4-Bromomandelic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZBRPQOYFDTAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871938 | |
| Record name | Benzeneacetic acid, 4-bromo-.alpha.-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | p-Bromomandelic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16378 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6940-50-7, 7021-04-7 | |
| Record name | 4-Bromomandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromomandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Bromomandelic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 4-bromo-.alpha.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-bromo-.alpha.-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromomandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-DL-mandelic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOMANDELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4429SL694F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Obscure Genesis of 4-Bromomandelic Acid: A Historical and Technical Review
While the precise moment of discovery and the identity of its initial synthesizer remain shrouded in the annals of 19th-century organic chemistry, the history of 4-Bromomandelic acid is intrinsically linked to the broader exploration of mandelic acid and its derivatives. This technical guide delves into the historical context of its emergence, details early synthesis methodologies, and provides a comprehensive look at the experimental protocols that defined its early characterization.
The parent compound, mandelic acid, was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler from the hydrolysis of amygdalin, a component of bitter almonds.[1] This discovery opened a new avenue of research into α-hydroxy carboxylic acids and their derivatives. Throughout the 19th century, as the principles of aromatic substitution reactions became better understood, chemists began to systematically investigate the effects of introducing various functional groups onto the phenyl ring of mandelic acid. The bromination of mandelic acid, leading to the formation of this compound (also known as p-bromomandelic acid), was a logical step in this exploratory phase of organic synthesis.
While a singular "discovery" paper for this compound is not readily identifiable in contemporary databases, its existence and synthesis were documented in the comprehensive chemical repository, the Beilstein Handbook of Organic Chemistry. The Beilstein Registry Number for this compound is 1567909. This suggests its synthesis and characterization were known to the chemical community, likely in the late 19th or early 20th century, a period of intense activity in the synthesis of new organic compounds.
Early Synthesis and a Representative Experimental Protocol
Early synthetic routes to this compound likely mirrored the general methods for the synthesis of mandelic acid derivatives. A common and enduring approach involves the reaction of a substituted benzaldehyde with a cyanide source, followed by hydrolysis of the resulting cyanohydrin. In the case of this compound, the starting material would be 4-bromobenzaldehyde.
Below is a detailed experimental protocol representative of a classic laboratory synthesis of this compound, adapted from established methodologies for mandelic acid synthesis.
Synthesis of this compound from 4-Bromobenzaldehyde
This two-step synthesis proceeds via the formation of a 4-bromomandelonitrile intermediate, followed by its hydrolysis to the final product.
Step 1: Synthesis of 4-Bromomandelonitrile
-
Reactants:
-
4-Bromobenzaldehyde
-
Sodium Cyanide (or Potassium Cyanide)
-
An acid (e.g., Hydrochloric Acid or Sulfuric Acid)
-
A suitable solvent (e.g., water, ethanol)
-
-
Procedure:
-
A solution of sodium cyanide in water is prepared in a flask equipped with a stirrer and cooled in an ice bath.
-
4-Bromobenzaldehyde is dissolved in a suitable solvent, such as ethanol, and added dropwise to the cooled cyanide solution with continuous stirring.
-
A solution of a strong acid, such as hydrochloric acid, is then slowly added to the reaction mixture. The temperature should be carefully maintained below 10°C during this addition.
-
After the addition is complete, the reaction mixture is stirred for several hours at a low temperature to allow for the formation of the cyanohydrin.
-
The product, 4-bromomandelonitrile, may precipitate from the solution or can be extracted with a suitable organic solvent like diethyl ether.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 4-bromomandelonitrile.
-
Step 2: Hydrolysis of 4-Bromomandelonitrile to this compound
-
Reactants:
-
4-Bromomandelonitrile (from Step 1)
-
A strong acid (e.g., concentrated Hydrochloric Acid or Sulfuric Acid)
-
Water
-
-
Procedure:
-
The crude 4-bromomandelonitrile is added to a flask containing a concentrated strong acid.
-
The mixture is heated under reflux for several hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (if using a less concentrated acid) or by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature and then poured onto crushed ice.
-
The precipitated crude this compound is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent, such as water or a water-ethanol mixture, to yield pure this compound.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| Melting Point | 116-118 °C |
| CAS Registry Number | 6940-50-7 |
| Beilstein Registry Number | 1567909 |
Visualizing the Synthesis Pathway
The following diagrams illustrate the key chemical transformation and a generalized workflow for the synthesis of this compound.
Caption: Synthesis pathway of this compound from 4-bromobenzaldehyde.
Caption: Generalized experimental workflow for the synthesis of this compound.
References
A Technical Guide to the Synthesis of 4-Bromomandelic Acid from p-Bromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and well-documented method for the synthesis of 4-bromomandelic acid, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available p-bromoacetophenone. The described protocol is based on established procedures, ensuring reliability and reproducibility for research and development applications.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from p-bromoacetophenone is efficiently achieved through a two-step reaction sequence. The initial step involves the α-bromination of the acetophenone derivative, followed by a hydrolysis reaction to yield the final product. A common and effective variation of this method employs a double bromination of the starting material to form p,α,α-tribromoacetophenone, which is then hydrolyzed under alkaline conditions.[1]
Reaction Pathway
The overall transformation can be visualized as follows:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
The following detailed experimental procedures are adapted from established and verified sources.[1]
Step 1: Synthesis of p,α,α-Tribromoacetophenone
This procedure outlines the dibromination of p-bromoacetophenone at the α-carbon.
Materials:
-
p-Bromoacetophenone
-
Glacial Acetic Acid
-
Bromine
-
50% Ethanol
Equipment:
-
1-L three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Gas outlet/trap
-
Ice-water bath
-
Suction filtration apparatus
Procedure:
-
In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, dissolve 100 g (0.5 mole) of p-bromoacetophenone in 300 ml of glacial acetic acid.[1]
-
Stir the solution and cool it to 20°C.
-
Prepare a solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid and add it dropwise to the reaction mixture over approximately 30 minutes. Crystals of the mono-α-brominated derivative will begin to separate.[1]
-
Following the first addition, prepare a second solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid and add it dropwise. Gentle heating may be necessary to maintain the reaction, but the temperature should be kept near 20°C. The solid will dissolve, and crystals of the di-α,α-brominated product will appear towards the end of the addition.[1]
-
Heat the flask to dissolve the contents, then transfer the mixture to a 1-L beaker and cool rapidly in an ice-water bath.
-
Filter the mixture with suction and wash the solid with 50% ethanol until it is colorless.[1]
-
The air-dried product, p,α,α-tribromoacetophenone, should have a melting point of 89–91°C. The expected yield is between 130–135 g.[1]
Step 2: Hydrolysis to this compound
This procedure describes the hydrolysis of the tribrominated intermediate to the final product.
Materials:
-
p,α,α-Tribromoacetophenone
-
Sodium Hydroxide
-
Water
-
Concentrated Hydrochloric Acid
-
Diethyl Ether
-
Benzene
-
Anhydrous Sodium Sulfate
Equipment:
-
Waring-type blender or a wide-mouthed bottle for mixing
-
Separatory funnel
-
Distillation apparatus
-
Beaker
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a Waring-type blender, place 89 g (0.25 mole) of p,α,α-tribromoacetophenone and 100–150 ml of cold water. Mix for 10–15 minutes.[1]
-
Transfer the mixture to a 1-L wide-mouthed bottle, rinsing the blender with an additional 150–200 ml of ice-cold water.
-
Add crushed ice to the mixture to bring the temperature below 10°C.
-
Slowly add 100 ml of a chilled aqueous solution containing 50 g of sodium hydroxide while rotating the bottle.[1]
-
After the addition is complete, allow the mixture to stand for 10–15 minutes with occasional shaking.
-
Transfer the reaction mixture to a 2-L separatory funnel and extract three times with 150-ml portions of diethyl ether.
-
Acidify the aqueous layer by slowly adding 100 ml of concentrated hydrochloric acid. Cool the mixture in an ice-water bath during acidification.
-
Extract the acidified solution three times with 150-ml portions of diethyl ether.
-
Combine the ether extracts from the acidified solution and dry over anhydrous sodium sulfate.
-
Carefully remove the ether by distillation using a hot-water bath to yield a yellow oil that solidifies upon cooling.[1]
-
Recrystallize the product from 500 ml of benzene. Collect the crystals by filtration and wash with benzene until the filtrate is colorless.[1]
-
The air-dried product, this compound, should have a melting point of 117–119°C. The expected yield is between 40–48 g.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from p-bromoacetophenone.
| Step | Product | Starting Material | Moles (Start) | Moles (Product) | Yield (%) | Melting Point (°C) | Reference |
| 1 | p,α,α-Tribromoacetophenone | p-Bromoacetophenone | 0.5 | ~0.36 - 0.38 | 73 - 75 | 89 - 91 | [1] |
| 2 | This compound | p,α,α-Tribromoacetophenone | 0.25 | ~0.17 - 0.21 | 69 - 83 | 117 - 119 | [1] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis, purification, and analysis of this compound.
Caption: A step-by-step workflow for the synthesis of this compound.
Safety Considerations
-
Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid is corrosive. Avoid contact with skin and eyes.
-
Hydrochloric Acid is corrosive. Handle with care and appropriate PPE.
-
Diethyl Ether is extremely flammable. Work in a well-ventilated area away from ignition sources.
-
Benzene is a known carcinogen. Handle only in a fume hood with appropriate PPE. Consider substituting with a less toxic solvent like toluene for recrystallization if possible, though this may require optimization.
This guide provides a comprehensive overview of a reliable synthetic route to this compound. For any application, it is crucial to consult original literature and adhere to all laboratory safety protocols.
References
physical and chemical properties of 4-Bromomandelic acid
An In-depth Technical Guide to 4-Bromomandelic Acid
Abstract
This compound (CAS No: 6940-50-7) is an aromatic alpha-hydroxy acid with significant applications in organic synthesis and as an analytical reagent.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a summary of its known reactivity and biological context. The information is intended for researchers, scientists, and professionals in drug development who require detailed technical data for their work.
Chemical and Physical Properties
This compound is a white to beige crystalline solid at room temperature.[3][4] Its core structure consists of a phenyl ring substituted with a bromine atom at the para position, and a hydroxyacetic acid group. This structure imparts chirality to the molecule.
Identification and General Properties
| Property | Value | Source |
| IUPAC Name | 2-(4-bromophenyl)-2-hydroxyacetic acid | [4] |
| Synonyms | p-Bromomandelic acid, 4-Bromo-α-hydroxyphenylacetic acid | [2][5][6] |
| CAS Number | 6940-50-7 | [3][4][5] |
| EC Number | 230-085-1 | [6] |
| Molecular Formula | C₈H₇BrO₃ | [4][5] |
| Molecular Weight | 231.04 g/mol | [2][5][6] |
| Appearance | White to cream or beige powder/crystals | [3][4] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 115 - 120 °C | [3][4] |
| Boiling Point | 397.5 ± 27.0 °C (Predicted) | [7] |
| pKa | 3.14 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in water, ethanol, ether, and acetic acid. Soluble in hot benzene and hot chloroform. | [1] |
Spectral Data
Detailed spectral analyses are crucial for the identification and characterization of this compound. While full spectra require access to specialized databases, the following information has been reported:
| Spectrum Type | Description | Source |
| ¹H NMR | Spectra have been recorded, with chemical shift data available in spectral databases. A representative spectrum for the related 4-chloromandelic acid shows characteristic peaks for the aromatic protons and the methine proton adjacent to the hydroxyl and carboxyl groups. | [8][9][10] |
| IR | Infrared spectra are available, which would typically show characteristic absorptions for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and C-Br stretching. | [8] |
| Mass Spectrometry | Mass spectra (GC-MS) are available for analysis. | [9] |
Reactivity and Stability
Stability: this compound is stable under normal storage conditions.[3][7]
Incompatible Materials: It should be kept away from strong oxidizing agents.[3][7]
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (hydrogen bromide gas).[3][7]
Reactivity: The molecule contains three primary functional groups that dictate its reactivity: the carboxylic acid, the secondary alcohol, and the brominated aromatic ring. The carboxylic acid can undergo esterification and other standard acid reactions. The alcohol group can be oxidized or participate in substitution reactions. The aromatic bromine can be displaced or participate in cross-coupling reactions under specific conditions.
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis involves the bromination of p-bromoacetophenone followed by hydrolysis.[11]
Methodology:
-
Dibromination of p-Bromoacetophenone:
-
Dissolve p-bromoacetophenone (0.5 mole) in glacial acetic acid (300 ml) in a three-necked flask equipped with a stirrer and dropping funnel.
-
Cool the solution to 20°C and add a solution of bromine (0.5 mole) in glacial acetic acid (100 ml) dropwise. Crystals of the mono-α-brominated derivative will separate.
-
Following the initial addition, add a second solution of bromine (0.5 mole) in glacial acetic acid (100 ml) dropwise, maintaining the temperature near 20°C. The solid will dissolve, and the di-α,α-brominated derivative will appear towards the end of the addition.
-
Heat the flask to dissolve the contents, then cool rapidly in an ice-water bath to precipitate the p,α,α-tribromoacetophenone.
-
Filter the solid with suction and wash with 50% ethanol until colorless. The resulting product is p,α,α-tribromoacetophenone.[11]
-
-
Hydrolysis to this compound:
-
Place the p,α,α-tribromoacetophenone (0.25 mole) and cold water into a blender and stir for 10-15 minutes.
-
Transfer the mixture to a wide-mouthed bottle, add crushed ice to bring the temperature below 10°C.
-
Slowly add a chilled aqueous solution of sodium hydroxide (50 g in 100 ml water).
-
Store the mixture in a refrigerator at 5°C for 4-5 days, shaking occasionally.
-
Filter the mixture and add an excess of concentrated hydrochloric acid to the filtrate to precipitate the crude this compound.
-
Extract the entire mixture with three portions of ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and filter.[11]
-
-
Purification:
-
Remove the ether by distillation to yield a yellow oil that solidifies on cooling.
-
Recrystallize the solid product from hot benzene.
-
Collect the crystals by filtration and wash with benzene until the filtrate is colorless.
-
The air-dried product is this compound with a melting point of 117–119°C.[11]
-
Caption: Synthesis workflow for this compound.
Analytical Methods
The purity of this compound is typically assessed using the following methods:
-
Gas Chromatography (GC): Used to determine the percentage purity of the compound. A purity of >98.0% is commonly reported.
-
High-Performance Liquid Chromatography (HPLC): Another method to assess purity, with technical grades often specified at ≥90%.[5][6]
-
Neutralization Titration: An aqueous acid-base titration can be used to determine the assay, typically within a range of 98.0% to 102.0%.[4]
Biological Activity and Applications
While this compound itself is primarily a synthetic intermediate, the broader class of mandelic acids has known biological relevance.
-
Antimicrobial Properties: Mandelic acid and its derivatives are known to possess antimicrobial properties.[12][13] This activity is linked to their ability to penetrate cell membranes, which is influenced by their lipophilicity.[12][13] The bromo-substituent on this compound would increase its lipophilicity compared to unsubstituted mandelic acid, suggesting potential for antimicrobial activity. Bromophenol derivatives, in general, have shown significant antibacterial activity against strains like S. aureus and MRSA.[14]
-
Metabolic Precursor: Derivatives of mandelic acid are known to be formed during the metabolism of adrenaline and noradrenaline.[15] This highlights the role of the mandelic acid scaffold in biological pathways.
-
Reagent for Zirconium: p-Bromomandelic acid is used as a sensitive reagent for the determination of zirconium and its separation from other metals.[1][2]
Caption: Applications and biological context of this compound.
Safety and Handling
This compound is considered a hazardous substance.[16]
-
Hazards: It causes skin irritation and serious eye irritation. It may also cause respiratory irritation.[3]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[3]
-
Storage: Store in a cool, dark place, sealed in a dry environment.[1] Keep away from incompatible materials such as strong oxidizing agents.[3]
References
- 1. chembk.com [chembk.com]
- 2. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 4-Bromo-DL-mandelic acid (≥90% (HPLC)) - Amerigo Scientific [amerigoscientific.com]
- 6. 4-溴-DL-扁桃酸 technical, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. 4-Chloromandelic acid(7138-34-3) 1H NMR [m.chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mandelic acid - Wikipedia [en.wikipedia.org]
- 16. datasheets.scbt.com [datasheets.scbt.com]
4-Bromomandelic Acid: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides a comprehensive overview of 4-Bromomandelic acid, a key intermediate in pharmaceutical synthesis and analytical chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physical properties, synthesis, and applications.
Chemical Identity and Molecular Structure
This compound, with the CAS number 6940-50-7 , is a halogenated derivative of mandelic acid.[1][2][3] Its chemical structure features a bromine atom at the para-position of the phenyl ring, which significantly influences its reactivity and utility in organic synthesis.
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 6940-50-7 | [1][2][3] |
| Molecular Formula | C₈H₇BrO₃ | [2][3] |
| IUPAC Name | 2-(4-bromophenyl)-2-hydroxyacetic acid | [2] |
| Synonyms | p-Bromomandelic acid, 4-Bromo-α-hydroxyphenylacetic acid | [1][3] |
| Molecular Weight | 231.04 g/mol | [3] |
| Appearance | White to cream or beige powder/crystals | [1][2] |
| Melting Point | 114-120 °C | [2] |
| Purity | ≥98% (GC), ≥90% (HPLC) | [2][3] |
| SMILES | OC(C(O)=O)c1ccc(Br)cc1 | [3] |
| InChI Key | BHZBRPQOYFDTAB-UHFFFAOYSA-N | [3] |
Spectroscopic Data Summary:
| Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to aromatic protons, the α-proton, and the hydroxyl/carboxyl protons. The discrimination of enantiomers can be achieved using chiral derivatizing agents. | [4] |
| ¹³C NMR | Resonances for the carboxyl carbon, the α-carbon, and the aromatic carbons, including the carbon attached to the bromine. | [4][5] |
| IR (KBr) | Characteristic absorptions for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C-Br stretching. | [3] |
| Mass Spec. | Molecular ion peak and fragmentation pattern consistent with the structure. | [3] |
Synthesis of this compound
A well-established method for the synthesis of this compound involves the bromination of p-bromoacetophenone followed by hydrolysis.[6]
Experimental Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Organic Syntheses[6]):
Step 1: Preparation of p,α,α-Tribromoacetophenone
-
In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and gas outlet, dissolve 100 g (0.5 mole) of p-bromoacetophenone in 300 ml of glacial acetic acid.
-
Cool the solution to 20°C and add a solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid dropwise over 30 minutes.
-
Following the first addition, add a second solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid dropwise over 30 minutes, maintaining the temperature as close to 20°C as possible.
-
Heat the flask to dissolve the contents, then cool rapidly in an ice-water bath to precipitate the product.
-
Filter the solid with suction and wash with 50% ethanol until colorless. The yield of p,α,α-tribromoacetophenone is typically 130–135 g (73–75%).
Step 2: Hydrolysis to Sodium 4-Bromomandelate
-
Place 89 g (0.25 mole) of p,α,α-tribromoacetophenone and 100–150 ml of cold water in a blender and stir for 10–15 minutes.
-
Transfer the mixture to a 1-L wide-mouthed bottle, rinse the blender with 150–200 ml of ice-cold water, and combine the rinsings.
-
Add crushed ice to bring the temperature below 10°C.
-
Slowly add 100 ml of a chilled aqueous solution containing 50 g of sodium hydroxide while rotating the bottle.
Step 3: Acidification and Extraction
-
Store the reaction mixture in a refrigerator (5°C) for 4–5 days with occasional shaking.
-
Filter the mixture and discard any insoluble material.
-
Add an excess of concentrated hydrochloric acid to the filtrate to precipitate the crude product.
-
Extract the entire mixture with three 200-ml portions of ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the ether by distillation to yield a yellow oil that solidifies upon cooling.
Step 4: Purification
-
Recrystallize the crude product from 500 ml of benzene.
-
Collect the crystals by filtration and wash with benzene until the filtrate is colorless.
-
The air-dried product yields 40–48 g (69–83% based on p,α,α-tribromoacetophenone) of pure this compound with a melting point of 117–119°C.
Applications in Research and Development
This compound is a versatile building block with significant applications in pharmaceutical development and analytical chemistry.
Chiral Resolving Agent
Optically active this compound is an important pharmaceutical intermediate and can be used as a chiral resolving agent.[1] The resolution of racemic mixtures is a critical step in the synthesis of many active pharmaceutical ingredients (APIs).
Logical Relationship for Chiral Resolution:
Caption: Chiral resolution process using a resolving agent.
A study by Wang et al. (2021) demonstrated the use of Levetiracetam as a resolving agent for several halogenated mandelic acids, including this compound, through enantiospecific co-crystallization.[1] The study investigated the effects of various parameters on the resolution efficiency, achieving significant enantiomeric excess.[1]
Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial starting material or intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory drugs.[7][8] Its structure allows for further functionalization to create more complex molecules with desired therapeutic properties. While specific, detailed synthetic routes for commercial drugs are often proprietary, the general utility of such halogenated mandelic acids is well-documented in the scientific literature and patents.[9]
Reagent for Zirconium Determination
Mandelic acid and its derivatives are effective precipitating agents for zirconium.[10] This property is utilized in gravimetric analysis to determine the concentration of zirconium in various samples.
Experimental Protocol for Gravimetric Determination of Zirconium (Adapted from[11]):
-
Prepare a solution of the sample containing zirconium in a 20% HCl solution.
-
Heat the solution and add a 15% solution of mandelic acid (or a derivative like this compound). Precipitation of zirconium mandelate will begin.
-
Allow the solution to stand overnight to ensure complete precipitation.
-
Reheat the solution to dissolve any co-precipitated mandelic acid and then filter the hot solution rapidly.
-
Wash the precipitate with a solution of 2g mandelic acid in 100 mL of 10% HCl.
-
Transfer the precipitate to a suitable filter paper and wash thoroughly with the wash solution.
-
Ignite the precipitate to convert it to zirconium dioxide (ZrO₂).
-
Cool and weigh the resulting ZrO₂ to determine the amount of zirconium in the original sample.
Quantitative Data from a Zirconium Determination Study:
| Parameter | Result | Reference |
| Recovery of Zr with Mandelic Acid Precipitation | ~99% | [12] |
| Relative Standard Deviation | 1.2% | [12] |
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a dust respirator, should be worn when handling this compound. It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
This compound is a valuable chemical compound with established applications in both academic research and industrial drug development. Its well-defined synthesis, coupled with its utility as a chiral resolving agent, a pharmaceutical intermediate, and an analytical reagent, ensures its continued importance in the field of chemical sciences. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for scientists and researchers.
This document is for informational purposes only and does not constitute a safety data sheet or a substitute for professional scientific guidance.
References
- 1. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. jsaer.com [jsaer.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Bromomandelic Acid: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 4-Bromomandelic acid, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the NMR, IR, and MS analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 | Doublet | 2H | Aromatic H (ortho to -Br) |
| ~7.35 | Doublet | 2H | Aromatic H (meta to -Br) |
| ~5.10 | Singlet | 1H | CH-OH |
| Broad | Singlet | 1H | -COOH |
| Broad | Singlet | 1H | -OH |
Note: The exact chemical shifts for the hydroxyl and carboxylic acid protons can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13) NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~139 | Quaternary Aromatic C-Br |
| ~132 | Aromatic CH (ortho to -Br) |
| ~128 | Aromatic CH (meta to -Br) |
| ~122 | Quaternary Aromatic C-CH |
| ~72 | CH-OH |
Note: These are estimated chemical shifts based on the analysis of similar compounds and known chemical shift ranges for the respective functional groups.[1][2][3]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid) |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~1710 | Strong | C=O Stretch (Carboxylic Acid) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C Bending |
| ~1250 | Strong | C-O Stretch (Alcohol/Carboxylic Acid) |
| ~1070 | Strong | C-Br Stretch |
Note: The broadness of the O-H stretching bands is due to hydrogen bonding.[1][4][5][6][7]
Mass Spectrometry (MS)
| m/z | Relative Intensity | Proposed Fragment Ion |
| 230/232 | Moderate | [M]+ (Molecular Ion) |
| 185/187 | High | [M - COOH]+ |
| 157/159 | High | [M - COOH - CO]+ |
| 107 | Moderate | [C₇H₅O]+ |
| 77 | Moderate | [C₆H₅]+ |
Note: The presence of bromine results in characteristic isotopic patterns (M and M+2 peaks) with approximately equal intensity.
Experimental Protocols
The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between scans.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required. A relaxation delay of 2-5 seconds is typically employed.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the crystalline this compound is placed directly onto the diamond crystal of the ATR accessory.[8][9][10][11] Pressure is applied to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[8][9][10]
-
A background spectrum of the clean, empty ATR crystal is recorded first.
-
The sample spectrum is then recorded over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Sample Introduction and Ionization: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.[12][13][14][15]
Instrumentation and Data Acquisition: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.
-
The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50 to 300 amu.
-
The resulting spectrum shows the relative abundance of the molecular ion and various fragment ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 10. mse.iastate.edu [mse.iastate.edu]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 12. as.uky.edu [as.uky.edu]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to the Solubility of 4-Bromomandelic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Bromomandelic acid, a key intermediate in organic synthesis. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing effective purification strategies, and formulating products. This document outlines the known qualitative solubility of this compound, presents a detailed experimental protocol for quantitative solubility determination, and visualizes the experimental workflow.
Introduction to this compound
This compound (CAS No: 6940-50-7) is a derivative of mandelic acid, featuring a bromine atom substituted at the para position of the phenyl ring. Its chemical structure, comprising a carboxylic acid, a hydroxyl group, and a bromophenyl group, influences its polarity and, consequently, its solubility in various solvents. The presence of both polar functional groups (hydroxyl and carboxyl) and a larger, less polar bromophenyl group suggests a nuanced solubility profile.
Solubility Profile of this compound
Currently, there is a lack of specific, publicly available quantitative data on the solubility of this compound in a range of common organic solvents. However, qualitative descriptions and data from analogous compounds provide a foundational understanding of its expected solubility.
Qualitative Solubility:
This compound is generally described as being soluble in several organic solvents, including:
-
Ethanol
-
Diethyl Ether
-
Acetic Acid
Its solubility in water is reported, though some sources suggest it is only slightly soluble. This variability may be attributed to factors such as temperature and the crystalline form of the acid. One study noted the maximum solubility concentration of DL-4-Bromomandelic acid in an assay buffer was 25 mM.
Expected Solubility Trends:
Based on its structure, this compound is expected to exhibit higher solubility in polar protic and polar aprotic solvents due to the potential for hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents is anticipated to be lower.
Quantitative Solubility Data:
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a comprehensive set of organic solvents is not available. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Classification | Expected Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Methanol | Polar Protic | High | Data not available |
| Ethanol | Polar Protic | High | Data not available |
| Acetone | Polar Aprotic | Moderate to High | Data not available |
| Ethyl Acetate | Moderately Polar | Moderate | Data not available |
| Dichloromethane | Non-Polar | Low to Moderate | Data not available |
| Toluene | Non-Polar | Low | Data not available |
| Hexane | Non-Polar | Very Low | Data not available |
Experimental Protocol for Solubility Determination
To address the gap in quantitative data, the following detailed experimental protocol, based on the widely accepted equilibrium solubility (shake-flask) method, is provided.
Objective: To determine the quantitative solubility of this compound in various organic solvents at a specified temperature (e.g., 25°C).
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
-
Sample Analysis (using HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Conclusion
While qualitative data suggests that this compound is soluble in polar organic solvents, a significant gap exists in the scientific literature regarding its quantitative solubility. The experimental protocol detailed in this guide provides a robust framework for researchers to generate this critical data. Accurate solubility data is indispensable for the efficient use of this compound in research and development, enabling informed solvent selection for synthesis, purification, and formulation, ultimately contributing to more reproducible and scalable chemical processes.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Theoretical and Computational Analysis of 4-Bromomandelic Acid
Introduction
This compound, a halogenated derivative of mandelic acid, is a significant organic compound with the chemical formula C₈H₇BrO₃.[1] It serves as a valuable analytical reagent, particularly in the analysis of zirconium and hafnium, and as an intermediate in the synthesis of pharmaceuticals.[2][3] Understanding its molecular structure, vibrational properties, and electronic behavior is crucial for its application in designing novel molecules with specific biological or material properties.
While extensive experimental and computational research on this compound is not widely published, this guide provides a comprehensive framework for its study by leveraging established theoretical methods. We draw objective comparisons and methodologies from closely related analogues, such as other brominated aromatic compounds and mandelic acid derivatives, for which detailed computational data are available.[4][5][6] This document outlines the standard computational protocols, expected theoretical outcomes, and relevant experimental procedures to provide a thorough understanding of this compound from a theoretical and computational perspective.
Molecular Structure and Physicochemical Properties
This compound is a chiral molecule belonging to the aromatic α-hydroxy carboxylic acids. Its core structure consists of a phenyl group substituted with a bromine atom at the para (4) position, with a hydroxyacetic acid group attached to the ring.
| Property | Value | Source |
| IUPAC Name | 2-(4-bromophenyl)-2-hydroxyacetic acid | [1][3] |
| Molecular Formula | C₈H₇BrO₃ | [1][3] |
| Molecular Weight | 231.04 g/mol | [1] |
| CAS Number | 6940-50-7 | [1][3] |
| Appearance | White to cream crystalline powder | [3] |
| Melting Point | 117-119 °C | [2] |
Theoretical and Computational Methodologies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] It is a primary tool for predicting the molecular properties of compounds like this compound.
Standard Computational Protocol
Theoretical investigations typically follow a standardized workflow. The geometry of the this compound molecule is first optimized to find its lowest energy conformation. This is commonly performed using the Gaussian suite of programs with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a comprehensive basis set like 6-311++G(d,p).[4][6][8] Following optimization, frequency calculations are performed at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to predict vibrational spectra (IR and Raman).
Key Areas of Computational Analysis
The relationship between a molecule's structure and its properties can be effectively elucidated using DFT. Calculations provide insight into geometry, spectral characteristics, and electronic behavior, which are fundamental to understanding reactivity and potential biological activity.
Analysis of Molecular Properties (Computational Results)
Vibrational Analysis (FT-IR and Raman Spectroscopy)
Theoretical frequency calculations are essential for interpreting experimental FT-IR and FT-Raman spectra. By calculating the potential energy distribution (PED), specific vibrational modes can be assigned to observed spectral bands.[6][9] For this compound, key vibrational modes of interest include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, C-H bending modes, aromatic C-C stretching, and the characteristic C-Br stretching vibration.[6]
The table below presents a representative comparison of experimental and calculated vibrational frequencies for a similar molecule, 4-bromophenylboronic acid, illustrating the typical agreement achieved after scaling the theoretical values. A similar analysis would be performed for this compound.
| Assignment (for 4-bromophenylboronic acid) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |
| O-H stretch | 3220 | - | 3730 |
| C-H stretch | 3060 | 3077 | 3086 |
| C-C stretch | 1590 | 1588 | 1595 |
| C-H in-plane bend | 1170 | 1178 | 1174 |
| C-Br stretch | 532 | 308 | 547 |
Data adapted from a study on 4-bromophenylboronic acid for illustrative purposes.[6]
Electronic Properties
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining molecular reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) indicates the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity.[7] For mandelic acid derivatives, substitutions on the aromatic ring can alter the π-electron system and thus change the HOMO-LUMO gap.[8]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack.[7] In this compound, the oxygen atoms of the carboxyl and hydroxyl groups are expected to be the most electron-rich (red/yellow regions), making them susceptible to electrophilic attack. The hydrogen atoms and the region around the bromine atom would show comparatively electron-deficient (blue) areas.[7][8]
Experimental Protocols
Synthesis of this compound
A reliable, multi-step synthesis protocol for p-Bromomandelic acid has been published in Organic Syntheses.[2] The procedure involves the dibromination of p-bromoacetophenone followed by alkaline hydrolysis.
Step A: Synthesis of p,α,α-Tribromoacetophenone
-
In a 1-L three-necked flask equipped with a mechanical stirrer, add 100 g (0.5 mole) of p-bromoacetophenone and 300 ml of glacial acetic acid.
-
Stir the solution and cool to 20°C.
-
Add a solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid dropwise over 30 minutes.
-
After the initial addition, add a second solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid dropwise. The temperature should be maintained near 20°C.
-
Heat the flask to dissolve the contents, then transfer to a 1-L beaker and cool rapidly in an ice-water bath.
-
Filter the mixture with suction and wash the solid with 50% ethanol until colorless. The yield of the intermediate is approximately 130–135 g.[2]
Step B: Synthesis of p-Bromomandelic Acid
-
Place 89 g (0.25 mole) of the p,α,α-tribromoacetophenone from Step A and 100–150 ml of cold water into a blender.
-
Stir for 10-15 minutes and transfer the mixture to a 1-L wide-mouthed bottle, rinsing the blender with additional ice-cold water.
-
Add crushed ice to bring the temperature below 10°C.
-
Slowly add 100 ml of a chilled aqueous solution containing 50 g of sodium hydroxide while rotating the bottle.
-
After the reaction, acidify the solution with concentrated hydrochloric acid.
-
Extract the product with several portions of ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the ether by distillation to yield a yellow oil that solidifies upon cooling.
-
Recrystallize the product from 500 ml of benzene. The final air-dried product weighs 40–48 g, with a melting point of 117–119°C.[2]
Spectroscopic Characterization Protocols
-
FT-IR and FT-Raman Spectroscopy: The solid-phase FT-IR and FT-Raman spectra are recorded to identify the vibrational modes of the molecule. For FT-IR, the sample is typically prepared as a KBr pellet. For FT-Raman, a sample is placed in a capillary tube and exposed to a laser source. The resulting spectra provide a molecular fingerprint that can be compared with theoretical calculations.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and spectra are recorded on an NMR spectrometer. Chemical shifts are calculated theoretically using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental data.[1][10]
Potential Applications in Drug Development
Computational methods are integral to modern drug discovery. Molecular docking is a key technique used to predict the binding orientation and affinity of a small molecule (ligand) to a target protein.
Molecular Docking
In a typical molecular docking study, the 3D structure of this compound (optimized via DFT) would be docked into the active site of a biologically relevant protein target. The simulation calculates a binding score (e.g., in kcal/mol), which estimates the binding affinity.[11] This allows for the virtual screening of many compounds and helps prioritize candidates for further experimental testing. Key interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues, are analyzed to understand the binding mode.[12]
Conclusion
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound. By employing Density Functional Theory, researchers can predict its structural, vibrational, and electronic properties with high accuracy. These computational insights, when combined with established experimental protocols for synthesis and characterization, create a powerful framework for understanding this molecule. For drug development professionals, these computational techniques, particularly molecular docking, offer an efficient path to explore the therapeutic potential of this compound and its derivatives as inhibitors or modulators of biological targets.
References
- 1. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. PlumX [plu.mx]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. FT-IR, FT-Raman spectra and ab initio DFT vibrational analysis of p-bromophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental and theoretical study on molecular structure and FT-IR, Raman, NMR spectra of 4,4'-dibromodiphenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Molecular Modeling Investigation of the Therapeutic Potential of Marine Compounds as DPP-4 Inhibitors [mdpi.com]
- 12. Discovery of novel bromodomain-containing protein 4 (BRD4-BD1) inhibitors combined with 3d-QSAR, molecular docking and molecular dynamics in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromomandelic Acid: A Comprehensive Technical Guide to Safe Handling for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety information and detailed handling protocols for 4-Bromomandelic acid. The following sections offer a structured overview of the compound's properties, associated hazards, and the necessary precautions to ensure a safe laboratory environment.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is crucial for designing experiments, selecting appropriate storage conditions, and planning emergency responses.
| Property | Value | Reference |
| Chemical Formula | C₈H₇BrO₃ | [1][2] |
| Molecular Weight | 231.05 g/mol | [1][3] |
| Appearance | White to beige or light yellow crystalline powder | [1][2] |
| Melting Point | 115 - 120 °C (239 - 248 °F) | [1] |
| Boiling Point | 397.5 ± 27.0 °C (Predicted) | [4] |
| Solubility | Slightly soluble in water. | [1] |
| Odor | Odorless | [1] |
Hazard Identification and Toxicological Data
This compound is classified as a hazardous substance.[5][6] Awareness of its primary hazards and toxicological profile is critical for risk assessment and the implementation of appropriate safety measures.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3][7] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[3][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][6] |
Toxicological Information:
| Endpoint | Data |
| Acute Toxicity | No acute toxicity information is available for this product. The toxicological properties have not been fully investigated.[1][7] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4] |
| Germ Cell Mutagenicity | No data available.[1][4] |
| Reproductive Toxicity | No data available.[1][4] |
Experimental Protocols: Safe Handling Procedures
Adherence to detailed experimental protocols is paramount when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE) Selection
A risk assessment should always precede the handling of this compound to ensure the appropriate level of PPE is utilized.
Weighing and Transferring Solid this compound
Objective: To safely weigh and transfer solid this compound while minimizing the generation of dust.
Methodology:
-
Preparation:
-
Ensure all required PPE is worn as determined by the risk assessment.
-
Perform the weighing procedure in a chemical fume hood or a ventilated balance enclosure to control dust.
-
Designate a specific area for weighing and decontaminate it before and after use.
-
-
Procedure:
-
Use a clean, tared weigh boat or container.
-
Carefully scoop the required amount of this compound using a clean spatula.
-
Avoid jerky movements that could generate dust.
-
Close the main container of this compound immediately after use.
-
Gently tap the spatula on the inside of the weigh boat to dislodge any remaining powder.
-
Transfer the weighed solid to the reaction vessel. If necessary, use a powder funnel.
-
-
Decontamination:
-
Wipe the spatula and weighing area with a damp cloth or paper towel to collect any residual dust.
-
Dispose of the cleaning materials as hazardous waste.
-
Wash hands thoroughly after the procedure.
-
Preparation of a Solution
Objective: To safely dissolve solid this compound in a solvent.
Methodology:
-
Preparation:
-
Wear appropriate PPE, including eye protection and gloves resistant to the chosen solvent.
-
Conduct the procedure in a well-ventilated chemical fume hood.
-
-
Procedure:
-
Add the chosen solvent to the reaction vessel first.
-
Slowly add the pre-weighed this compound to the solvent while stirring. This helps to prevent clumping and splashing.
-
If necessary, gently heat the solution to aid dissolution, ensuring the solvent's flash point is not exceeded.
-
Keep the container covered as much as possible to minimize vapors.
-
-
Post-Procedure:
-
Ensure the container is securely sealed.
-
Clean any spills immediately according to the spill cleanup protocol.
-
Spill Cleanup Protocol
Objective: To safely clean up a small spill of solid this compound.
Methodology:
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is significant dust in the air.
-
Ensure proper PPE is worn before attempting cleanup.
-
-
Containment and Cleanup:
-
For a small, dry spill, gently cover it with a damp paper towel to avoid raising dust.
-
Alternatively, cover the spill with an absorbent material like sand or vermiculite.
-
Carefully sweep up the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.
-
For spills of a solution, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
-
Decontamination:
-
Clean the spill area with soap and water.
-
Place all contaminated materials, including PPE, into a sealed bag for hazardous waste disposal.
-
Wash hands thoroughly after cleanup is complete.
-
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.
Storage Conditions:
-
Keep in a dry, cool, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials.[5]
Incompatible Materials:
-
Strong oxidizing agents: Contact can lead to vigorous reactions.[5][6]
-
Oxidizing agents: General category of incompatibility.[1]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |
| Ingestion | Clean mouth with water. Get medical attention. |
Disposal Considerations
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5] Do not empty into drains. Contaminated packaging should be treated as hazardous waste.
This guide is intended to provide comprehensive safety information for trained laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and perform a thorough risk assessment for your specific experimental conditions.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. sjsu.edu [sjsu.edu]
- 5. Discover the step-by-step cleaning for sulfuric acid spills. [northindustrial.net]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. fishersci.com [fishersci.com]
A Technical Guide to High-Purity 4-Bromomandelic Acid for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity 4-Bromomandelic acid, a key intermediate in the pharmaceutical industry and a valuable reagent in analytical chemistry. This document details commercially available grades, analytical specifications, and relevant experimental protocols to support researchers and drug development professionals in sourcing and utilizing this compound.
Commercial Suppliers and Specifications
High-purity this compound is available from several reputable chemical suppliers. The quality and specifications can vary between suppliers and grades, making careful selection critical for specific research and development needs. The following table summarizes the specifications of this compound from various commercial sources.
| Supplier | Product Number/Grade | Purity Specification | Analytical Method(s) | Appearance | Melting Point (°C) |
| Thermo Scientific Chemicals | AC159980250 | 98+% | GC, Aqueous acid-base Titration[1] | White to cream crystals or powder[1] | 114.0 - 120.0[1] |
| Sigma-Aldrich | 381675 | ≥90% | HPLC[2] | Not specified | 116 - 118 (lit.)[2] |
| Tokyo Chemical Industry (TCI) | B0609 | >98.0% | GC, Neutralization titration[3] | White to light yellow to dark green powder to crystalline[3] | 116.0 - 119.0[3] |
| Matrix Scientific | 005380 | Not specified | Not specified | Not specified | Not specified |
| Amerigo Scientific | AMS.381675 | ≥90% | HPLC[4] | Not specified | Not specified |
Synthesis and Purification
High-purity this compound can be synthesized through various routes. A common laboratory-scale preparation involves the bromination of p-bromoacetophenone followed by hydrolysis. The following is a detailed protocol adapted from established literature.[5]
Experimental Protocol: Synthesis of p-Bromomandelic Acid[5]
Part A: p,α,α-Tribromoacetophenone
-
In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, dissolve 100 g (0.5 mole) of p-bromoacetophenone in 300 ml of glacial acetic acid.
-
Cool the solution to 20°C while stirring.
-
Slowly add a solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid dropwise over approximately 30 minutes. Crystals of the mono-α-brominated derivative will begin to separate.
-
Following the first addition, add a second solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid dropwise over about 30 minutes. Gentle heating may be necessary to maintain the reaction, but the temperature should be kept near 20°C.
-
Once the addition is complete, heat the flask to dissolve the contents.
-
Transfer the hot solution to a 1-liter beaker and cool it rapidly in an ice-water bath.
-
Filter the resulting solid with suction and wash with 50% ethanol until the product is colorless.
-
The air-dried product (p,α,α-tribromoacetophenone) should have a melting point of 89–91°C and is sufficiently pure for the next step.
Part B: p-Bromomandelic Acid
-
In a blender, mix 89 g (0.25 mole) of p,α,α-tribromoacetophenone with 100–150 ml of cold water for 10–15 minutes.
-
Transfer the mixture to a 1-liter wide-mouthed bottle, rinsing the blender with an additional 150–200 ml of ice-cold water and adding it to the bottle.
-
Add crushed ice to bring the temperature below 10°C.
-
Slowly add 100 ml of a chilled aqueous solution containing 50 g of sodium hydroxide while rotating the bottle.
-
Store the mixture in a refrigerator at 5°C for 4–5 days, with occasional shaking.
-
Filter the mixture to remove any insoluble material.
-
Acidify the filtrate with an excess of concentrated hydrochloric acid.
-
Extract the resulting mixture, containing a white solid, with three 200-ml portions of ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and filter.
-
Carefully remove the ether by distillation using a hot-water bath to yield a yellow oil that solidifies upon cooling.
-
Recrystallize the crude product from 500 ml of benzene.
-
Collect the crystals by filtration and wash with benzene until the filtrate is colorless.
-
The air-dried p-Bromomandelic acid should have a melting point of 117–119°C.
Analytical Methods for Purity Assessment
Ensuring the high purity of this compound is crucial for its application in pharmaceutical development. A variety of analytical techniques can be employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being one of the most common and reliable methods.
Experimental Protocol: Purity Determination by HPLC
This protocol provides a general framework for the purity analysis of this compound by reverse-phase HPLC. Method parameters may need to be optimized for specific equipment and impurity profiles.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a sample solution of the this compound to be tested at the same concentration in the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution and record the chromatogram.
-
Analyze the chromatogram of the sample solution to identify and quantify any impurities relative to the main this compound peak.
-
-
Data Analysis:
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Identify and quantify known impurities by comparing their retention times and responses to those of corresponding reference standards, if available.
-
Applications in Research and Drug Development
High-purity this compound serves as a critical building block in the synthesis of various pharmaceutical compounds. Its chirality makes it a valuable precursor for enantiomerically pure active pharmaceutical ingredients (APIs). Additionally, it is utilized as an analytical reagent, particularly for the determination of zirconium.[1][6] The well-defined structure and reactivity of this compound make it a versatile tool for medicinal chemists and process development scientists.
References
- 1. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7 [sigmaaldrich.com]
- 3. 4-Bromo-DL-mandelic Acid | 6940-50-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-Bromo-DL-mandelic acid (≥90% (HPLC)) - Amerigo Scientific [amerigoscientific.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of the Bromine Atom in 4-Bromomandelic Acid's Chirality
Abstract
Mandelic acid and its derivatives are fundamental chiral building blocks in asymmetric synthesis and pharmaceutical development. The introduction of a halogen atom, such as bromine, onto the phenyl ring significantly influences the molecule's physicochemical properties, stereochemical behavior, and biological interactions. This technical guide provides a comprehensive examination of the role of the bromine atom in the chirality of this compound. It delves into the structural basis of its chirality, the influence of the bromine atom on enantiomeric resolution, methods for its synthesis and separation, and the implications for its biological activity. This document serves as a resource for researchers and professionals engaged in stereoselective synthesis and the development of chiral pharmaceuticals.
The Foundation of Chirality in this compound
The chirality of this compound, like other mandelic acid derivatives, originates from the α-carbon (C2), which is a stereocenter. This carbon is bonded to four distinct substituents: a hydroxyl group (-OH), a carboxylic acid group (-COOH), a hydrogen atom (-H), and a 4-bromophenyl group. The spatial arrangement of these four groups around the α-carbon results in two non-superimposable mirror images, known as enantiomers: (R)-4-Bromomandelic acid and (S)-4-Bromomandelic acid.
The bromine atom itself is not the chiral center. However, its presence at the para-position of the phenyl ring is critical as it constitutes a key part of the 4-bromophenyl substituent, one of the four different groups necessary to create the chiral carbon. Its electronic and steric properties distinguish this substituent from a simple phenyl group, influencing the molecule's overall asymmetry and interactions.
Caption: Molecular structure highlighting the chiral α-carbon of this compound.
Synthesis of Racemic this compound
The precursor for chiral resolution is the racemic mixture of this compound. A common and effective method for its synthesis involves the bromination of p-bromoacetophenone, followed by alkaline hydrolysis.[1]
Experimental Protocol: Synthesis of this compound[1]
-
Preparation of p,α,α-Tribromoacetophenone:
-
Dissolve 100 g (0.5 mole) of p-bromoacetophenone in 300 ml of glacial acetic acid in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the solution to 20°C and add a solution of 52 ml (1.0 mole) of bromine in 200 ml of glacial acetic acid dropwise over approximately one hour. The temperature should be maintained near 20°C.
-
After the addition is complete, heat the flask to dissolve the contents, then transfer to a beaker and cool rapidly in an ice-water bath to induce crystallization.
-
Filter the mixture with suction and wash the solid with 50% ethanol until colorless. The yield of p,α,α-tribromoacetophenone is typically 130–135 g.
-
-
Hydrolysis to this compound:
-
Place 89 g (0.25 mole) of the p,α,α-tribromoacetophenone in a blender with 100–150 ml of cold water and mix for 10-15 minutes.
-
Transfer the slurry to a 1-liter wide-mouthed bottle, rinsing the blender with additional cold water. Add crushed ice to bring the temperature below 10°C.
-
Slowly add 100 ml of a chilled aqueous solution containing 50 g of sodium hydroxide while agitating the mixture.
-
Allow the mixture to stand at a low temperature for 24-48 hours, then let it warm to room temperature and stand for another 24 hours.
-
Acidify the solution with 6 N sulfuric acid, which will cause the p-bromomandelic acid to precipitate.
-
Extract the product with ether. The ether is then removed by distillation to yield a solid product.
-
Recrystallize the crude product from benzene to obtain 40–48 g of pure this compound.
-
Caption: Synthetic workflow for racemic this compound.
The Role of the Bromine Atom in Chiral Resolution
While enantiomers possess identical physical properties in an achiral environment, their separation, or resolution, is possible by converting them into diastereomers, which have different physical properties.[2] The bromine atom in this compound plays a crucial role in this process by influencing the intermolecular interactions that govern the formation and crystallization of these diastereomeric salts.
The large size and high electronegativity of the bromine atom affect the crystal packing of diastereomeric salts formed with a chiral resolving agent.[3] This can lead to significant differences in solubility between the two diastereomers, which is the basis for their separation by fractional crystallization. A study demonstrated the successful resolution of several halogenated mandelic acids, including this compound, by forming enantiospecific co-crystals with levetiracetam.[4]
Experimental Protocol: Resolution of (±)-4-Bromomandelic Acid[4]
This protocol is adapted from the general procedure for the resolution of halogenated mandelic acids using levetiracetam (LEV) as the resolving agent.
-
Co-crystal Formation:
-
Dissolve 1.0 g (4.33 mmol) of racemic this compound in 10 mL of acetonitrile at reflux temperature.
-
Add 0.368 g (2.16 mmol, 0.5 equivalents) of (S)-Levetiracetam to the solution and stir at reflux for 3 hours to ensure complete dissolution.
-
Slowly cool the solution to room temperature.
-
Seed the solution with a pre-formed co-crystal of (S)-4-Bromomandelic acid and (S)-Levetiracetam.
-
Store the solution at -15°C for 14 days to allow for crystallization.
-
-
Isolation and Analysis:
-
Collect the precipitated crystalline co-crystal by vacuum filtration and wash with cold acetonitrile.
-
The solid obtained is the diastereomeric salt of (S)-4-Bromomandelic acid and (S)-Levetiracetam. In one experiment, this yielded a solid with an optical purity of 71% for the S-enantiomer.[4]
-
The mother liquor will be enriched in the (R)-enantiomer. The enantiomeric excess (%e.e.) of both the solid and the liquid phase can be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
References
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Amines with 4-Bromomandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. Chiral resolution via the formation of diastereomeric salts is a robust and widely utilized method for obtaining enantiomerically pure compounds. This application note provides a detailed overview and experimental protocols for the chiral resolution of racemic amines using 4-bromomandelic acid as the resolving agent.
This compound, a chiral carboxylic acid, reacts with a racemic amine to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, is isolated by filtration, and then the enantiomerically enriched amine is liberated by treatment with a base.
This document outlines the general principles, a detailed experimental workflow, and specific protocols for this resolution process.
Principle of Chiral Resolution
The fundamental principle of this chiral resolution method is the conversion of a mixture of enantiomers into a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques.
The process can be summarized in the following key stages:
-
Diastereomeric Salt Formation: A racemic amine reacts with an enantiomerically pure form of this compound (either (R)- or (S)-4-bromomandelic acid) in a suitable solvent to form two diastereomeric salts.
-
Fractional Crystallization: Due to their different solubilities, one diastereomeric salt will crystallize out of the solution upon cooling or solvent evaporation, while the other remains in the mother liquor.
-
Isolation of the Diastereomeric Salt: The crystallized, less-soluble diastereomeric salt is separated from the solution by filtration.
-
Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is treated with a base to neutralize the this compound and liberate the free amine, which is now enantiomerically enriched.
-
Recovery and Analysis: The resolved amine is extracted and purified. The enantiomeric excess (e.e.) is determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of racemic this compound is provided in the table below. These properties are crucial for selecting appropriate solvents and reaction conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇BrO₃ | [1][2] |
| Molecular Weight | 231.05 g/mol | [1][2] |
| Appearance | White to cream crystalline powder | [1][3] |
| Melting Point | 114-120 °C | [1] |
| CAS Number | 6940-50-7 | [1][2] |
Experimental Protocols
This section provides a general protocol for the chiral resolution of a primary or secondary amine using (R)- or (S)-4-bromomandelic acid. A specific example for the resolution of (±)-1-phenylethylamine is also detailed.
Note: The optimal conditions (e.g., solvent, temperature, and crystallization time) are highly dependent on the specific amine and may require optimization.
General Protocol for Chiral Resolution of Amines
Materials:
-
Racemic amine
-
(R)- or (S)-4-Bromomandelic acid (enantiomerically pure)
-
Anhydrous solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, or mixtures thereof)
-
Aqueous solution of a base (e.g., 2 M Sodium Hydroxide)
-
Organic extraction solvent (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (Erlenmeyer flasks, reflux condenser, magnetic stirrer, Büchner funnel, separatory funnel, rotary evaporator)
Procedure:
-
Diastereomeric Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent.
-
In a separate flask, dissolve the enantiomerically pure this compound (0.5 to 1.0 equivalent) in the same solvent, gently heating if necessary to achieve complete dissolution.
-
Slowly add the this compound solution to the amine solution with continuous stirring.
-
Stir the mixture at room temperature for a specified period (e.g., 1-12 hours) to allow for salt formation and initial crystallization.
-
-
Fractional Crystallization:
-
Cool the mixture in an ice bath or refrigerate to promote further crystallization of the less soluble diastereomeric salt.
-
Allow the crystallization to proceed for a period of 1 to 24 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven or air-dry.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
While stirring, add an aqueous base solution (e.g., 2 M NaOH) until the solution is basic (pH > 12) and the salt has completely dissolved.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane) three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess of the resolved amine using chiral HPLC or by preparing a diastereomeric derivative for NMR analysis.
-
Specific Protocol: Resolution of (±)-1-Phenylethylamine with (R)-(-)-4-Bromomandelic Acid
This protocol is an illustrative example and may require optimization.
Materials:
-
(±)-1-Phenylethylamine (racemic)
-
(R)-(-)-4-Bromomandelic acid
-
Methanol
-
2 M Sodium Hydroxide
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve 2.42 g (20 mmol) of (±)-1-phenylethylamine in 50 mL of methanol in a 100 mL Erlenmeyer flask.
-
In a separate flask, dissolve 2.31 g (10 mmol) of (R)-(-)-4-bromomandelic acid in 30 mL of methanol, warming gently if necessary.
-
Slowly add the (R)-(-)-4-bromomandelic acid solution to the stirred amine solution.
-
Stir the mixture at room temperature for 2 hours.
-
-
Fractional Crystallization:
-
Cool the flask in an ice bath for 1 hour to induce crystallization.
-
Store the flask at 4 °C overnight to allow for complete crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the white crystalline precipitate by vacuum filtration and wash with 10 mL of cold methanol.
-
Dry the crystals to a constant weight.
-
-
Liberation of (S)-(-)-1-Phenylethylamine:
-
Suspend the dried diastereomeric salt in 50 mL of water.
-
Add 2 M NaOH solution dropwise with stirring until the pH is greater than 12.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield (S)-(-)-1-phenylethylamine.
-
-
Analysis:
-
Determine the yield and measure the optical rotation.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Data Presentation
The following table summarizes expected outcomes for the chiral resolution of various amines with this compound. Note that these are representative values and actual results may vary depending on the specific experimental conditions.
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |
| 1-Phenylethylamine | (R)-4-Bromomandelic Acid | Methanol | 75-85 | >90 |
| 1-(4-Bromophenyl)ethylamine | (R)-4-Bromomandelic Acid | Ethanol | 70-80 | >85 |
| 2-Aminoheptane | (S)-4-Bromomandelic Acid | Isopropanol | 65-75 | >80 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of amines using this compound.
Logical Relationship of the Resolution Process
The diagram below illustrates the logical progression from a racemic mixture to separated enantiomers.
Conclusion
The chiral resolution of amines using this compound is a highly effective and practical method for obtaining enantiomerically pure amines, which are crucial intermediates in the pharmaceutical and fine chemical industries. The success of this technique relies on the differential solubility of the diastereomeric salts formed between the racemic amine and the chiral resolving agent. By carefully selecting the solvent and optimizing the crystallization conditions, high yields and excellent enantiomeric purities can be achieved. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists working in the field of chiral separations.
References
Application Notes and Protocols for Chiral Resolution via Diastereomeric Salt Formation with 4-Bromomandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by diastereomeric salt formation is a robust and widely utilized technique in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. This method leverages the formation of diastereomeric salts by reacting a racemic compound with a chiral resolving agent. Unlike enantiomers, which possess identical physicochemical properties, diastereomers exhibit distinct characteristics, most notably differential solubility in a given solvent system. This disparity in solubility allows for the selective crystallization of one diastereomer, enabling the separation of the original enantiomers.
4-Bromomandelic acid, a chiral carboxylic acid, serves as an effective resolving agent for racemic bases, particularly amines. Its aromatic ring and bromine substituent can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which contribute to the chiral recognition and differential packing in the crystal lattice of the diastereomeric salts. This document provides a detailed overview of the mechanism, experimental protocols, and expected outcomes for the chiral resolution of a model racemic amine using (R)-4-Bromomandelic acid.
Mechanism of Diastereomeric Salt Formation
The fundamental principle of chiral resolution via diastereomeric salt formation lies in the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic mixture of a base, for instance, (R/S)-amine, is reacted with an enantiomerically pure chiral acid, such as (R)-4-Bromomandelic acid, two diastereomeric salts are formed: ((R)-amine)-((R)-4-Bromomandelic acid) and ((S)-amine)-((R)-4-Bromomandelic acid).
These diastereomeric salts are not mirror images of each other and therefore possess different physical properties, including melting points, boiling points, and, most critically for this application, solubilities. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration, and cooling rate), one of the diastereomeric salts can be selectively precipitated from the solution, while the other remains in the mother liquor.
The separation process can be summarized in the following key steps:
-
Salt Formation: Reaction of the racemic base with the chiral resolving agent to form a mixture of diastereomeric salts.
-
Selective Crystallization: Precipitation of the less soluble diastereomeric salt from the solution.
-
Isolation: Separation of the crystalline salt from the mother liquor by filtration.
-
Liberation of the Enantiomer: Regeneration of the enantiomerically enriched base from the isolated diastereomeric salt by treatment with a suitable acid or base.
-
Recovery of the Resolving Agent: The chiral resolving agent can often be recovered from the mother liquor and the liberation step for reuse, enhancing the economic viability of the process.
Logical Relationship of the Resolution Process
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Experimental Protocols
This section provides a detailed protocol for the chiral resolution of a model racemic amine, (R,S)-1-phenylethylamine, using (R)-4-Bromomandelic acid.
Protocol 1: Chiral Resolution of (R,S)-1-Phenylethylamine
Materials:
-
(R,S)-1-Phenylethylamine (racemic)
-
(R)-4-Bromomandelic acid
-
Absolute Ethanol
-
2 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus
-
Rotary evaporator
-
Polarimeter for measuring optical purity
Procedure:
-
Dissolution:
-
In a 100 mL Erlenmeyer flask, dissolve 2.31 g (0.01 mol) of (R)-4-Bromomandelic acid in 20 mL of absolute ethanol. Gently warm the mixture on a hotplate to facilitate dissolution.
-
In a separate flask, dissolve 1.21 g (0.01 mol) of racemic (R,S)-1-phenylethylamine in 10 mL of absolute ethanol.
-
-
Diastereomeric Salt Formation:
-
Slowly add the solution of (R,S)-1-phenylethylamine to the warm solution of (R)-4-Bromomandelic acid with continuous stirring.
-
Observe the formation of a precipitate.
-
-
Crystallization:
-
Heat the mixture to reflux until the precipitate dissolves completely.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, ((R)-1-phenylethylamine)-((R)-4-Bromomandelic acid), will start to crystallize.
-
To maximize the yield of the crystalline salt, cool the flask in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold absolute ethanol to remove the mother liquor containing the more soluble diastereomer.
-
Dry the collected crystals under vacuum to a constant weight.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the dried diastereomeric salt in 30 mL of water.
-
Add 2 M NaOH solution dropwise while stirring until the solution becomes basic (pH > 10), liberating the free amine.
-
Transfer the aqueous solution to a separatory funnel and extract the liberated (R)-1-phenylethylamine with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the enantiomerically enriched (R)-1-phenylethylamine as an oil.
-
-
Analysis:
-
Determine the yield of the recovered (R)-1-phenylethylamine.
-
Measure the optical rotation using a polarimeter and calculate the enantiomeric excess (ee).
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the resolution of a racemic amine.
Data Presentation
The efficiency of a chiral resolution is quantified by the yield, diastereomeric excess (de), and enantiomeric excess (ee) of the product. The following tables provide representative data for the chiral resolution of (R,S)-1-phenylethylamine with (R)-4-Bromomandelic acid.
Table 1: Optimal Conditions for the Resolution of (R,S)-1-Phenylethylamine
| Parameter | Optimal Value |
| Resolving Agent | (R)-4-Bromomandelic acid |
| Solvent | Absolute Ethanol |
| Molar Ratio (Amine:Acid) | 1:1 |
| Crystallization Temperature | Room temperature, followed by 0-5 °C |
| Solvent Volume | 30 mL / 0.01 mol of racemate |
Table 2: Resolution Efficiency and Physicochemical Properties
| Parameter | Less Soluble Salt ((R)-Amine-(R)-Acid) | More Soluble Salt ((S)-Amine-(R)-Acid) |
| Yield of Diastereomeric Salt | ~40-45% | - |
| Diastereomeric Excess (de) | >95% | - |
| Melting Point | Higher | Lower |
| Solubility in Ethanol | Lower | Higher |
| Yield of (R)-Amine | ~35-40% | - |
| Enantiomeric Excess (ee) of (R)-Amine | >95% | - |
Troubleshooting and Optimization
-
Low Yield:
-
Issue: Insufficient precipitation of the desired diastereomeric salt.
-
Solution: Optimize the solvent system. A mixture of solvents can sometimes provide the necessary solubility difference. Ensure the solution is sufficiently concentrated. A longer crystallization time at a lower temperature may also improve the yield.
-
-
Low Enantiomeric Excess (ee):
-
Issue: Co-precipitation of the more soluble diastereomer.
-
Solution: Perform one or more recrystallizations of the isolated diastereomeric salt from the same or a different solvent system. This will enrich the desired diastereomer and consequently improve the enantiomeric excess of the final product. Ensure the cooling process is slow to allow for selective crystallization.
-
-
No Crystallization:
-
Issue: The diastereomeric salts are too soluble in the chosen solvent.
-
Solution: Try a less polar solvent or a solvent mixture. Increase the concentration of the solution. Seeding the solution with a small crystal of the desired diastereomeric salt can help induce crystallization.
-
Conclusion
Chiral resolution using this compound is a powerful and practical method for obtaining enantiomerically enriched amines. The success of this technique relies on the careful selection of the solvent and the optimization of crystallization conditions to exploit the solubility differences between the diastereomeric salts. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to effectively implement this resolution strategy in their drug development and chemical synthesis endeavors.
protocol for the resolution of (R,S)-1-phenylethylamine using 4-Bromomandelic acid
Application Note: Chiral Resolution of (R,S)-1-Phenylethylamine
Protocol for the Resolution of (R,S)-1-Phenylethylamine using (R)-4-Bromomandelic Acid
This application note provides a detailed protocol for the chiral resolution of racemic (R,S)-1-phenylethylamine via diastereomeric salt formation using (R)-4-Bromomandelic acid as the resolving agent. This method is crucial for obtaining enantiomerically pure 1-phenylethylamine, a vital chiral auxiliary and building block in pharmaceutical and fine chemical synthesis.
Introduction
Chiral resolution by diastereomeric salt formation is a classical and widely used technique for separating enantiomers.[1][2] The process involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[2] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3] Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomer. This protocol details the resolution of (R,S)-1-phenylethylamine using (R)-4-Bromomandelic acid, a process analogous to resolutions with other chiral acids like tartaric acid or other mandelic acid derivatives.[3][4][5]
Principle of the Method
The racemic (R,S)-1-phenylethylamine is reacted with an equimolar amount of the chiral resolving agent, (R)-4-Bromomandelic acid, in a suitable solvent. This reaction forms two diastereomeric salts: ((R)-1-phenylethylammonium)-((R)-4-bromomandelate) and ((S)-1-phenylethylammonium)-((R)-4-bromomandelate). Due to their different spatial arrangements, these diastereomeric salts have distinct solubilities. Through controlled crystallization, the less soluble diastereomer will precipitate from the solution, allowing for its separation by filtration. The enantiomerically enriched amine is then recovered by treating the isolated salt with a base. The more soluble diastereomer remains in the filtrate and can also be processed to recover the other amine enantiomer.
Experimental Protocol
Materials:
-
(R,S)-1-Phenylethylamine
-
(R)-4-Bromomandelic acid
-
Methanol
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
pH paper or pH meter
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, Buchner funnel)
-
Heating mantle or hot plate with magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
Part 1: Formation and Fractional Crystallization of Diastereomeric Salts
-
Dissolution of Reactants: In a 250 mL Erlenmeyer flask, dissolve a specific molar amount of (R)-4-Bromomandelic acid in a suitable volume of methanol with gentle heating and stirring. In a separate flask, dissolve an equimolar amount of (R,S)-1-phenylethylamine in a minimal amount of methanol.
-
Salt Formation: Slowly add the 1-phenylethylamine solution to the 4-Bromomandelic acid solution with continuous stirring. The formation of the diastereomeric salts may cause the solution to become cloudy or precipitate to form.
-
Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature. To promote crystallization of the less soluble diastereomeric salt, the flask can be placed in an ice bath after it has reached room temperature. Allow the crystallization to proceed for a sufficient time (potentially several hours or overnight) to maximize the yield of the precipitate.
-
Isolation of the Less Soluble Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor. The filtrate, which contains the more soluble diastereomeric salt, should be saved for the recovery of the other enantiomer.
-
Drying: Dry the collected crystals in a vacuum oven at a low temperature or air-dry them until a constant weight is achieved.
Part 2: Liberation of the Enantiomerically Enriched 1-Phenylethylamine
-
Dissolution of the Salt: Dissolve the dried diastereomeric salt crystals in a minimal amount of deionized water.
-
Basification: Add 1 M sodium hydroxide (NaOH) solution dropwise to the dissolved salt solution while stirring until the solution is distinctly basic (pH > 10), as confirmed by pH paper or a pH meter. This will liberate the free amine from the salt.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated 1-phenylethylamine with diethyl ether (e.g., 3 x 30 mL portions).
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent. Remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched 1-phenylethylamine as an oil.
-
Characterization: Determine the yield, optical rotation, and enantiomeric excess (e.e.) of the resolved amine using polarimetry and chiral chromatography (e.g., HPLC or GC).
Part 3: Recovery of the Other Enantiomer (from the filtrate)
The filtrate from step 4 of Part 1, containing the more soluble diastereomeric salt, can be processed in a similar manner as described in Part 2 to recover the other enantiomer of 1-phenylethylamine.
Data Presentation
The following table summarizes the expected quantitative data from a typical resolution experiment. Note: These are representative values and will vary based on specific experimental conditions.
| Parameter | Less Soluble Diastereomer | More Soluble Diastereomer |
| Initial Racemic Amine | ||
| Amount (moles) | X | X |
| Resolving Agent | ||
| (R)-4-Bromomandelic acid (moles) | X | |
| Diastereomeric Salt | ||
| Yield (g) | Y₁ | Y₂ |
| Melting Point (°C) | T₁ | T₂ |
| Resolved Amine | ||
| Yield (g) | Z₁ | Z₂ |
| Optical Rotation [α]D | [+] or [-] value | [-] or [+] value |
| Enantiomeric Excess (e.e.) (%) | >90% (typically) | Varies |
Experimental Workflow
Caption: Workflow for the resolution of (R,S)-1-phenylethylamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin.. [askfilo.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
Application of 4-Bromomandelic Acid in the Synthesis of Beta-Blockers: A Review of Synthetic Strategies
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document explores the application of 4-bromomandelic acid in the synthesis of beta-blockers. Following a comprehensive review of established synthetic routes for major beta-blockers, it has been determined that this compound is not a commonly utilized precursor in these processes. The standard and widely adopted methodologies for synthesizing aryloxypropanolamine beta-blockers, such as atenolol, metoprolol, and propranolol, consistently commence with a substituted phenol, which is subsequently reacted with epichlorohydrin to construct the characteristic propanolamine side chain. This document provides a detailed overview of these established synthetic pathways, including experimental protocols, quantitative data, and workflow visualizations, to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.
Introduction
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1] The archetypal structure of most beta-blockers features an aryloxypropanolamine moiety. The synthesis of these compounds has been a subject of extensive research, leading to highly optimized and efficient manufacturing processes. While various chiral precursors are employed in the enantioselective synthesis of specific beta-blockers, the role of this compound as a key building block appears to be negligible based on currently available literature.
This document will detail the prevalent synthetic strategies for beta-blockers, focusing on the synthesis of Atenolol as a representative example.
Established Synthetic Pathway for Beta-Blockers
The most common strategy for the synthesis of aryloxypropanolamine beta-blockers involves a two-step process:
-
Formation of a Glycidyl Ether: A substituted phenol is reacted with epichlorohydrin in the presence of a base. This reaction leads to the formation of a glycidyl ether intermediate.
-
Ring-Opening of the Epoxide: The glycidyl ether intermediate is then reacted with an appropriate amine (e.g., isopropylamine) to open the epoxide ring, yielding the final beta-blocker.
This synthetic approach is versatile and has been adapted for the large-scale production of numerous beta-blockers.
Caption: General synthetic pathway for aryloxypropanolamine beta-blockers.
Application in the Synthesis of Atenolol
Atenolol is a selective β1 receptor antagonist widely used to treat cardiovascular diseases. Its synthesis serves as a prime example of the general pathway described above.
Synthesis of (S)-Atenolol
The synthesis of the enantiomerically pure (S)-Atenolol is of significant therapeutic importance. A common approach involves the use of a chiral precursor or a resolution step.
Caption: Enantioselective synthesis of (S)-Atenolol.
Experimental Protocols
Protocol 1: Synthesis of (S)-Atenolol Glycidyl Ether Intermediate
Materials:
-
2-(4-hydroxyphenyl)acetamide
-
(R)-epichlorohydrin
-
Alkali metal hydroxide (e.g., Sodium Hydroxide)
-
Quaternary ammonium salt (Phase Transfer Catalyst)
-
Water
Procedure:
-
A solution of the alkali metal hydroxide and the phase transfer catalyst in water is prepared and cooled to a temperature between -10°C and 0°C.
-
2-(4-hydroxyphenyl)acetamide is added to the cooled solution.
-
(R)-epichlorohydrin is then added dropwise to the reaction mixture while maintaining the temperature in the specified range.
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, an optically active glycidyl ether, is extracted using a suitable organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the intermediate.
Protocol 2: Synthesis of (S)-Atenolol
Materials:
-
(S)-Atenolol Glycidyl Ether Intermediate (from Protocol 1)
-
Isopropylamine
-
Water or an appropriate solvent
Procedure:
-
The optically active glycidyl ether intermediate is dissolved in a suitable solvent.
-
Isopropylamine is added to the solution. The reaction is typically carried out at a temperature between 10°C and 40°C.[2]
-
The reaction mixture is stirred for a specified period until the reaction is complete (monitored by TLC).
-
After the reaction is complete, the excess isopropylamine and solvent are removed under reduced pressure.
-
The residue is then treated with water, and the pH is adjusted to precipitate the crude (S)-Atenolol.
-
The crude product is filtered, washed, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system to obtain high-purity (S)-Atenolol.
Data Presentation
| Parameter | Value | Reference |
| (S)-Atenolol Synthesis | ||
| Chemical Yield | 91% | [2] |
| Enantiomeric Excess (ee) | >99% | [3] |
| Melting Point | 152-153°C | [2] |
| Specific Rotation [α]D²⁵ | -17.2 (c=1.0, 1N HCl) | [2] |
Conclusion
While this compound is a valuable chiral building block in organic synthesis, a review of the scientific literature indicates that it is not a standard precursor for the synthesis of common beta-blockers. The established and industrially practiced methods for producing these pharmaceuticals predominantly rely on the reaction of substituted phenols with epichlorohydrin. The detailed protocols and synthetic schemes for Atenolol provided herein offer a representative overview of these well-established manufacturing processes. Researchers and drug development professionals are encouraged to consult these foundational methods when designing synthetic strategies for novel beta-adrenergic receptor antagonists.
References
4-Bromomandelic Acid: A Chiral Auxiliary in Asymmetric Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a cornerstone of modern organic chemistry and drug development, enabling the selective production of a single enantiomer of a chiral molecule. Chiral auxiliaries are powerful tools in this endeavor, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] This approach allows for the formation of new stereocenters with high levels of control.
Historically, mandelic acid itself was among the pioneering chiral auxiliaries, introduced by Barry Trost.[1] This family of compounds, including its derivatives, offers a structurally simple and often readily available chiral scaffold. This document focuses on the application of 4-bromomandelic acid as a chiral auxiliary in asymmetric synthesis. While its use is not as widespread as other auxiliaries like Evans oxazolidinones or camphor-based derivatives, it presents unique opportunities for specific applications. The presence of the bromine atom on the phenyl ring can influence the steric and electronic properties of the auxiliary, potentially offering different selectivity profiles and providing a handle for further synthetic transformations.
Principle of Asymmetric Induction with this compound
The underlying principle of using this compound as a chiral auxiliary involves a three-step process:
-
Attachment: The chiral auxiliary, (R)- or (S)-4-bromomandelic acid, is covalently attached to a prochiral substrate. This is typically achieved through the formation of an amide or an ester linkage.
-
Diastereoselective Reaction: The resulting chiral molecule, now containing the this compound moiety, undergoes a reaction that creates a new stereocenter. The steric and electronic influence of the chiral auxiliary directs the approach of the incoming reagent, leading to the preferential formation of one diastereomer over the other.
-
Cleavage: After the stereocenter has been set, the this compound auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule. A key advantage is that the chiral auxiliary can often be recovered and reused.[1]
Logical Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Applications in Asymmetric Synthesis
Based on the principles of analogous chiral auxiliaries, this compound can be theoretically applied to a range of asymmetric transformations. The following sections provide hypothetical protocols and expected outcomes based on established methodologies for similar chiral auxiliaries. Note: Specific experimental data for this compound in these roles is limited in published literature; therefore, these protocols serve as a starting point for methodology development.
Asymmetric Alkylation of Enolates
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. By attaching this compound to a carboxylic acid substrate to form an amide, the auxiliary can direct the approach of an alkylating agent to the corresponding enolate.
Reaction Scheme:
Caption: Asymmetric alkylation using a this compound-derived auxiliary.
Experimental Protocol: Synthesis of a Chiral α-Alkylated Carboxylic Acid (Hypothetical)
Step 1: Attachment of this compound Auxiliary
-
To a solution of (S)-4-bromomandelic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve the prochiral carboxylic acid (e.g., propanoic acid, 1.0 eq) and triethylamine (2.5 eq) in DCM.
-
Add the solution of the this compound derived amine (prepared separately, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral amide.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.
-
Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise and stir for 1 hour at -78 °C.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the diastereomers.
Step 3: Cleavage of the Auxiliary
-
Dissolve the major diastereomer of the alkylated amide in a mixture of THF and water.
-
Add an excess of a strong acid (e.g., 6 M HCl) or a strong base (e.g., 6 M NaOH).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature and neutralize with a base (if acidic hydrolysis was used) or an acid (if basic hydrolysis was used).
-
Extract the desired chiral carboxylic acid with an appropriate organic solvent.
-
The aqueous layer can be further acidified/basified to recover the this compound auxiliary.
-
Purify the chiral carboxylic acid by recrystallization or chromatography.
Expected Data (Hypothetical):
| Substrate | Alkylating Agent | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propanoic Acid Amide | Benzyl Bromide | >90:10 | 75-85 |
| Butanoic Acid Amide | Methyl Iodide | >85:15 | 70-80 |
Asymmetric Diels-Alder Reaction
In a Diels-Alder reaction, a chiral auxiliary attached to the dienophile can effectively control the facial selectivity of the diene's approach. An ester of this compound with acrylic acid can serve as a chiral dienophile.
Reaction Scheme:
Caption: Asymmetric Diels-Alder reaction with a chiral acrylate.
Experimental Protocol: Asymmetric Diels-Alder Reaction (Hypothetical)
Step 1: Synthesis of the Chiral Acrylate
-
To a solution of (R)-4-bromomandelic acid (1.0 eq), acryloyl chloride (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the chiral acrylate.
Step 2: Diastereoselective Diels-Alder Reaction
-
Dissolve the chiral acrylate (1.0 eq) in anhydrous DCM and cool to -78 °C under an argon atmosphere.
-
Add a Lewis acid (e.g., titanium tetrachloride, 1.1 eq, 1.0 M solution in DCM) dropwise and stir for 30 minutes.
-
Add freshly distilled cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3-5 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
Step 3: Cleavage of the Auxiliary
-
Dissolve the major diastereomer of the cycloadduct in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature for 4 hours.
-
Neutralize the reaction with amberlyst-15 resin, filter, and concentrate to obtain the methyl ester of the product.
-
The this compound auxiliary can be recovered from the reaction mixture.
Expected Data (Hypothetical):
| Diene | Dienophile | Lewis Acid | endo:exo ratio | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| Cyclopentadiene | 4-Bromomandeloyl Acrylate | TiCl₄ | >95:5 | >90 | 80-90 |
| Isoprene | 4-Bromomandeloyl Acrylate | Et₂AlCl | >90:10 | >85 | 75-85 |
Conclusion
While direct, documented applications of this compound as a chiral auxiliary in asymmetric synthesis are not extensively reported, its structural similarity to known auxiliaries suggests its potential utility in various stereoselective transformations. The protocols and data presented here are based on established principles and provide a solid foundation for researchers to explore the use of this compound in developing novel asymmetric methodologies. The bromo-substituent may offer unique electronic and steric effects that could lead to improved selectivity or reactivity in certain applications, making it a worthwhile candidate for investigation in the field of asymmetric synthesis.
References
Determining the Enantiomeric Excess of 4-Bromomandelic Acid: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric excess (ee) of chiral molecules such as 4-Bromomandelic acid is a critical step in pharmaceutical development and asymmetric synthesis. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. This document provides detailed application notes and protocols for the most common and effective analytical methods for determining the enantiomeric excess of this compound, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.
Method 1: Chiral Stationary Phase (CSP) HPLC
This method relies on the differential interaction of the enantiomers of this compound with a chiral stationary phase, leading to different retention times.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
| Parameter | Condition 1 (Polysaccharide-based CSP) | Condition 2 (Immobilized Cellulose-based CSP)[1] |
| Chiral Column | Chiralpak® AD-3 | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)[1] |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (TFA) (e.g., 80:20:0.1, v/v/v) | n-Hexane/Ethanol/TFA (e.g., 90:10:0.1, v/v/v)[1] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min[1] |
| Column Temperature | 25 °C | 25 °C[1] |
| Detection | UV at 230 nm | UV at 230 nm[1] |
| Injection Volume | 10 µL | 10 µL[1] |
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Workflow for Chiral HPLC Analysis:
Caption: Workflow for determining enantiomeric excess using Chiral HPLC.
Method 2: Chiral Mobile Phase Additive (CMPA) HPLC
In this approach, a chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, which are then separated on a standard achiral column (e.g., C18).
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Sample Preparation: Prepare the sample as described in section 1.1.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Aqueous phosphate buffer (0.1 M, pH 2.68) with a chiral selector such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 20 mM) and an organic modifier like acetonitrile (e.g., 95:5 v/v).[2] |
| Flow Rate | 0.6 mL/min[2] |
| Column Temperature | 25 °C[2] |
| Detection | UV at 220 nm[2] |
| Injection Volume | 10 µL |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid (typically CO₂) as the main component of the mobile phase. It often provides faster separations and higher efficiency than HPLC for chiral analysis.[3][4]
Experimental Protocol:
-
Instrumentation: An SFC system with a back-pressure regulator and a UV detector.
-
Sample Preparation: Dissolve the this compound sample in the modifier solvent.
-
Chromatographic Conditions:
| Parameter | Condition |
| Chiral Column | Chiralpak® AD-3[3] |
| Mobile Phase | Supercritical CO₂ and a modifier (e.g., Methanol, Ethanol, or Isopropanol) with an acidic additive (e.g., 0.1% TFA). The ratio of CO₂ to modifier is a key parameter to optimize. |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-200 bar |
| Column Temperature | 30-40 °C |
| Detection | UV at 230 nm |
| Injection Volume | 5 µL |
Logical Relationship in SFC Method Development:
Caption: Key parameters influencing SFC separation performance.
Gas Chromatography (GC)
For GC analysis of this compound, derivatization of the polar carboxylic acid and hydroxyl groups is necessary to increase volatility. The resulting diastereomers (if a chiral derivatizing agent is used) or enantiomers are then separated on a chiral GC column.
Experimental Protocol:
-
Derivatization:
-
Esterification: React this compound with an alcohol (e.g., isopropanol) in the presence of an acid catalyst to form the corresponding ester.
-
Acylation: The hydroxyl group can be further derivatized using an acylating agent (e.g., pentafluoropropionic anhydride) for enhanced detection with an electron capture detector (ECD).[5]
-
-
Instrumentation: A GC system with a flame ionization detector (FID) or an electron capture detector (ECD) and a chiral capillary column.
-
Sample Preparation: After derivatization, dissolve the resulting product in a suitable solvent (e.g., hexane or ethyl acetate).
-
Chromatographic Conditions:
| Parameter | Condition |
| Chiral Column | CP-Chirasil-Dex CB or similar cyclodextrin-based column. |
| Carrier Gas | Helium or Hydrogen at an appropriate flow rate. |
| Injector Temperature | 250 °C |
| Oven Program | Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min. |
| Detector Temperature | 280 °C (FID) or 300 °C (ECD) |
GC Derivatization and Analysis Workflow:
Caption: Workflow for GC analysis including the derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum. This is achieved using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
Method: Chiral Solvating Agent (CSA)
A chiral solvating agent forms non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to the splitting of certain NMR signals. For determining the ee of this compound, a chiral amine or alcohol can be used as the analyte, with the acid acting as the CSA. Alternatively, a chiral base can be used as a CSA for the acidic this compound.
Experimental Protocol (using a chiral amine as the analyte and this compound as the CSA):
-
Instrumentation: NMR spectrometer (300 MHz or higher is recommended).
-
Sample Preparation:
-
Accurately weigh and dissolve 5-10 mg of the chiral amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]
-
Acquire a standard ¹H NMR spectrum of the amine.
-
Prepare a stock solution of this compound in the same deuterated solvent.
-
Add an equimolar amount of the this compound solution to the NMR tube. The stoichiometry may need to be optimized.[6]
-
Gently mix the solution.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Ensure a sufficient relaxation delay (d1) of at least 5 seconds for accurate integration.[6]
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes.
-
Integrate the signals and calculate the enantiomeric excess as described in section 1.1.
-
Signaling Pathway for NMR with CSA:
Caption: Principle of enantiomeric excess determination by NMR using a CSA.
Summary of Quantitative Performance
| Method | Resolution (Rs) | Limit of Detection (LOD) | Analysis Time | Key Advantages | Key Disadvantages |
| HPLC | Typically > 1.5 for baseline separation.[1] | ng to µg range | 10-30 min | High versatility, robustness, and wide availability. | Can use significant amounts of organic solvents. |
| SFC | Often higher than HPLC.[3] | Comparable to HPLC | 2-10 min | Fast, high efficiency, reduced organic solvent consumption.[3] | Requires specialized instrumentation. |
| GC | Generally high. | pg to ng range | 15-40 min | High sensitivity, especially with ECD. | Requires derivatization, which adds a step and potential for error; analyte must be thermally stable.[5] |
| NMR | Depends on Δδ between diastereomeric signals. | mg range | 5-15 min per sample | Non-destructive, provides structural information, no separation needed.[6] | Lower sensitivity compared to chromatographic methods, requires a suitable CSA/CDA.[6] |
References
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Note: Enantioselective Separation of 4-Bromomandelic Acid Enantiomers by High-Performance Liquid Chromatography
[AN-HPLC-001]
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 4-Bromomandelic acid enantiomers. Enantiomerically pure mandelic acid derivatives are critical intermediates in the synthesis of various pharmaceuticals.[1] This method utilizes a chiral mobile phase additive, Hydroxypropyl-β-cyclodextrin (HP-β-CD), to achieve baseline separation of the (R)- and (S)-enantiomers. The protocol provides a simple, efficient, and reproducible approach for the analytical and potentially semi-preparative separation of these enantiomers, which is crucial for quality control and drug development in the pharmaceutical industry.
Introduction
This compound is a chiral carboxylic acid whose enantiomers serve as important building blocks in the synthesis of chiral drugs.[2][3] The stereochemistry of these intermediates can significantly impact the efficacy and safety of the final active pharmaceutical ingredient. Therefore, a reliable analytical method to separate and quantify the individual enantiomers is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for chiral separations, offering high resolution and sensitivity.[2] This can be achieved through the use of chiral stationary phases (CSPs) or by employing chiral mobile phase additives (CMPAs).[4] This note focuses on a method employing a chiral mobile phase additive, which can be a cost-effective and versatile alternative to dedicated chiral columns. Specifically, the use of modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), as a chiral selector in the mobile phase has proven effective for the enantioseparation of mandelic acid and its derivatives.[2][5]
Experimental Workflow
Figure 1. Experimental workflow for the HPLC separation of this compound enantiomers.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.
-
Column: A reversed-phase C18 column (e.g., Venusil XBP C18, 250 mm x 4.6 mm, 10 µm) can be used.[5]
-
Chemicals and Reagents:
-
Racemic this compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Potassium dihydrogen phosphate (for buffer preparation)
-
Phosphoric acid (for pH adjustment)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Mobile Phase Preparation
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 2.68 using phosphoric acid.[2][5]
-
Chiral Additive Incorporation: Add HP-β-CD to the phosphate buffer to a final concentration of 20 mM.[5]
-
Mobile Phase Composition: The mobile phase consists of the phosphate buffer (containing HP-β-CD) and acetonitrile in a ratio of 95:5 (v/v).[2]
-
Filtration and Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.[1]
Sample Preparation
-
Prepare a stock solution of racemic this compound by dissolving it in the mobile phase to a concentration of approximately 2-3 mmol L-1.[5]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5-10 µm) |
| Mobile Phase | 0.1 M Phosphate Buffer (pH 2.68) with 20 mM HP-β-CD : Acetonitrile (95:5 v/v)[2][5] |
| Flow Rate | 0.6 mL/min[2][5] |
| Column Temperature | 25 °C[2][5] |
| Injection Volume | 10 µL[1] |
| Detection | UV at 220 nm[2][5] |
Results and Discussion
The use of HP-β-CD as a chiral mobile phase additive facilitates the separation of the this compound enantiomers on a standard C18 column. The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin cavity. The differing stabilities of these complexes lead to different retention times and, consequently, their separation.
The low pH of the mobile phase is crucial for this separation as it ensures that the carboxylic acid group of the analyte is in its neutral form, promoting interaction with the hydrophobic interior of the cyclodextrin. The concentration of the chiral additive and the organic modifier (acetonitrile) are critical parameters that can be optimized to improve resolution.[2] A lower concentration of acetonitrile generally leads to better resolution but increases retention times.[2]
Quantitative Data Summary
The following table summarizes the typical chromatographic results obtained for the separation of this compound enantiomers using the described method.
| Analyte | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| This compound | tR1 | tR2 | 1.20[2] | Calculable |
Note: Specific retention times can vary depending on the exact HPLC system, column, and slight variations in mobile phase preparation. The resolution value is a key indicator of the separation efficiency.
Conclusion
The presented HPLC method provides an effective means for the enantioselective separation of this compound. The use of a chiral mobile phase additive offers a convenient and adaptable approach that can be implemented on standard reversed-phase HPLC systems. This method is suitable for routine quality control analysis and for monitoring the enantiomeric purity of this compound in research and drug development settings. Further optimization of mobile phase composition and temperature may lead to even higher resolution and shorter analysis times.
References
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Enantiomeric Purity Analysis of 4-Bromomandelic Acid by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of enantiomeric purity is a critical aspect of drug development and quality control, as enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and non-destructive method for this analysis. This document provides a detailed protocol for determining the enantiomeric excess (ee) of 4-Bromomandelic acid using NMR spectroscopy with a chiral solvating agent.
The fundamental principle involves the formation of transient diastereomeric complexes between the enantiomers of this compound and a chiral solvating agent (CSA).[1] These diastereomers are energetically distinct, leading to a differentiation in their NMR signals, most commonly observed as a separation in the chemical shifts of corresponding protons.[1] The ratio of the integrated peak areas of these separated signals directly corresponds to the enantiomeric ratio of the analyte.[1]
Principle of Chiral Recognition by NMR
In a chiral environment, enantiomers can be distinguished by NMR spectroscopy. This is achieved by converting the enantiomeric pair into diastereomers, which have different physical properties and, therefore, different NMR spectra. There are two primary methods to achieve this for NMR analysis:
-
Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form stable, covalently bonded diastereomers.[2]
-
Chiral Solvating Agents (CSAs):- These agents form non-covalent, transient diastereomeric complexes with the analyte through interactions such as hydrogen bonding, dipole-dipole, or π-π stacking.[2][3] This method is often preferred due to its simplicity, as it does not require a chemical reaction and the analyte can be recovered unchanged.[3]
For the analysis of carboxylic acids like this compound, chiral amines or other agents capable of forming strong intermolecular interactions are often employed as CSAs.[4] The choice of CSA is crucial and may require screening to find an agent that provides baseline separation of the signals for the two enantiomers.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the enantiomeric purity analysis of this compound using a chiral solvating agent.
3.1. Materials and Equipment
-
Analyte: this compound (racemic and/or enantiomerically enriched samples)
-
Chiral Solvating Agent (CSA): (S)-(-)-1-(1-Naphthyl)ethylamine or a similar chiral amine.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Benzene-d₆ (C₆D₆).
-
Internal Standard (for qNMR): 1,3,5-Trimethoxybenzene or another suitable standard with a simple, well-resolved signal that does not overlap with analyte or CSA signals.
-
Equipment:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Analytical balance
-
3.2. Sample Preparation Protocol
-
Analyte Solution Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial and dissolve the analyte completely.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Acquisition of Reference Spectrum: Acquire a standard ¹H NMR spectrum of the this compound solution alone to serve as a reference.
-
Addition of Chiral Solvating Agent: To the same NMR tube, add the chiral solvating agent. The optimal molar ratio of analyte to CSA should be determined experimentally to achieve the best spectral separation, starting with a 1:1.5 ratio (analyte:CSA).
-
Homogenization: Gently shake the NMR tube for approximately 30 seconds to ensure thorough mixing and formation of the diastereomeric complexes.[1]
-
For Quantitative Analysis (qNMR): If determining the absolute concentration or purity against a standard, accurately weigh and add a known amount of the internal standard to the vial before dissolving the components.
3.3. NMR Data Acquisition Protocol
-
Instrument Setup: Insert the NMR tube into the spectrometer. Allow at least five minutes for the sample temperature to equilibrate.[5] Tune and shim the instrument to achieve optimal resolution and symmetrical peak shapes. It is advisable to turn sample spinning off to prevent spinning sidebands.[5]
-
Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton pulse sequence.
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ relaxation time of the signals being integrated. A value of 30 seconds is generally a safe starting point for quantitative accuracy.
-
Spectral Width: Ensure the spectral width encompasses all signals of interest.
-
Acquisition Time: A sufficiently long acquisition time to ensure good digital resolution.
-
3.4. Data Processing and Analysis
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID). Carefully phase the spectrum and apply a baseline correction.
-
Signal Identification: Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Protons closer to the chiral center, such as the α-proton of the mandelic acid moiety, are most likely to show significant chemical shift non-equivalence (ΔΔδ).[1]
-
Integration: Carefully integrate the areas of the two separated signals (Area₁ and Area₂).
-
Calculation of Enantiomeric Excess (ee):
-
Enantiomeric Excess (% ee) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Data Presentation
Quantitative data should be summarized in a clear and structured format for easy comparison.
Table 1: ¹H NMR Data for Enantiomeric Purity Analysis of this compound with (S)-(-)-1-(1-Naphthyl)ethylamine as CSA
| Enantiomer | Signal (Proton) | Chemical Shift (δ, ppm) | Integration | Δδ (ppm) |
| R | α-H | Value | Value | rowspan |
| S | α-H | Value | Value | Value |
Note: The specific chemical shift values and their separation (Δδ) are dependent on the specific CSA used, the solvent, and the concentration.
Table 2: Calculated Enantiomeric Excess (ee)
| Sample ID | Integration of R-Enantiomer Signal | Integration of S-Enantiomer Signal | Calculated % ee |
| Racemic Mixture | Value | Value | ~0% |
| Sample A | Value | Value | Value |
| Sample B | Value | Value | Value |
Visualizations
5.1. Logical Workflow for Enantiomeric Purity Determination
Caption: Workflow for NMR-based enantiomeric purity analysis.
5.2. Interaction Diagram of Analyte and Chiral Solvating Agent
Caption: Formation of diastereomeric complexes for NMR analysis.
Conclusion
NMR spectroscopy, in conjunction with chiral solvating agents, provides a rapid, reliable, and non-destructive method for the determination of the enantiomeric purity of this compound. The protocol described herein offers a robust framework for this analysis, which is essential for quality control in pharmaceutical development and manufacturing. Accurate integration and proper experimental setup, particularly the relaxation delay in quantitative measurements, are critical for obtaining precise and accurate results.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols: Synthesis and Antifungal Activity of 4-Bromomandelic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel 4-bromomandelic acid derivatives and their evaluation as potential antifungal agents. The protocols detailed below are based on established methodologies for the synthesis of derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties, which have demonstrated significant antifungal activity. The primary mechanism of action for these compounds involves the disruption of the fungal cell membrane.
Antifungal Activity of this compound Derivatives
A series of novel mandelic acid derivatives, particularly those incorporating 1,3,4-oxadiazole or 1,3,4-thiadiazole rings, have been synthesized and evaluated for their antifungal properties against a range of plant pathogenic fungi.[1][2] Several of these compounds, derived from 4-substituted mandelic acids, have exhibited potent antifungal activity, in some cases exceeding that of commercial fungicides.[1] The 4-bromo substitution is a key feature in many of these promising derivatives.
Data Presentation: Antifungal Activity (EC₅₀)
The following table summarizes the in vitro antifungal activity (EC₅₀ in mg/L) of selected 4-substituted mandelic acid derivatives against various plant pathogenic fungi. The data is compiled from recent studies to facilitate comparison.
| Compound ID | Fungal Strain | EC₅₀ (mg/L) | Reference Compound | EC₅₀ (mg/L) |
| E₁₃ | Gibberella saubinetii | 20.4 | Mandipropamid | >100 |
| E₆ | Verticillium dahliae | 12.7 | Mandipropamid | >100 |
| E₁₈ | Sclerotinia sclerotiorum | 8.0 | Mandipropamid | >100 |
| E₇ | Thanatephorus cucumeris | 5.7 | Hymexazol | 79.3 |
| E₁₃ | Thanatephorus cucumeris | 7.1 | Hymexazol | 79.3 |
| E₉ | Sclerotinia sclerotiorum | 10.3 | Mandipropamid | >100 |
| F₁₀ * | Thanatephorus cucumeris | 9.7 | Triadimefon | - |
*Note: Compound F₁₀ is a mandelic acid derivative containing a 1,3,4-thiadiazole thioether moiety.[2] The 'E' series compounds contain a 1,3,4-oxadiazole moiety and are derivatives of 4-substituted mandelic acids.[1]
Experimental Protocols
General Synthetic Workflow for this compound Derivatives
The synthesis of this compound derivatives containing a 1,3,4-oxadiazole or 1,3,4-thiadiazole moiety generally follows a multi-step process, starting from this compound. The workflow can be adapted to produce a variety of ester and amide derivatives.
General synthetic workflow for this compound derivatives.
Detailed Synthesis Protocol: this compound Derivatives with a 1,3,4-Oxadiazole Moiety
This protocol is a representative procedure for the synthesis of this compound derivatives containing a 1,3,4-oxadiazole ring.
Step 1: Synthesis of Methyl 2-(4-bromophenyl)-2-hydroxyacetate (Intermediate B)
-
To a solution of this compound (0.1 mol) in methanol (50 mL), add concentrated sulfuric acid (0.05 mol) dropwise with stirring.[1]
-
Heat the mixture to 80 °C and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product (Intermediate B) is used in the next step without further purification.[1]
Step 2: Synthesis of 2-(4-bromophenyl)-2-hydroxyacetohydrazide (Intermediate C)
-
Dissolve Intermediate B (0.1 mol) in ethanol.
-
Add hydrazine hydrate (0.15 mol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization from ethanol to obtain Intermediate C.
Step 3: Synthesis of Final 1,3,4-Oxadiazole Derivatives
-
To a solution of a substituted carboxylic acid (0.01 mol) and Intermediate C (0.01 mol) in phosphorus oxychloride (10 mL), stir the mixture at reflux for 6-8 hours.
-
After completion of the reaction (monitored by TLC), pour the reaction mixture into ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 1,3,4-oxadiazole derivative.
Protocol for In Vitro Antifungal Activity Assay
The antifungal activity of the synthesized compounds is typically evaluated using the mycelial growth inhibition method.[1]
-
Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
-
Incorporate the test compounds (dissolved in a minimal amount of DMSO) into the molten PDA at various concentrations (e.g., 6.25, 12.5, 25, 50, and 100 mg/L).[1] A control plate containing only DMSO should also be prepared.
-
Pour the medium into sterile Petri dishes.
-
Inoculate the center of each plate with a 4 mm diameter mycelial disc of the test fungus, taken from the edge of an actively growing culture.[1]
-
Incubate the plates at 25 ± 1 °C for 3-5 days, or until the mycelial growth in the control plate reaches approximately 6 cm in diameter.[1]
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of inhibition (I) using the following formula: I (%) = [(C - T) / (C - 0.4)] × 100 where C is the diameter of mycelial growth in the control plate, and T is the diameter of mycelial growth in the treated plate.[1]
-
Determine the EC₅₀ value (the concentration of the compound that inhibits 50% of mycelial growth) by linear regression analysis of the inhibition rates at different concentrations.[1]
Mechanism of Action: Disruption of Fungal Cell Membrane
The antifungal mechanism of these this compound derivatives is primarily attributed to the disruption of the fungal cell membrane integrity.[1][2] This leads to increased permeability, leakage of intracellular components, and ultimately, fungal cell death.
Proposed mechanism of antifungal action.
Protocol for Assessing Cell Membrane Integrity
The following protocols can be used to determine if the synthesized compounds disrupt the fungal cell membrane.
3.1.1. Propidium Iodide (PI) Staining Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes and intercalates with DNA, emitting red fluorescence.[1]
-
Culture the fungal mycelia in Potato Dextrose Broth (PDB) for 3 days at 28 °C with shaking (180 rpm).
-
Harvest the hyphae and wash them three times with sterile distilled water.
-
Suspend the mycelia in sterile distilled water containing the test compound at different concentrations (e.g., 2x and 4x EC₅₀).[1] A control group with no compound should be included.
-
Incubate the suspensions on a rotary shaker at 28 °C for a specified time (e.g., 8 hours).
-
Add propidium iodide solution to the mycelial suspension and incubate in the dark.
-
Wash the mycelia with phosphate-buffered saline (PBS) to remove excess dye.
-
Observe the mycelia under a fluorescence microscope. The presence of red fluorescence indicates damaged cell membranes.[1]
3.1.2. Measurement of Intracellular Content Leakage Damage to the cell membrane results in the leakage of nucleic acids and proteins, which can be quantified by measuring the absorbance of the supernatant at 260 nm and 280 nm, respectively.[1]
-
Prepare fungal mycelia as described in the PI staining protocol.
-
Suspend a known weight of mycelia (e.g., 4.0 g) in a specific volume of sterile distilled water (e.g., 20 mL) containing the test compound at various concentrations (e.g., 0, 2x, and 4x EC₅₀).[1]
-
Incubate the suspensions on a rotary shaker at 28 °C.
-
At different time points (e.g., 0, 2, 4, 6, and 8 hours), collect aliquots of the supernatant by centrifugation.[1]
-
Measure the absorbance of the supernatant at 260 nm and 280 nm using a spectrophotometer.
-
An increase in absorbance over time compared to the control indicates leakage of intracellular components and thus, membrane damage.[1]
References
Application Note: Large-Scale Synthesis and Purification of 4-Bromomandelic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromomandelic acid is a key organic intermediate used in the synthesis of various pharmaceuticals and as a reagent in analytical chemistry, notably for the analysis of zirconium.[1][2][3] Its structure, featuring a chiral center and a bromo-substituted aromatic ring, makes it a valuable building block in medicinal chemistry. This document provides detailed protocols for the large-scale synthesis and purification of racemic this compound, along with methods for chiral resolution to obtain specific enantiomers, which is often critical in drug development.
Physicochemical Properties and Data
A summary of the key properties of this compound is presented below.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-(4-bromophenyl)-2-hydroxyacetic acid | [2] |
| CAS Number | 6940-50-7 | [4] |
| Molecular Formula | C₈H₇BrO₃ | [2] |
| Molecular Weight | 231.04 g/mol | [4] |
| Melting Point | 116-119 °C | [1][4] |
| Appearance | White to cream crystalline powder | [1][3] |
| Purity (Technical Grade) | ≥90% (HPLC) | [4] |
| Purity (High Grade) | ≥98% |[3] |
Synthesis Protocol: From p-Bromoacetophenone
The most established route for synthesizing this compound involves the bromination of p-bromoacetophenone to form an α,α,α-tribromo intermediate, followed by alkaline hydrolysis.[1] This method is robust and scalable.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Part A: Synthesis of p,α,α-Tribromoacetophenone (Intermediate)
This protocol is adapted from a verified laboratory procedure suitable for scaling.[1]
-
Reactor Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, charge p-bromoacetophenone (0.5 mole) and glacial acetic acid (300 mL).
-
Bromination: Stir the solution and maintain the temperature at approximately 20°C. Prepare a solution of bromine (1.0 mole, 2 equivalents) in glacial acetic acid (200 mL).
-
Reagent Addition: Add the bromine solution dropwise to the reactor. The reaction is exothermic; maintain the temperature near 20°C using a cooling jacket. The addition of the first equivalent will cause the mono-brominated product to precipitate. Continued addition of the second equivalent will lead to the dissolution of the solid, followed by the precipitation of the di-brominated derivative.
-
Isolation: Once the addition is complete and the bromine color has discharged, gently heat the mixture to dissolve the contents. Transfer the solution to a quench vessel and cool rapidly using an ice-water bath to precipitate the product.
-
Washing: Filter the solid product under suction and wash thoroughly with 50% ethanol until the filtrate is colorless.
-
Drying: Air-dry the product. The resulting p,α,α-tribromoacetophenone is sufficiently pure for the next step.
Part B: Synthesis of this compound
-
Hydrolysis Setup: In a high-shear mixer or a reactor with vigorous agitation, charge the p,α,α-tribromoacetophenone (0.25 mole) with cold water (100-150 mL).
-
Base Addition: Transfer the slurry to a larger reaction vessel, rinsing with additional ice-cold water. Add crushed ice to bring the internal temperature below 10°C.
-
Slowly add a chilled aqueous solution of sodium hydroxide (50 g in 100 mL water) while maintaining vigorous agitation and low temperature.
-
Reaction: Seal the vessel and store it in a cold room (approx. 5°C) for 4-5 days, with occasional agitation. During this time, the solid will mostly dissolve.
-
Workup: Filter the reaction mixture to remove any remaining sludge. Transfer the filtrate to a separate vessel and acidify by adding an excess of concentrated hydrochloric acid. This will precipitate the crude this compound.
-
Extraction: Extract the entire mixture, including the solid precipitate, with three portions of diethyl ether (or a more suitable industrial solvent like MTBE).
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent.
Table 2: Synthesis Reaction Parameters and Yield
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | p-Bromoacetophenone | [1] |
| Key Reagents | Bromine, Sodium Hydroxide | [1] |
| Solvent | Glacial Acetic Acid, Water, Diethyl Ether | [1] |
| Reaction Temperature | ~20°C (Bromination), <10°C (Hydrolysis) | [1] |
| Reaction Time | ~1 hour (Bromination), 4-5 days (Hydrolysis) | [1] |
| Theoretical Yield | Based on 0.25 mole intermediate | [1] |
| Actual Yield (Crude) | 40–48 g | [1] |
| Overall Yield (%) | 69–83% |[1] |
Purification and Chiral Resolution Protocols
Purification is critical to achieving the required quality for pharmaceutical applications. The primary method is recrystallization, followed by more advanced techniques for enantiomeric separation if required.
Purification and Resolution Workflow
Caption: Workflow for purification and chiral resolution.
Protocol 1: Recrystallization (for Racemic Mixture)
-
Solvent Removal: Carefully remove the ether from the dried organic extract by distillation to yield a crude yellow oil that solidifies upon cooling.[1]
-
Recrystallization: Dissolve the crude solid in a suitable solvent such as benzene (approx. 500 mL for a 0.25 mole scale) or a safer alternative like toluene. Heat the mixture to ensure complete dissolution.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent until the filtrate runs clear.[1]
-
Drying: Air-dry the purified crystals. A second recrystallization may be necessary to achieve high purity.[1]
Table 3: Purification and Quality Control Data
| Parameter | Value | Reference |
|---|---|---|
| Purification Method | Recrystallization | [1] |
| Solvent | Benzene or Toluene | [1] |
| Melting Point (Purified) | 117–119°C | [1] |
| Final Appearance | White crystals |[1] |
Protocol 2: Chiral Resolution by Co-crystallization
For applications requiring a single enantiomer, dynamic kinetic resolution or diastereomeric crystallization can be employed. The following is a conceptual protocol based on published methods for resolving halogenated mandelic acids.[5]
-
Setup: In a reactor, dissolve racemic this compound (1 equivalent) and a chiral resolving agent, such as Levetiracetam (LEV), in a suitable solvent like acetonitrile.[5] Levetiracetam has been shown to selectively co-crystallize with the (S)-enantiomer of this compound.[5]
-
Equilibration: Heat the mixture to ensure complete dissolution (e.g., 60°C). Then, cool the solution slowly to ambient temperature.[5]
-
Crystallization: Optionally, seed the solution with pre-formed co-crystals. Age the mixture at a reduced temperature (e.g., -15°C) for an extended period (e.g., up to 14 days) to allow for solid-liquid equilibrium to be reached.[5]
-
Isolation: The precipitated co-crystal, enriched in one diastereomer, is collected by filtration and washed with cold solvent.
-
Liberation of Enantiomer: The pure enantiomer can be liberated from the co-crystal by standard chemical methods (e.g., acid/base treatment) to remove the resolving agent. The resolving agent can then be recovered and recycled.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 4-溴-DL-扁桃酸 technical, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Crystallization of 4-Bromomandelic Acid Diastereomeric Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of 4-bromomandelic acid via diastereomeric salt crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound diastereomeric salts.
Issue: Poor or No Crystal Formation
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The solubility of the diastereomeric salts is highly dependent on the solvent. A solvent that is too good will prevent precipitation, while a solvent that is too poor may cause the salt to "oil out" or precipitate too quickly as an amorphous solid. Screen a variety of solvents with different polarities (e.g., alcohols, esters, ketones, and their mixtures with anti-solvents like heptane or toluene).[1] |
| Sub-optimal Temperature Profile | The temperature directly influences the solubility of the salts.[2] A controlled cooling profile is often critical for successful crystallization. Try a slower cooling rate to allow for proper crystal nucleation and growth.[3] Consider a gradual cooling ramp or holding the solution at an intermediate temperature before final cooling. |
| Insufficient Supersaturation | Crystallization requires a supersaturated solution. If the solution is undersaturated, no crystals will form. If the concentration of the diastereomeric salt is too low, carefully evaporate some of the solvent to increase the concentration. Be cautious not to over-concentrate, which can lead to rapid, non-selective precipitation.[2] |
| Presence of Impurities | Impurities can inhibit crystal nucleation and growth.[3] Ensure the starting this compound and the chiral resolving agent are of high purity. If necessary, purify the starting materials before salt formation. |
| Incorrect Stoichiometry | The molar ratio of the racemic acid to the resolving agent can affect salt formation and crystallization. While a 1:1 stoichiometry is common, sometimes a slight excess of one component can be beneficial.[4] |
Issue: Low Yield of the Desired Diastereomeric Salt
| Potential Cause | Troubleshooting Steps |
| High Solubility of the Desired Salt | The desired diastereomeric salt may be too soluble in the chosen solvent system, leaving a significant amount in the mother liquor. Experiment with different solvents or solvent/anti-solvent mixtures to reduce the solubility of the target salt.[2] |
| Co-precipitation of Both Diastereomers | If the solubilities of the two diastereomeric salts are too similar, they may co-precipitate, reducing the yield of the pure, desired salt.[5] Try different resolving agents, as the solubility difference between diastereomers is highly dependent on the resolving agent used.[2][6] |
| Crystallization Time is Too Short | The crystallization process may not have reached equilibrium. Allow the solution to stand for a longer period (e.g., 24-48 hours) at the final temperature to maximize the yield.[2] |
| Sub-optimal Molar Ratio of Resolving Agent | The stoichiometry of the resolving agent can influence the yield.[4] Investigate the effect of varying the molar ratio of the resolving agent to the racemic this compound. |
Issue: Low Diastereomeric Excess (d.e.) of the Crystalline Product
| Potential Cause | Troubleshooting Steps |
| Similar Solubilities of Diastereomers | The primary reason for low d.e. is a small difference in the solubilities of the two diastereomeric salts in the chosen solvent.[5] Screen a wider range of resolving agents and solvent systems to find a combination that provides a larger solubility difference.[1][2] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the kinetic trapping of the more soluble diastereomer in the crystal lattice of the less soluble one.[3] Employ a slower, more controlled cooling profile. |
| Ineffective Recrystallization | A single crystallization may not be sufficient to achieve high d.e. Perform one or more recrystallizations of the isolated salt to improve its diastereomeric purity.[7] |
| Racemization | Although less common under typical crystallization conditions, ensure that the conditions (e.g., high temperature for extended periods) do not cause racemization of the chiral centers.[5] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral resolving agents for this compound?
A1: For resolving racemic acids like this compound, chiral amines are typically used.[6] Commonly employed resolving agents include (R)- or (S)-α-phenylethylamine, ephedrine and its derivatives, and other commercially available chiral amines.[6][7] The choice of the specific enantiomer of the resolving agent will determine which enantiomer of this compound preferentially crystallizes.
Q2: How do I choose the best solvent for the crystallization?
A2: The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts.[5] It is often determined empirically by screening a range of solvents. Start with common solvents like ethanol, methanol, isopropanol, ethyl acetate, and acetone. Solvent mixtures, particularly with an anti-solvent (e.g., heptane, toluene), can be used to fine-tune the solubility and induce crystallization.[1] The goal is to find a system where one diastereomer is sparingly soluble while the other remains in solution.
Q3: What is "seeding" and how can it help my crystallization?
A3: Seeding is the process of adding a small crystal of the desired pure diastereomeric salt to a supersaturated solution.[8] This can help to initiate crystallization of the desired form, control the crystal size, and can sometimes improve the diastereomeric excess by preventing the spontaneous nucleation of the undesired diastereomer.[8]
Q4: Can the crystallization temperature affect which diastereomer crystallizes?
A4: Yes, in some cases, the relative solubilities of the diastereomers can be temperature-dependent.[4] It is possible, though not common, for the less soluble diastereomer at one temperature to become the more soluble one at a different temperature. Therefore, optimizing the crystallization temperature is a critical step.[4]
Q5: My desired enantiomer remains in the mother liquor. What should I do?
A5: If the undesired diastereomeric salt is the one that crystallizes, you have two primary options. First, you can isolate the undesired salt by filtration, and then recover your desired enantiomer from the mother liquor. The second approach is to use the opposite enantiomer of the resolving agent. This will invert the solubilities of the diastereomeric salts, causing the salt of your desired enantiomer to be the less soluble one and crystallize out.[2]
Q6: What is "Dutch Resolution"?
A6: "Dutch Resolution" is a technique that involves using a mixture of structurally related chiral resolving agents.[9] Sometimes, a mixture of resolving agents can lead to a better separation than any single resolving agent alone, potentially by forming a less soluble ternary salt.
Experimental Protocols
Protocol 1: Screening of Chiral Resolving Agents and Solvents
-
Preparation of Stock Solutions:
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare stock solutions of various chiral resolving agents (e.g., (R)-α-phenylethylamine, (S)-α-phenylethylamine, (1R,2S)-(-)-ephedrine) in the same solvent.
-
-
Salt Formation:
-
In an array of vials, combine stoichiometric equivalents (e.g., 0.5 to 1.0 molar equivalents) of the this compound stock solution with each of the resolving agent stock solutions.[2]
-
Allow the mixtures to stir at a slightly elevated temperature (e.g., 40-50 °C) for a set period (e.g., 1-2 hours) to ensure complete salt formation.
-
-
Crystallization:
-
Evaporate the initial solvent.
-
To each vial, add a different crystallization solvent or solvent mixture.
-
Allow the vials to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C) for 24-48 hours.[2]
-
-
Analysis:
-
Visually inspect the vials for crystal formation.
-
Isolate any crystalline material by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals and the mother liquor.
-
Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[2]
-
Protocol 2: Optimized Crystallization
-
Dissolution: Dissolve the racemic this compound and the selected chiral resolving agent (in the optimized molar ratio) in the minimal amount of the chosen hot solvent to create a saturated solution.
-
Cooling: Slowly cool the solution to induce crystallization. A programmed cooling ramp is ideal. For example, cool from 60 °C to 20 °C over 4-6 hours.
-
Aging: Hold the slurry at the final temperature for an extended period (e.g., 12-24 hours) to allow the system to reach equilibrium and maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the yield and diastereomeric excess of the final product using chiral HPLC.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the diastereomeric resolution of this compound.
Quantitative Data Summary
The following tables summarize the effects of different experimental parameters on the resolution of halogenated mandelic acids, which can serve as a guideline for optimizing the resolution of this compound.
Table 1: Effect of Molar Ratio of Resolving Agent to Racemate on Resolution Efficiency
| Molar Ratio (Resolving Agent:Racemate) | Resolution Efficiency (%) | Diastereomeric Excess (% d.e.) |
| 45:55 | Lower | Lower |
| 50:50 | Moderate | Moderate |
| 55:45 | Higher | Higher |
| Note: Data is illustrative based on trends described for halogenated mandelic acids.[4] Optimal ratios should be determined experimentally. |
Table 2: Effect of Crystallization Temperature on Resolution
| Crystallization Temperature (°C) | Resolution Efficiency (%) | Diastereomeric Excess (% d.e.) |
| 25 (Room Temp) | Lower | Potentially Higher |
| 4 | Moderate | Moderate |
| -18 | Higher | Lower |
| Note: Lower temperatures can increase the overall yield (resolution efficiency) but may decrease the purity (d.e.) by causing the more soluble diastereomer to precipitate.[4] This highlights the trade-off that often needs to be optimized. |
Table 3: Influence of Solvent on Diastereomeric Salt Formation
| Solvent | Polarity | Typical Outcome |
| Methanol/Ethanol | High | Often good for initial salt formation, may need an anti-solvent for crystallization.[1] |
| Isopropanol | Medium | Can provide a good balance of solubility for crystallization.[1] |
| Ethyl Acetate | Medium | Commonly used, good for forming crystalline salts. |
| Tetrahydrofuran (THF) | Medium | Can be effective, sometimes in combination with water.[10] |
| Toluene/Heptane | Low | Often used as anti-solvents to reduce solubility and induce precipitation. |
| Note: The choice of solvent can sometimes even invert which enantiomer preferentially crystallizes.[1] |
References
- 1. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. researchgate.net [researchgate.net]
- 10. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in 4-Bromomandelic acid synthesis
Welcome to the technical support center for the synthesis of 4-Bromomandelic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, leading to low yields or impure products.
Low or No Product Formation
Q1: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes?
A1: Several factors can contribute to low or no product formation. Consider the following possibilities:
-
Purity of Starting Materials: The purity of the initial reactants is critical. 4-Bromobenzaldehyde can oxidize to 4-bromobenzoic acid, which will not participate in the desired reaction.[1][2] It is advisable to use freshly purified 4-bromobenzaldehyde.
-
Reaction Conditions: The reaction temperature and time are crucial parameters. While some protocols are conducted at room temperature, gentle heating may be necessary to drive the reaction to completion.[1] However, excessively high temperatures can promote the formation of side products.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1]
-
Incomplete Hydrolysis: If your synthesis involves a hydrolysis step, for example, from an intermediate like 4-bromomandelonitrile or a tribromoacetophenone derivative, incomplete hydrolysis will directly result in a low yield of the final acid product. Ensure adequate time and appropriate conditions (e.g., sufficient base concentration, temperature) for the hydrolysis to go to completion.[3]
-
Poor Solubility of Reactants: If the starting materials, particularly 4-bromobenzaldehyde, are not fully dissolved in the reaction solvent, the reaction can be slow and incomplete.[1] Ensure adequate stirring and consider using a co-solvent if necessary.
-
Issues with Grignard Reagent (if applicable): If you are employing a Grignard-based synthesis, the Grignard reagent is highly sensitive to moisture and protic solvents.[4] Ensure all glassware is flame-dried, and solvents are anhydrous. The presence of water will quench the Grignard reagent, preventing it from reacting with the electrophile.[4]
Presence of Significant Impurities or Side Products
Q2: My final product is contaminated with significant impurities. What are the likely side reactions?
A2: The formation of side products is a common reason for low yields of pure this compound. Key side reactions to consider include:
-
Cannizzaro Reaction: In the presence of a strong base, 4-bromobenzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to form 4-bromobenzyl alcohol and 4-bromobenzoic acid.[2] This is a significant competing reaction that consumes the starting material. To minimize this, consider the slow addition of the base at a controlled temperature.[1]
-
Oxidation of 4-Bromobenzaldehyde: As mentioned, 4-bromobenzaldehyde can be easily oxidized to 4-bromobenzoic acid.[2][5] This can occur during storage or the reaction itself if exposed to air for extended periods.
-
Formation of Polymeric Materials: Under certain conditions, aldehydes can undergo polymerization, leading to the formation of insoluble, resinous materials. This can be minimized by controlling the temperature and concentration of reactants.
Product Loss During Workup and Purification
Q3: I seem to be losing a significant amount of my product during the extraction and purification steps. What can I do to minimize this loss?
A3: Product loss during workup is a frequent issue that can drastically reduce your final yield.[6] Here are some tips to mitigate this:
-
Incomplete Extraction: this compound is soluble in organic solvents like diethyl ether.[3] Ensure you perform multiple extractions (at least three) of the aqueous layer to maximize the recovery of your product.
-
Emulsion Formation: During extraction, emulsions can form at the interface of the aqueous and organic layers, trapping your product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.
-
Precipitation Issues: After acidification of the aqueous layer to precipitate the carboxylic acid, ensure the pH is sufficiently low (typically pH 1-2) to fully protonate the carboxylate. Cooling the solution on an ice bath can also help to maximize precipitation.
-
Washing Steps: When washing the crude product, use ice-cold water or solvent to minimize the amount of product that redissolves.
-
Purification Technique: If using column chromatography, be aware that some compounds can be sensitive to silica gel.[6] Consider the polarity of your compound and choose an appropriate solvent system. Recrystallization is often a good method for purifying the final product.[3]
Frequently Asked Questions (FAQs)
Q4: What is a typical yield for the synthesis of this compound?
A4: The yield can vary significantly depending on the synthetic route and the scale of the reaction. Reported yields in the literature for different synthetic approaches can range from moderate to high. For example, a two-step synthesis starting from p-bromoacetophenone has reported yields of 69–83% for the final hydrolysis step.[3] Syntheses involving phase-transfer catalysis have also shown high yields.[7]
Q5: What is the role of a phase-transfer catalyst in this synthesis?
A5: A phase-transfer catalyst (PTC) can be highly beneficial in reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).[8][9] In the context of this compound synthesis, a PTC can facilitate the reaction between an aqueous nucleophile and an organic substrate, often leading to increased reaction rates, milder reaction conditions, and improved yields.[7][9]
Q6: How can I confirm the identity and purity of my final product?
A6: The identity and purity of your this compound can be confirmed using several analytical techniques:
-
Melting Point: Pure 4-bromo-DL-mandelic acid has a reported melting point of 116-118 °C.[10] A broad or depressed melting point can indicate the presence of impurities.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will show characteristic peaks for the aromatic protons, the methine proton (CH-OH), and the carboxylic acid proton.
-
IR (Infrared) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the alcohol and carboxylic acid, the C=O stretch of the carboxylic acid, and C-Br stretch.
-
-
Chromatography:
-
TLC (Thin Layer Chromatography): A single spot on a TLC plate (visualized under UV light or with a suitable stain) suggests a pure compound.
-
HPLC (High-Performance Liquid Chromatography): This can provide a quantitative measure of purity.[10]
-
Data Presentation
Table 1: Comparison of Reaction Conditions and Reported Yields
| Synthetic Method | Starting Material(s) | Key Reagents/Catalysts | Typical Reaction Conditions | Reported Yield (%) | Reference(s) |
| Hydrolysis of p,α,α-Tribromoacetophenone | p-Bromoacetophenone, Bromine | NaOH | 5°C, 4-5 days | 69-83 | [3] |
| Condensation with Glyoxylic Acid | 4-Bromophenol, Glyoxylic acid | Base (e.g., NaOH) | Varies | Moderate | [11] |
| Phase-Transfer Catalysis | 4-Bromobenzaldehyde, Chloroform | TEBA, PEG-800 | 60°C, 2h, Ultrasound | 81 | [7] |
| Cannizzaro Reaction (Side Reaction) | 4-Bromobenzaldehyde | Concentrated KOH | Room Temperature, 24h | ~40-50 (of each product) | [2] |
Experimental Protocols
Detailed Methodology: Synthesis via Hydrolysis of p,α,α-Tribromoacetophenone
This protocol is adapted from a literature procedure and involves two main steps.[3]
Step A: Synthesis of p,α,α-Tribromoacetophenone
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and gas outlet, dissolve p-bromoacetophenone (0.5 mole) in glacial acetic acid (300 ml).
-
Cool the solution to 20°C and add a solution of bromine (0.5 mole) in glacial acetic acid (100 ml) dropwise over approximately 30 minutes while stirring.
-
After the first addition is complete, add a second solution of bromine (0.5 mole) in glacial acetic acid (100 ml) dropwise over about 30 minutes. Maintain the temperature as close to 20°C as possible.
-
Heat the flask to dissolve the contents and then cool rapidly in an ice-water bath to precipitate the product.
-
Filter the solid with suction and wash with 50% ethanol until colorless.
-
The air-dried product is p,α,α-tribromoacetophenone and is typically used in the next step without further purification.
Step B: Synthesis of this compound
-
Place the p,α,α-tribromoacetophenone (0.25 mole) and cold water (100–150 ml) in a blender and mix for 10-15 minutes.
-
Transfer the mixture to a wide-mouthed bottle, rinsing the blender with additional ice-cold water (150–200 ml) and adding it to the bottle.
-
Add crushed ice to bring the temperature below 10°C.
-
Slowly add a chilled aqueous solution of sodium hydroxide (50 g in 100 ml of water) while rotating the bottle. It is crucial to keep the reaction mixture cold during this addition.[3]
-
Store the mixture in a refrigerator at 5°C for 4-5 days, with occasional shaking.
-
Filter the mixture to remove any insoluble material.
-
Acidify the filtrate with an excess of concentrated hydrochloric acid.
-
Extract the resulting mixture containing the white solid product with three portions of diethyl ether (200 ml each).
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and filter.
-
Carefully remove the ether by distillation to yield a yellow oil that solidifies upon cooling.
-
Recrystallize the crude product from benzene to obtain pure this compound.
Visualizations
Caption: A simplified reaction pathway for the synthesis of this compound.
Caption: A general experimental workflow for chemical synthesis.
Caption: A logical troubleshooting guide for low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. adichemistry.com [adichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. nbinno.com [nbinno.com]
- 10. 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7 [sigmaaldrich.com]
- 11. CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: 4-Bromomandelic Acid Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing common impurities in 4-Bromomandelic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Common impurities largely depend on the synthetic route employed. The two primary methods for synthesizing this compound can introduce different impurities:
-
From p-Bromoacetophenone: This route involves the bromination of p-bromoacetophenone to form p,α,α-tribromoacetophenone, followed by hydrolysis. Potential impurities include:
-
Unreacted p-bromoacetophenone .
-
Incompletely hydrolyzed intermediates such as p,α,α-tribromoacetophenone .
-
Side products from the bromination reaction.
-
Colored impurities, often described as a "yellow sludge" or giving the product a "pink cast".[1]
-
-
From 4-Bromobenzaldehyde: This synthesis typically involves a reaction with a cyanide source to form a cyanohydrin, followed by hydrolysis. Potential impurities include:
-
Unreacted 4-bromobenzaldehyde .
-
Byproducts from the cyanohydrin formation or hydrolysis steps.
-
In both routes, residual solvents from the reaction or purification steps (e.g., benzene, ethanol, acetic acid) can also be present as impurities.[1]
Q2: My crude this compound is off-white/yellowish. What causes this and how can I remove the color?
A2: A yellowish or pinkish hue in crude this compound is typically due to the presence of colored byproducts from the synthesis.[1] These can often be effectively removed by recrystallization. Washing the crystals with a suitable solvent, such as cold benzene, until the filtrate is colorless is also a recommended practice.[1]
Q3: How can I determine the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like trifluoroacetic acid) can be used to separate this compound from its impurities.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (typically around 117-119 °C for the racemic mixture) is a good indicator of high purity. Impurities tend to lower and broaden the melting point range.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structure of the main compound and detect the presence of impurities by observing unexpected signals.
Q4: What is the best solvent for recrystallizing this compound?
A4: The choice of solvent is crucial for effective recrystallization. Based on available literature, several solvents have been used successfully:
-
Benzene: This is a commonly cited solvent for the recrystallization of this compound, often yielding a pure, white solid.[1]
-
Ethanol: Recrystallization from ethanol can also produce a high-purity product.[1]
-
Water: For mandelic acid and some of its derivatives, water can be an effective recrystallization solvent.
The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool again. |
| The solution is supersaturated but nucleation has not occurred. | Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. | |
| The cooling process is too slow, or the final temperature is not low enough. | After cooling to room temperature, place the flask in an ice bath to further decrease the solubility and induce crystallization. | |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute. | Select a solvent with a lower boiling point. |
| The solution is being cooled too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| The sample contains a significant amount of impurities. | Consider a preliminary purification step, such as a solvent wash or column chromatography, before recrystallization. | |
| Low recovery of the purified product. | Too much solvent was used, leading to significant loss of product in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The crystals were washed with a solvent that was not cold enough, causing some of the product to redissolve. | Ensure the wash solvent is thoroughly chilled in an ice bath before use. | |
| Premature crystallization occurred during hot filtration. | Use a heated funnel or preheat the filtration apparatus. Add a small excess of hot solvent before filtration to keep the product dissolved. |
Purity Analysis Issues (HPLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting). | Inappropriate mobile phase pH for an acidic analyte. | Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | Replace the column with a new one. | |
| Poor resolution between peaks. | The mobile phase composition is not optimal. | Adjust the ratio of the organic solvent to the aqueous phase in the mobile phase. A gradient elution may be necessary. |
| The flow rate is too high. | Decrease the flow rate to allow for better separation. | |
| Inconsistent retention times. | The column is not properly equilibrated. | Ensure the column is equilibrated with the initial mobile phase for a sufficient amount of time before each injection. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization from Benzene
This protocol describes the purification of crude this compound using benzene as the recrystallization solvent.
Materials:
-
Crude this compound
-
Benzene (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of benzene and gently heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot benzene until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is advisable to use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold benzene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated. The final product should be a white crystalline solid.[1]
Protocol 2: Purity Analysis of this compound by HPLC
This protocol provides a general method for determining the purity of a this compound sample by reversed-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A suitable gradient can be developed, for example:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the prepared sample and run the gradient program.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percentage of the main peak to determine the purity of the this compound.
Visualizations
Caption: A general workflow for the synthesis, purification, and analysis of this compound.
Caption: A troubleshooting decision tree for common recrystallization problems.
References
preventing racemization during the recovery of 4-Bromomandelic acid
Welcome to the technical support center for 4-Bromomandelic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during the recovery of this chiral compound.
Troubleshooting Guide
This guide addresses specific issues that can lead to the racemization of this compound during experimental workups.
Issue 1: Loss of Enantiomeric Purity After Recovery from Chiral Chromatography
| Potential Cause | Recommended Solution | Explanation |
| High Temperature During Solvent Evaporation | Evaporate the solvent under reduced pressure at a low temperature (e.g., < 40°C). | Elevated temperatures can provide the energy needed to overcome the activation barrier for the interconversion of enantiomers, leading to racemization. |
| Presence of Acidic or Basic Residues in the Eluent | Neutralize the collected fractions with a buffered solution (e.g., phosphate buffer, pH 7) before solvent removal. Co-evaporation with a neutral solvent like toluene can also help remove volatile acids or bases. | Both acidic and basic conditions can catalyze the enolization of the α-hydroxy acid, a key step in the racemization mechanism of mandelic acids.[1] |
| Prolonged Exposure to Mobile Phase | Process the collected fractions promptly. Do not let them sit for extended periods, especially at room temperature. | Even mildly acidic or basic mobile phases can cause gradual racemization over time. |
Issue 2: Racemization During the Liberation of Free Acid from a Diastereomeric Salt
| Potential Cause | Recommended Solution | Explanation |
| Use of Strong Acid or Base to Break the Salt | Use a weak acid (e.g., citric acid, acetic acid) to protonate the carboxylate of the mandelic acid. The pH should be carefully adjusted to be just low enough to precipitate the free acid. | Strong acids can create a highly acidic environment that promotes racemization. The goal is to neutralize the amine of the resolving agent without creating harsh conditions for the chiral center. |
| High Temperatures During Acidification or Extraction | Perform the acidification and any subsequent extractions at low temperatures (e.g., 0-5°C). | As with solvent evaporation, heat can accelerate the rate of racemization.[1] |
| Localized pH Extremes | Add the acid slowly and with vigorous stirring to avoid creating localized areas of very low pH. | Poor mixing can lead to pockets of high acid concentration, increasing the risk of racemization in those areas. |
| Harsh Conditions for Racemizing the Unwanted Enantiomer | For racemization of the undesired enantiomer, a controlled heating step with a base like potassium hydroxide can be employed, as this is a known method for inducing racemization. | A specific patent describes heating the unwanted mandelate salt with an alkalizing agent to intentionally cause racemization for recycling purposes. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The primary mechanism is believed to be enolization of the α-hydroxy carboxylic acid. The chiral center in this compound has an acidic proton. Under acidic or basic conditions, this proton can be abstracted, forming a planar enolate intermediate. Reprotonation can then occur from either side of this planar intermediate, leading to a mixture of both enantiomers.
Q2: At what pH is this compound most stable against racemization?
A2: this compound is most stable at a neutral pH (around 7). Both strongly acidic and strongly basic conditions should be avoided during the recovery and handling of the enantiomerically pure acid.
Q3: Can the choice of solvent affect racemization during recovery?
A3: Yes, the solvent can play a role. Protic solvents, especially under acidic or basic conditions, can facilitate the proton transfer involved in the enolization mechanism. When possible, use aprotic solvents for extractions and minimize the time the acid spends in protic solutions, especially at elevated temperatures.
Q4: How can I safely remove the resolving agent after diastereomeric salt resolution?
A4: After separating the diastereomeric salt crystals, dissolve them in a suitable solvent. Then, carefully add a weak acid to protonate the this compound, causing it to precipitate. The chiral amine resolving agent will remain in the solution as its corresponding salt. The precipitated this compound can then be collected by filtration and washed with a cold, non-polar solvent to remove any residual impurities.
Q5: Are there any analytical techniques to monitor for racemization during my process?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method to determine the enantiomeric excess (ee) of your this compound. You can take small samples at different stages of your recovery process to monitor for any loss of enantiomeric purity.
Experimental Protocols
Protocol 1: Recovery of this compound from a Diastereomeric Salt
This protocol provides a general method for liberating the free this compound from its diastereomeric salt with a chiral amine.
-
Dissolution: Suspend the diastereomeric salt in a minimal amount of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at room temperature.
-
Acidification: Cool the suspension in an ice bath (0-5°C). Slowly add a pre-cooled, dilute aqueous solution of a weak acid (e.g., 1M citric acid) dropwise with vigorous stirring. Monitor the pH of the aqueous layer, aiming for a final pH of approximately 2-3.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.
-
Washing: Combine the organic extracts and wash them with a small amount of cold brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.
-
Crystallization: Recrystallize the crude this compound from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure enantiomer.
Visualizations
Caption: Recovery of this compound from its diastereomeric salt.
Caption: Enolization pathway for the racemization of this compound.
References
Technical Support Center: Industrial Scale-Up of 4-Bromomandelic Acid Synthesis
Welcome to the Technical Support Center for the industrial scale-up of 4-Bromomandelic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the transition from laboratory-scale experiments to industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthetic routes to this compound?
A1: The two main routes for the industrial production of this compound are:
-
From 4-Bromobenzaldehyde: This is a common route involving the reaction of 4-bromobenzaldehyde with a cyanide source to form the corresponding cyanohydrin, which is then hydrolyzed to this compound.
-
From a Brominated Phenol Derivative and Glyoxylic Acid: This route involves the condensation of a suitable bromophenol with glyoxylic acid in an alkaline solution to directly form the mandelic acid derivative.[1][2]
Q2: What are the key challenges in scaling up the synthesis of this compound?
A2: Key challenges during the scale-up of this compound synthesis include:
-
Reaction Control and Heat Management: Exothermic reactions, particularly in the formation of the cyanohydrin, can be difficult to control in large reactors, potentially leading to side reactions and safety hazards.
-
Handling of Toxic Reagents: The use of cyanide sources in the 4-bromobenzaldehyde route requires stringent safety protocols and specialized equipment to prevent exposure and environmental contamination.[1]
-
Product Purity and Impurity Profile: The formation of byproducts such as unreacted starting materials, over-brominated species, or condensation products can complicate the purification process.
-
Solid Handling and Isolation: The physical properties of this compound, such as its solubility and crystal form, can affect the efficiency of filtration and drying at an industrial scale.
-
Waste Stream Management: The process can generate significant aqueous waste streams containing salts and residual organic compounds that require appropriate treatment and disposal.
Q3: How can the yield of this compound be optimized on an industrial scale?
A3: Optimizing the yield of this compound on an industrial scale can be achieved by:
-
Precise Control of Reaction Parameters: Maintaining optimal temperature, pH, and reaction time is crucial. For instance, in the condensation of a bromophenol with glyoxylic acid, the reaction temperature is a critical factor.[3]
-
Efficient Mixing: Ensuring homogenous mixing in large reactors is essential to maximize contact between reactants and maintain consistent reaction conditions.
-
Use of Phase Transfer Catalysts: In biphasic reactions, a phase transfer catalyst can enhance the reaction rate and yield by facilitating the transfer of reactants between the aqueous and organic phases.
-
Minimizing Side Reactions: Careful control of stoichiometry and reaction conditions can suppress the formation of unwanted byproducts.
Q4: What are the common impurities found in crude this compound?
A4: Common impurities can include:
-
Unreacted 4-bromobenzaldehyde or bromophenol.
-
4-Bromobenzoic acid, formed by the oxidation of 4-bromobenzaldehyde.
-
Dimeric or polymeric byproducts of mandelic acid.
-
Residual solvents from the reaction and workup.
-
Inorganic salts from neutralization and quenching steps.
Q5: What are the recommended purification methods for industrial-scale production?
A5: For industrial-scale purification of this compound, the following methods are recommended:
-
Crystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is critical to achieve high purity and yield. Aqueous recrystallization is often preferred for its environmental and cost benefits.[4]
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles. For example, washing with a non-polar solvent like toluene can remove less polar impurities.[1]
-
pH Adjustment and Precipitation: The solubility of this compound is pH-dependent. Adjusting the pH of an aqueous solution can be used to selectively precipitate the product, leaving impurities in the solution.
Troubleshooting Guides
Problem 1: Low Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time. - Ensure stoichiometric ratios of reactants are maintained at the larger scale. - Verify the quality and activity of starting materials and reagents. |
| Poor Temperature Control | - Ensure the reactor's heating/cooling system can handle the larger volume and reaction exothermicity. - Implement multi-point temperature monitoring to detect localized temperature gradients. |
| Inefficient Mixing | - Increase agitation speed. - Evaluate the use of baffles or different impeller designs to improve mixing. |
| Side Reactions | - Optimize the reaction temperature to be high enough for a reasonable rate but low enough to prevent degradation. - Adjust the rate of addition of reagents to control the reaction exotherm and minimize localized high concentrations. |
Problem 2: Product is Off-Color or Contains Impurities
| Possible Cause | Troubleshooting Steps |
| Degradation of Starting Material or Product | - Optimize the reaction temperature to prevent thermal degradation. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Incomplete Workup or Purification | - Ensure proper pH adjustment during workup to facilitate the separation of acidic and basic impurities. - Optimize the crystallization process by selecting an appropriate solvent, controlling the cooling rate, and considering the use of seed crystals. - Add a charcoal treatment step to remove colored impurities. |
| Formation of Byproducts | - Analyze the impurity profile using techniques like HPLC to identify the byproducts. - Adjust reaction conditions (e.g., temperature, stoichiometry, catalyst) to minimize the formation of identified byproducts. |
Problem 3: Difficulty in Product Isolation
| Possible Cause | Troubleshooting Steps |
| Product is Oiling Out Instead of Crystallizing | - Adjust the solvent composition or concentration. - Control the cooling rate during crystallization; slower cooling often promotes the formation of larger, more easily filterable crystals. - Use seed crystals to induce crystallization. |
| Slow Filtration | - Optimize the crystal size and shape through controlled crystallization. - Ensure the filter cloth is not clogged. - Consider using a filter aid, but be mindful of potential contamination of the final product. |
| Product is Highly Soluble in the Mother Liquor | - Cool the mixture to a lower temperature to decrease solubility. - Consider adding an anti-solvent to precipitate more product, but verify that this does not cause impurities to precipitate as well. |
Experimental Protocols
Synthesis of this compound from m-Bromophenol and Glyoxylic Acid (Adapted from a similar synthesis[1][2])
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
m-Bromophenol
-
Glyoxylic acid monohydrate
-
Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Toluene
-
Ethyl acetate
Procedure:
-
Charge the reactor with m-bromophenol and water.
-
With stirring, simultaneously add a solution of sodium hydroxide and a solution of glyoxylic acid monohydrate dropwise while maintaining the temperature at 40°C using the reactor jacket. The molar ratio of m-bromophenol to glyoxylic acid to sodium hydroxide should be approximately 1:1.2:1.5.[2]
-
Continue stirring at 40°C for 8 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to acidify the reaction mixture to a pH of 1.
-
Wash the acidic aqueous layer with toluene to remove unreacted m-bromophenol and other non-polar impurities.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).
Quantitative Data
Table 1: Representative Yields for the Synthesis of a Brominated Mandelic Acid Derivative
| Parameter | Condition 1 | Condition 2 | Reference |
| Molar Ratio (m-bromophenol:glyoxylic acid:NaOH) | 1:1.2:1.5 | 1:1.3:2.0 | [2] |
| Reaction Time (hours) | 8 | 9 | [2] |
| Yield of Crude Product (%) | 78.0% | 65.5% | [1] |
Note: The data presented is for the synthesis of 2-bromo-4-hydroxymandelic acid and is provided as a representative example. Yields for this compound may vary.
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield Issues.
References
- 1. CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 2. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents [patents.google.com]
- 3. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 4. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
purification of 4-Bromomandelic acid from unreacted starting materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-bromomandelic acid, a crucial intermediate in pharmaceutical and chemical synthesis. The following information is tailored to researchers, scientists, and drug development professionals to address common challenges encountered during the separation of this compound from unreacted starting materials, primarily 4-bromobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized from 4-bromobenzaldehyde?
A1: The primary impurities are typically unreacted 4-bromobenzaldehyde and potentially 4-bromobenzoic acid. 4-bromobenzoic acid can form if the aldehyde starting material is oxidized during the reaction or workup. Other potential byproducts may arise from side reactions, depending on the specific synthetic route employed.
Q2: How can I effectively remove unreacted 4-bromobenzaldehyde from my this compound product?
A2: The most effective method is an acid-base extraction. This compound is a carboxylic acid and will react with a base (e.g., sodium bicarbonate or sodium hydroxide) to form a water-soluble salt. In contrast, 4-bromobenzaldehyde is a neutral compound and will remain in the organic phase. This allows for a clean separation.
Q3: My purified this compound has a low melting point. What could be the cause?
A3: A low or broad melting point is a common indicator of impurities. The most likely contaminants are residual starting materials or solvents. In the case of purification from benzene, for instance, even trace amounts of the solvent can lower the melting point.[1] Thorough drying of the purified crystals is essential. If the melting point is still low, a second purification step, such as recrystallization or column chromatography, may be necessary.
Q4: I am having trouble getting my this compound to crystallize. What should I do?
A4: Difficulty in crystallization can be due to several factors, including the presence of impurities, using an inappropriate solvent, or the solution being too dilute. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal of pure this compound. If the solution is too dilute, you can carefully evaporate some of the solvent to increase the concentration. If impurities are suspected, an additional purification step prior to crystallization may be required.
Q5: What is the best solvent for recrystallizing this compound?
A5: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities are either highly soluble or insoluble at all temperatures. Based on available data, benzene has been successfully used for the recrystallization of this compound.[1] A solvent selection table is provided below to guide your choice.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of purified this compound | Incomplete extraction of the product into the aqueous basic solution. | - Ensure the pH of the aqueous solution is sufficiently basic (pH > 8) to deprotonate the carboxylic acid. - Perform multiple extractions with smaller volumes of the basic solution for greater efficiency. |
| Premature precipitation of the product during extraction. | - Ensure the concentration of the sodium salt of this compound in the aqueous phase does not exceed its solubility. If necessary, use a larger volume of aqueous base. | |
| Loss of product during recrystallization. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Product is an oil instead of a solid after purification | Presence of significant impurities that lower the melting point. | - Repeat the acid-base extraction to ensure complete removal of neutral impurities. - Consider using column chromatography for purification. |
| Rapid cooling during recrystallization. | - Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. | |
| Purified product is colored | Presence of colored impurities from the synthesis. | - During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and swirl. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that excessive use of charcoal can reduce your yield. |
| Incomplete separation of 4-bromobenzaldehyde | Insufficient mixing during acid-base extraction. | - Shake the separatory funnel vigorously for an adequate amount of time to ensure thorough mixing of the organic and aqueous phases. |
| The pH of the aqueous layer is not basic enough. | - Use a stronger base or a higher concentration of the basic solution. Check the pH of the aqueous layer after extraction. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₈H₇BrO₃ | 231.04 | 117-120 | White to cream crystals or powder |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 55-58 | White crystalline solid |
| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 252-254 | White to off-white crystalline solid |
Table 2: Solubility Data for Solvent Selection in Purification
| Solvent | This compound | 4-Bromobenzaldehyde | 4-Bromobenzoic Acid | Comments |
| Water | Slightly soluble | Insoluble | Slightly soluble in hot water | Useful for acid-base extraction. |
| Diethyl Ether | Soluble | Soluble | Soluble | A good solvent for the initial extraction of all components from the reaction mixture. |
| Ethanol | Soluble | Soluble | Soluble | Can be used for recrystallization, but careful control of conditions is needed due to the good solubility of all components. |
| Benzene | Soluble (hot), less soluble (cold) | Soluble | Soluble | Reported as a good recrystallization solvent for this compound.[1] |
| Hexane/Heptane | Sparingly soluble | Soluble | Sparingly soluble | Can be used as an anti-solvent in mixed-solvent recrystallization. |
| Ethyl Acetate | Soluble | Soluble | Soluble | Similar to ethanol, requires careful optimization for selective recrystallization. |
| Dichloromethane | Soluble | Soluble | Soluble | A common solvent for organic reactions and extractions. |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
This protocol describes the separation of acidic this compound from neutral, unreacted 4-bromobenzaldehyde.
Materials:
-
Crude this compound containing 4-bromobenzaldehyde
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution (or 5% sodium hydroxide solution)
-
5 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether.
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate. The top layer is typically the organic phase, and the bottom is the aqueous phase (confirm by adding a few drops of water).
-
Drain the lower aqueous layer into a clean beaker labeled "Aqueous Layer 1".
-
Repeat the extraction of the organic layer with a fresh portion of saturated sodium bicarbonate solution.
-
Combine the aqueous layers. The organic layer now contains the neutral 4-bromobenzaldehyde.
-
-
Isolation of 4-Bromobenzaldehyde (Optional):
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to recover the 4-bromobenzaldehyde.
-
-
Isolation of this compound:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 5 M HCl dropwise while stirring until the solution is acidic (pH 1-2, check with pH paper). This compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of ice-cold water to remove any inorganic salts.
-
Dry the purified this compound.
-
Protocol 2: Recrystallization of this compound from Benzene
This protocol is for the further purification of this compound after initial separation.
Materials:
-
Crude or partially purified this compound
-
Benzene (Caution: Benzene is a carcinogen and should be handled in a fume hood with appropriate personal protective equipment)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of benzene and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more benzene in small portions if necessary to achieve complete dissolution at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold benzene to remove any remaining impurities.
-
Drying: Air-dry the crystals, and then dry them further in a vacuum oven at a moderate temperature to remove all traces of benzene.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
impact of solvent choice on the efficiency of chiral resolution with 4-Bromomandelic acid
Technical Support Center: Chiral Resolution of 4-Bromomandelic Acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the chiral resolution of this compound. The focus is on the critical impact of solvent choice on the efficiency of diastereomeric salt crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the yield of my desired diastereomeric salt consistently low?
A1: Low yields in diastereomeric salt formation can arise from several critical factors. The most important parameter to investigate is the solvent system. The ideal solvent should maximize the solubility difference between the desired and undesired diastereomers, which allows the less soluble salt to crystallize preferentially.[1] If the solubility of both salts is too high in the chosen solvent, crystallization will be poor. Conversely, if both are poorly soluble, co-precipitation can occur, leading to low purity and yield.
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents that have varying polarities.[1] It is common practice to screen several solvents to find the most effective one.[1]
-
Stoichiometry: While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, optimizing this ratio can significantly improve the selective precipitation of the desired diastereomer.[1]
-
Temperature Profile: The temperature at which salt formation and crystallization occur directly affects the solubility of the salts. A controlled and gradual cooling profile is often critical for achieving high yield and purity.[1]
-
Resolving Agent: Not all resolving agents will form salts with sufficient differences in physical properties for easy separation.[1] Ensure the chosen resolving agent is appropriate for this compound.
Q2: I have screened multiple solvents, but the resolution efficiency remains poor. What advanced strategies can I try?
A2: If standard screening is unsuccessful, consider these advanced techniques:
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can dramatically increase yields, sometimes approaching 100%. CIDT is effective when the undesired, more soluble diastereomer in the solution can epimerize (convert) to the desired, less soluble diastereomer, which then crystallizes.[1] This process drives the equilibrium toward the formation of the desired product.
-
Seeding: Introducing a small number of "seed" crystals of the pure, desired diastereomeric salt can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[1] This is especially useful when the desired salt is not the one that crystallizes under equilibrium conditions.
Q3: The "wrong" enantiomer is crystallizing out of solution. What is happening and how can I fix it?
A3: This phenomenon, known as chirality switching, can be induced by the choice of solvent.[2] The solvent can sometimes be incorporated into the crystal lattice of the diastereomeric salt, which alters its crystal packing and, consequently, its solubility.[2] For example, in the resolution of mandelic acid with (-)-ADPE, the (R)-mandelic acid salt precipitated from an n-propanol solution, while the (S)-mandelic acid salt precipitated from an iso-propanol solution.[2]
Solution:
-
This effect can be exploited to your advantage. By simply changing the recrystallization solvent, you may be able to isolate the other enantiomer using the same resolving agent.[2] A systematic screening of different solvent classes (e.g., alcohols, esters, ketones, ethers) is recommended to find a system that favors the crystallization of your target diastereomer.
Q4: How do I choose a starting solvent for my screening experiments?
A4: The principle of "like dissolves like" is a good starting point.[3] The choice of solvent is often empirical and requires screening for optimal results.[4]
-
Polarity: Consider the polarity of your diastereomeric salts. A solvent of intermediate polarity is often a good starting point. If the salt is too soluble, try a less polar solvent. If it is insoluble, try a more polar solvent.
-
Solvent Mixtures: Using solvent mixtures (e.g., propionitrile and methyl tert-butyl ether) can fine-tune the solubility properties and improve separation.[5]
-
Literature Precedent: Review literature for the resolution of similar compounds, such as other halogenated mandelic acids or mandelic acid itself, to identify promising solvent systems.[6][7]
Q5: My final product has low enantiomeric excess (%ee). How can I improve its purity?
A5: Low enantiomeric excess indicates that the undesired diastereomer has co-precipitated with your target salt.
-
Recrystallization: The most common method to improve purity is to recrystallize the isolated diastereomeric salt.[7] Dissolve the salt in a minimal amount of hot solvent (the same one used for the initial crystallization or a different one) and allow it to cool slowly. This process should leave more of the soluble, undesired diastereomer in the mother liquor.
-
Wash Step: After filtering the crystals, ensure you wash them with a small amount of cold, fresh solvent to remove residual mother liquor containing the more soluble diastereomer.[8]
-
Optimize Cooling: Rapid cooling can trap impurities. A slower, controlled cooling process allows for more selective crystal growth.
Quantitative Data on Solvent Effects
Specific quantitative data for the resolution of this compound across a wide range of solvents is limited in readily available literature. However, data from studies on mandelic acid and other hydroxycarboxylic acids clearly demonstrate the profound impact of the solvent. The following table summarizes illustrative examples to guide solvent selection.
| Racemic Compound | Resolving Agent | Solvent | Less Soluble Diastereomer | Resolution Efficiency / Purity | Reference |
| Mandelic Acid (MA) | (-)-ADPE¹ | n-Propanol | (R)-MA·(-)-ADPE | Chirality switching observed | [2] |
| Mandelic Acid (MA) | (-)-ADPE¹ | iso-Propanol | (S)-MA·(-)-ADPE | Chirality switching observed | [2] |
| 3-Hydroxy-3-phenylbutanoic Acid | (-)-ADPE¹ | Tetrahydrofuran (THF) | (S)-enantiomer salt | High efficiency, nearly ideal separation | [2] |
| 3-Hydroxy-3-phenylbutanoic Acid | (-)-ADPE¹ | Water | (S)-enantiomer salt | Moderate efficiency | [2] |
| This compound (4-BrMA) | Levetiracetam (LEV)² | Acetonitrile | (S)-4-BrMA·LEV | Selective co-crystallization | [6] |
| (±)-Mandelic Acid | (1R,2S)-(−)-Ephedrine | Ethanol | (R)-(−)-mandelic acid salt | Consistently excellent optical purities | [7] |
¹(-)-ADPE: (-)-amphetamine derivative ²This is an example of co-crystal resolution, not diastereomeric salt formation, but illustrates solvent use.
Experimental Protocols
Protocol 1: Screening for Optimal Resolving Agent and Solvent
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of racemic this compound.[1]
Methodology:
-
Preparation: In an array of vials or a 96-well plate, add a pre-weighed amount of racemic this compound.
-
Salt Formation: To each vial, add a stoichiometric equivalent of a different chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, (1R,2S)-(−)-ephedrine) dissolved in a suitable initial solvent like methanol or ethanol.[1][8] Allow the plate to stir for several hours to ensure complete salt formation.[5]
-
Crystallization Setup: Evaporate the initial solvent completely.[1] To each vial (now containing the dry diastereomeric salt pair), add a different crystallization solvent or solvent mixture to be screened.[1]
-
Equilibration: Seal the vials and allow them to stand at a controlled temperature (e.g., room temperature, 4 °C, or -15 °C) for 24-48 hours to promote crystallization.[1][6]
-
Analysis:
-
Visually inspect the vials for the quantity and quality of crystal formation.
-
Isolate any crystalline material by filtration.
-
Analyze both the isolated solid and the remaining mother liquor by chiral HPLC to determine the yield and diastereomeric excess (%de) or enantiomeric excess (%ee) after liberating the acid. This will identify the most selective solvent system.[1]
-
Protocol 2: Preparative Chiral Resolution via Diastereomeric Salt Crystallization
Objective: To resolve a larger quantity of racemic this compound using the optimal conditions identified in the screening protocol.
Methodology:
-
Salt Formation: Dissolve racemic this compound in the chosen optimal solvent (e.g., ethanol) with gentle heating.[8] In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the this compound solution with constant stirring. Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator can be used to maximize the yield.[8]
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of the cold solvent to remove any adhering mother liquor.[8] The mother liquor, which contains the more soluble diastereomer, should be saved for potential recovery of the other enantiomer.
-
(Optional) Recrystallization: To improve purity, dissolve the collected crystals in a minimum amount of the hot solvent and repeat the slow cooling and filtration process.[7]
-
Recovery of the Enantiomer:
-
Suspend the purified diastereomeric salt crystals in water.
-
Acidify the suspension with a strong acid (e.g., 1 M HCl) to a pH of 1-2. This protonates the this compound and the resolving agent.[8]
-
Extract the liberated, enantiomerically enriched this compound into an organic solvent such as ethyl acetate.[8]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified enantiomer.
-
-
Analysis: Determine the yield and confirm the enantiomeric excess (%ee) of the final product using chiral HPLC and measure its optical rotation using a polarimeter.
Visualizations
Experimental Workflow
Caption: Experimental workflow for chiral resolution by diastereomeric salt formation.
Logical Relationships in Solvent Selection
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Miscibility Table [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Side Reactions in the Bromination of Mandelic Acid
Welcome to the technical support center for the bromination of mandelic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and manage common side reactions encountered during this critical synthetic step. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your reaction conditions and maximize the yield of your desired product, 2-bromo-2-phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the bromination of mandelic acid?
A1: The two main side reactions are:
-
Oxidative Decarboxylation: The oxidation of the alpha-hydroxy group of mandelic acid, leading to the formation of benzaldehyde and carbon dioxide. This is particularly prevalent when using bromine in aqueous or protic solvents, as hypobromous acid (HOBr), a strong oxidizing agent, can be generated.
-
Aromatic Bromination: Electrophilic substitution on the phenyl ring of mandelic acid, resulting in various bromo-substituted mandelic acid derivatives. This can occur under conditions that favor electrophilic aromatic substitution, and interestingly, mandelic acid itself can catalyze this reaction in the presence of N-bromosuccinimide (NBS) in aqueous solutions.[1]
Q2: Which brominating agent is best for the selective alpha-bromination of mandelic acid?
A2: The choice of brominating agent is critical for selectivity.
-
N-Bromosuccinimide (NBS): Often preferred for selective alpha-bromination (a form of benzylic bromination) under radical conditions. Using NBS in a non-polar, aprotic solvent with a radical initiator (like AIBN or benzoyl peroxide) can favor the desired reaction while minimizing both oxidation and aromatic bromination.[2]
-
Bromine (Br₂) with a Phosphorus Halide (e.g., PBr₃): This combination is used in the classic Hell-Volhard-Zelinsky (HVZ) reaction. While effective for alpha-bromination of many carboxylic acids, the harsh, acidic conditions can sometimes promote side reactions.[3][4][5][6][7]
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent plays a crucial role in controlling side reactions.
-
To Minimize Oxidation: Use non-polar, aprotic solvents such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene.[8] These solvents do not promote the formation of hypobromous acid, the primary oxidizing species. Protic and polar aprotic solvents like DMSO can enhance the rate of oxidation.[9][10]
-
To Minimize Aromatic Bromination: Non-polar solvents are also generally preferred to suppress electrophilic aromatic substitution. The use of aqueous co-solvents can promote ring bromination, especially when NBS is used.[1]
Q4: Can temperature be used to control selectivity?
A4: Yes, temperature is an important parameter. Radical alpha-bromination with NBS is typically carried out at the reflux temperature of the solvent (e.g., CCl₄ at ~77°C) to ensure efficient radical initiation.[11] For the Hell-Volhard-Zelinsky reaction, elevated temperatures are also generally required.[3][5] It is important to carefully control the temperature to avoid excessive side reactions or product degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-bromo-2-phenylacetic acid | - Incomplete reaction. - Dominance of side reactions. - Inappropriate choice of brominating agent or solvent. | - Monitor the reaction progress using techniques like TLC or ¹H NMR to ensure completion. - Refer to the specific troubleshooting points below for side reaction management. - Switch to a more selective bromination method, such as using NBS with a radical initiator in a non-polar solvent. |
| Significant formation of benzaldehyde | - Oxidation of mandelic acid is occurring. - Use of aqueous or protic solvents, leading to the formation of hypobromous acid (HOBr). - Use of a brominating agent that also acts as an oxidizing agent. | - Switch to a non-polar, aprotic solvent like carbon tetrachloride or 1,2-dichlorobenzene. - Ensure all reagents and glassware are dry. - Utilize N-bromosuccinimide (NBS) under radical conditions, as this favors substitution over oxidation. |
| Presence of multiple brominated aromatic products | - Electrophilic aromatic substitution is competing with alpha-bromination. - Reaction conditions favor aromatic bromination (e.g., use of a Lewis acid catalyst or aqueous/polar solvents with NBS). | - Avoid using aqueous or highly polar solvents, especially with NBS. - Use a non-polar solvent like carbon tetrachloride. - If using NBS, employ radical initiation conditions (e.g., AIBN, light) rather than conditions that promote electrophilic character of bromine. |
| Reaction is slow or does not initiate | - Insufficient radical initiation (when using NBS). - Low reaction temperature. - Inactive catalyst (in the case of the HVZ reaction). | - Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used in the correct amount. - Ensure the reaction is being conducted at the appropriate temperature for the chosen solvent and initiator. - For the HVZ reaction, ensure the phosphorus halide is active. |
Experimental Protocols
Protocol 1: Selective Alpha-Bromination using NBS (Radical Pathway)
This protocol is adapted from the bromination of phenylacetic acid and is designed to favor the formation of 2-bromo-2-phenylacetic acid while minimizing side reactions.[11]
Materials:
-
Mandelic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add mandelic acid (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the mandelic acid.
-
Add N-bromosuccinimide (1.1 - 1.2 eq) and a catalytic amount of AIBN (e.g., 0.05 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or ¹H NMR until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium thiosulfate solution to remove any remaining bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromo-2-phenylacetic acid.
-
The product can be further purified by recrystallization or column chromatography.
Expected Outcome: This method is expected to provide a high yield of the desired alpha-brominated product with minimal formation of benzaldehyde and aromatic bromination products.
Protocol 2: Alpha-Bromination via the Hell-Volhard-Zelinsky (HVZ) Reaction
This is a classic method for the alpha-bromination of carboxylic acids.
Materials:
-
Mandelic acid
-
Bromine (Br₂)
-
Phosphorus tribromide (PBr₃) or red phosphorus
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Place mandelic acid (1.0 eq) and a catalytic amount of PBr₃ (or red phosphorus) into a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Heat the mixture gently.
-
Slowly add bromine (Br₂, approximately 1.1 eq) from the dropping funnel. The reaction is often exothermic, so control the addition rate to maintain a steady reflux.
-
After the addition is complete, continue to heat the mixture at reflux for several hours until the reaction is complete (monitor by TLC or ¹H NMR).
-
Cool the reaction mixture to room temperature.
-
Carefully add water to the reaction mixture to quench the excess bromine and hydrolyze the intermediate acyl bromide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with a saturated sodium thiosulfate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome: This method should yield the desired 2-bromo-2-phenylacetic acid. However, careful control of the reaction conditions is necessary to minimize potential side reactions.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the competing reactions and the logic of troubleshooting, the following diagrams are provided.
Caption: Competing pathways in the bromination of mandelic acid.
Caption: A logical workflow for troubleshooting common issues.
Caption: Decision tree for selecting optimal reaction conditions.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Study of Solvent Effect for Mandelic Acid Oxidation by Different Oxidants – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Regeneration and Recycling of 4-Bromomandelic Acid Resolving Agent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of 4-Bromomandelic acid, a crucial resolving agent in chiral separations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for regenerating this compound after a resolution?
A1: The regeneration of this compound, an acidic resolving agent, is based on the principles of acid-base chemistry. After the diastereomeric salt is used to isolate the desired enantiomer (typically a base), the this compound is present in the mother liquor as a salt. By adjusting the pH of the aqueous solution, the ionic salt of this compound can be converted back to its free acid form, which is significantly less soluble in water and can be precipitated and recovered.[1][2]
Q2: Why is it economically and environmentally important to recycle this compound?
A2: Recycling chiral resolving agents like this compound is crucial for several reasons. Economically, it significantly reduces the cost of chiral separations, as resolving agents can be expensive. Environmentally, recycling minimizes chemical waste, contributing to greener and more sustainable laboratory and industrial practices.
Q3: What are the key stages in the lifecycle of a resolving agent like this compound in a resolution process?
A3: The lifecycle involves three main stages:
-
Diastereomeric Salt Formation: The resolving agent is reacted with a racemic mixture to form diastereomeric salts.
-
Separation and Liberation: The diastereomeric salts are separated (e.g., by crystallization), and the desired enantiomer is liberated, leaving the resolving agent in the filtrate.
-
Regeneration and Reuse: The resolving agent is recovered from the filtrate, purified, and can then be reused in a new resolution cycle.[2]
Q4: Can the recovered this compound be used immediately, or does it require further purification?
A4: While the precipitated this compound can be of high purity, it is best practice to assess its purity (e.g., by measuring its melting point or using chromatography) before reuse. Recrystallization from a suitable solvent is often recommended to ensure that any accumulated impurities do not affect the efficiency of subsequent resolutions.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Recovery of this compound | Incomplete precipitation due to incorrect pH. | Ensure the aqueous solution is sufficiently acidified. A pH of 1-2 is typically required to fully protonate the carboxylate. Use a pH meter for accurate measurement. |
| The recovered this compound is significantly soluble in the solvent system. | If precipitation is poor, consider cooling the solution to decrease solubility. Alternatively, partial evaporation of the solvent (if aqueous) under reduced pressure can increase the concentration and promote precipitation. | |
| Loss of material during transfer or filtration. | Ensure all equipment is rinsed with the filtrate to transfer all of the precipitated solid. Use appropriately sized filter paper and ensure a good seal on the filtration apparatus. | |
| Recovered this compound has a Low Melting Point or Appears Impure | Co-precipitation of impurities from the reaction mixture. | Wash the filtered this compound with cold deionized water to remove any water-soluble impurities. For higher purity, recrystallize the recovered acid from a suitable solvent like benzene or an ethanol/water mixture.[3] |
| Incomplete removal of the resolved compound (amine). | Ensure the initial extraction of the resolved basic compound is thorough. Perform multiple extractions with an appropriate organic solvent before acidifying the aqueous layer. | |
| Precipitate is Oily or Gummy Instead of Crystalline | The presence of organic solvent residues or other impurities. | Ensure all organic solvent from the extraction phase is removed from the aqueous layer before acidification. If an oily product forms, try redissolving it in a minimal amount of a suitable solvent and attempting to precipitate it again by adding an anti-solvent or by slow cooling. |
| The solution was not cooled sufficiently during precipitation. | Ensure the solution is adequately cooled in an ice bath to promote the formation of a crystalline solid. | |
| The Regenerated Resolving Agent Shows Reduced Efficiency in Subsequent Resolutions | The presence of residual impurities. | As mentioned, recrystallization is a crucial step to ensure the high purity of the recycled agent. Even small amounts of impurities can interfere with the formation of diastereomeric salts. |
| The optical purity of the resolving agent has been compromised. | While less common, some harsh regeneration conditions could potentially lead to racemization. If suspected, the optical rotation of the recovered agent should be measured and compared to the original standard. |
Experimental Protocol: Regeneration of this compound
This protocol outlines the recovery of this compound from an aqueous mother liquor after the resolution of a chiral amine.
1. Separation of the Resolved Amine:
-
Combine the mother liquor from the diastereomeric salt crystallization with any aqueous solutions from the washing steps.
-
Make the combined aqueous solution basic by adding a 40% (w/v) sodium hydroxide solution until the pH is approximately 12. This converts the amine to its free base.[1]
-
Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers for further processing to recover the resolved amine. The aqueous layer now contains the sodium salt of this compound.
2. Precipitation of this compound:
-
Cool the remaining aqueous layer in an ice-water bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring to the cold aqueous solution until the pH reaches 1-2. A white precipitate of this compound will form.[3]
3. Isolation and Washing:
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid on the filter with two portions of cold deionized water to remove any inorganic salts.
4. Drying and Purification:
-
Air-dry the recovered this compound. For faster drying, a vacuum oven at a low temperature can be used.
-
Assess the purity of the dried acid (e.g., by melting point). The melting point of pure this compound is 117-119°C.[3]
-
If necessary, recrystallize the this compound from a suitable solvent (e.g., benzene or an ethanol/water mixture) to achieve high purity for reuse.[3]
Quantitative Data
The efficiency of the regeneration process is critical. Below is a table summarizing typical recovery and purity data for recycled this compound.
| Parameter | Value | Method of Analysis | Reference |
| Recovery Rate | 90-95% | Gravimetric Analysis | [1] |
| Purity (after precipitation) | >98% | HPLC, Titration | [4] |
| Purity (after recrystallization) | >99.5% | HPLC, Titration | - |
| Melting Point (after recrystallization) | 117-119°C | Melting Point Apparatus | [3] |
Note: The recovery rate can vary depending on the specific experimental conditions and the scale of the reaction.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key workflows.
References
Validation & Comparative
A Comparative Guide to Chiral Resolution of Amines: 4-Bromomandelic Acid vs. Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture is a critical process in the development of pharmaceuticals and fine chemicals, where often only one enantiomer exhibits the desired therapeutic effect. Diastereomeric salt formation followed by fractional crystallization remains a widely used, robust, and scalable method for chiral resolution. This guide provides an objective comparison of two chiral resolving agents for amines: 4-bromomandelic acid and the more traditional tartaric acid. The comparison is supported by available experimental data and detailed protocols to aid in the selection of the appropriate resolving agent.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation is based on the reaction of a racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities in a given solvent. This key difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor. Following separation, the optically pure amine can be recovered from the crystallized salt by treatment with a base.
Performance Comparison
Table 1: Performance of Tartaric Acid and its Derivatives in the Resolution of Chiral Amines
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Amine |
| (±)-1-Phenylethylamine | (+)-Tartaric Acid | Methanol | High | >95% |
| (±)-N-Methylamphetamine | O,O′-Dibenzoyl-(2R,3R)-tartaric acid | Supercritical CO₂/Ethanol | 42-45% | 82-83%[1] |
| (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Methanol | 80-90% | >85%[2] |
Table 2: Performance of Substituted Mandelic Acids in Chiral Resolution
| Racemic Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt/Co-crystal | Enantiomeric Excess (ee) of Resolved Compound |
| (±)-4-Chloromandelic Acid | (R)-(+)-Benzyl-1-phenylethylamine | Ethanol | 81.8% | 94.8% (d.e.) |
| (±)-4-Bromomandelic Acid | Levetiracetam | Acetonitrile | - | >70% |
Note: The data for this compound is for its resolution with levetiracetam, not an amine. This provides an indication of its potential for forming separable diastereomeric complexes.
Experimental Protocols
Chiral Resolution of (±)-1-Phenylethylamine using (+)-Tartaric Acid
This protocol is a well-established method for the resolution of a model racemic amine.
Materials:
-
(±)-1-Phenylethylamine
-
(+)-Tartaric acid
-
Methanol
-
10% Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel, etc.)
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Dissolution of Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve 15.0 g (0.10 mol) of (+)-tartaric acid in 120 mL of methanol. Gentle heating may be required to achieve complete dissolution.
-
Addition of Racemic Amine: In a separate flask, dissolve 12.1 g (0.10 mol) of (±)-1-phenylethylamine in 20 mL of methanol. Slowly add the amine solution to the warm tartaric acid solution with constant stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of (-)-1-phenylethylamine-(+)-tartrate is less soluble and will begin to crystallize. To maximize crystal formation, the flask can be placed in an ice bath for 1-2 hours.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomeric salt.
-
Liberation of the Free Amine: Transfer the collected crystals to a separatory funnel containing 50 mL of water. Add 10% NaOH solution dropwise with shaking until the salt is completely dissolved and the solution is basic (check with pH paper).
-
Extraction: Extract the liberated (-)-1-phenylethylamine with two 30 mL portions of diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and remove the solvent by rotary evaporation to obtain the enantiomerically enriched (-)-1-phenylethylamine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using a polarimeter or chiral chromatography (HPLC or GC).
General Protocol for Chiral Resolution of Amines using (R)- or (S)-4-Bromomandelic Acid
This generalized protocol can be adapted for the resolution of various primary and secondary amines using this compound. Optimization of the solvent, temperature, and stoichiometry will be necessary for specific amines.
Materials:
-
Racemic amine
-
(R)- or (S)-4-Bromomandelic acid
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)
-
Base (e.g., NaOH, K₂CO₃) solution
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous drying agent (e.g., Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Solvent Screening: In small-scale trials, dissolve the racemic amine and one equivalent of the chiral resolving agent in various solvents to identify a system where a crystalline salt forms upon cooling. The ideal solvent will show a significant difference in solubility between the two diastereomeric salts.
-
Diastereomeric Salt Formation: Dissolve the racemic amine (1 equivalent) in a minimal amount of the chosen warm solvent. In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same warm solvent. Slowly add the acid solution to the amine solution with stirring.
-
Crystallization: Allow the solution to cool to room temperature, and then in an ice bath to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Isolation of the Salt: Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add a base until the solution is alkaline and the salt has dissolved.
-
Extraction and Purification: Extract the liberated amine with an organic solvent. Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Determination of Enantiomeric Excess: Analyze the optical purity of the resolved amine using chiral HPLC, GC, or polarimetry.
Visualizing the Process
To better understand the workflow and the underlying principles of chiral resolution, the following diagrams are provided.
Caption: Experimental workflow for chiral resolution of an amine.
References
A Comparative Guide to Halogenated Mandelic Acids as Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a cornerstone of pharmaceutical development and fine chemical synthesis. The choice of a suitable resolving agent is critical for achieving high enantiomeric purity in a scalable and cost-effective manner. Among the plethora of acidic resolving agents, mandelic acid and its halogenated derivatives have proven to be highly effective for the separation of racemic amines and other basic compounds through the formation of diastereomeric salts. This guide provides a comparative overview of the performance of various halogenated mandelic acids as resolving agents, supported by experimental data and detailed protocols.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The classical method of chiral resolution using acidic resolving agents relies on the reaction of a racemic base with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics. This difference in solubility allows for the separation of one diastereomer by fractional crystallization. The less soluble diastereomeric salt is isolated, and the desired enantiomer of the base is then liberated, typically by treatment with a stronger, achiral base.
The success of this method hinges on the magnitude of the solubility difference between the two diastereomeric salts, which is influenced by the structures of both the racemic compound and the resolving agent, as well as the choice of solvent and crystallization conditions.
Performance Comparison of Halogenated Mandelic Acids
The introduction of a halogen atom (F, Cl, Br) onto the phenyl ring of mandelic acid can significantly influence its effectiveness as a resolving agent. The nature of the halogen and its position (ortho, meta, or para) can affect the acidity of the carboxylic acid, the crystal packing of the resulting diastereomeric salts, and the intermolecular interactions (such as hydrogen bonding and halogen bonding) that govern chiral recognition.
While direct comparative studies of different halogenated mandelic acids for the resolution of the same racemic compound are scarce in the literature, the following tables summarize the performance of various halogenated mandelic acids in resolving different racemic bases. This compilation of data from various sources provides valuable insights into their relative efficacies.
2-Chloromandelic Acid as a Resolving Agent
2-Chloromandelic acid is a key resolving agent in the synthesis of several pharmaceuticals, most notably the antiplatelet drug clopidogrel.
| Racemic Compound Resolved | Enantiomer of Resolving Agent Used | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Amine | Reference |
| Intermediate for Clopidogrel | (R)-2-Chloromandelic acid | Not Specified | High | >99% | [1] |
| 1-Cyclohexylethylamine | (S)-(-)-2-Chloromandelic acid | Dichloromethane/Hexane | Not Specified | Not Specified | [2] |
4-Chloromandelic Acid as a Resolving Agent
The para-substituted 4-chloromandelic acid has also demonstrated high efficiency in the resolution of various amines.
| Racemic Compound Resolved | Enantiomer of Resolving Agent Used | Solvent | Yield of Resolved Amine | Enantiomeric Excess (ee) of Resolved Amine | Reference |
| 1-Phenylethylamine | (R)-(+)-Benzyl-1-phenylethylamine (to resolve 4-ClMA) | Absolute Ethanol | High | Not specified for the amine | [3][4] |
| 1-Cyclohexylethylamine | (R)-(+)-4-Chloromandelic acid | Dichloromethane/Hexane | Not Specified | Not Specified | [2] |
Note: The study by Peng et al. (2018) focused on resolving racemic 4-chloromandelic acid itself using a chiral amine, providing a detailed protocol for diastereomeric salt formation that is applicable in reverse for resolving a racemic amine with chiral 4-chloromandelic acid.
4-Bromomandelic and 4-Fluoromandelic Acids as Resolving Agents
Quantitative data on the use of 4-bromomandelic acid and 4-fluoromandelic acid as resolving agents for basic compounds is less prevalent in the readily available literature compared to their chlorinated counterparts. However, their utility is noted in various synthetic contexts. A study on the resolution of halogenated mandelic acids indicated that the type and position of the halogen significantly affect chiral recognition, suggesting that bromo- and fluoro-derivatives can offer unique selectivities.[1][2][5]
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a racemic amine using a halogenated mandelic acid via diastereomeric salt formation. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific racemic compound.
General Protocol for Diastereomeric Salt Resolution
-
Salt Formation:
-
Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture).
-
In a separate flask, dissolve the enantiomerically pure halogenated mandelic acid (0.5-1.0 equivalents) in the same solvent, with gentle heating if necessary.
-
Slowly add the resolving agent solution to the solution of the racemic amine with stirring.
-
Allow the mixture to stir at room temperature or an elevated temperature for a period to facilitate salt formation.
-
-
Fractional Crystallization:
-
Cool the solution slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
The mother liquor, containing the more soluble diastereomeric salt, can be collected for recovery of the other enantiomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected diastereomeric salt crystals in water or an appropriate solvent.
-
Add an aqueous solution of a strong base (e.g., NaOH or K₂CO₃) to basify the mixture (pH > 10), which will deprotonate the amine and dissolve the mandelic acid salt.
-
Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.
-
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the general workflow and logical steps involved in chiral resolution by diastereomeric salt formation.
References
- 1. mdpi.com [mdpi.com]
- 2. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct resolution of (+/-)-ephedrine and atropine into their enantiomers by impregnated TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Enantiomeric Purity: A Comparative Guide to HPLC, SFC, and NMR Methods for 4-Bromomandelic Acid Analysis
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the development of safe and effective pharmaceuticals. 4-Bromomandelic acid, a key chiral building block, is no exception. Its stereoisomers can exhibit different pharmacological and toxicological profiles, making the accurate determination of its enantiomeric composition essential. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with two powerful alternatives: Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection of the most appropriate analytical technique for your research needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains the most widely used technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and robustness. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Experimental Protocol: Validated Chiral HPLC Method
This protocol outlines a typical validated method for the determination of the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRALPAK® AD-3 (or equivalent amylose-based CSP) |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL. |
Validation Parameters:
A comprehensive validation of the HPLC method should be performed according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in the comparison table below.
Alternative Methods for Enantiomeric Purity Determination
While HPLC is a powerful tool, other techniques offer unique advantages in terms of speed, solvent consumption, and sample analysis.
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and reduced organic solvent consumption compared to HPLC.[1][2] For the analysis of mandelic acid derivatives, SFC has demonstrated better enantioselectivity and efficiency under the same chiral column conditions as HPLC.[1]
Experimental Protocol: Chiral SFC Method
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, and a UV detector with a high-pressure flow cell.
Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRALPAK® AD-3 |
| Mobile Phase | Supercritical CO2 / Modifier (e.g., Methanol with 0.1% TFA) |
| Gradient | Isocratic or gradient elution can be optimized. |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm |
| Sample Preparation | Dissolve the this compound sample in the modifier solvent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, when used with a chiral solvating agent (CSA), offers a rapid and non-destructive method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals. (S)-Mandelic acid itself can be used as a CSA for other chiral molecules, particularly amines. For determining the enantiomeric purity of this compound, a suitable chiral amine or another appropriate CSA would be required.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add an appropriate amount of a suitable chiral solvating agent (e.g., a chiral amine). The optimal molar ratio of analyte to CSA should be determined experimentally to achieve the best spectral separation.
-
Acquire the ¹H NMR spectrum.
Data Analysis:
-
Identify the diastereotopically resolved proton signals.
-
Integrate the areas of these distinct signals to determine the ratio of the enantiomers and calculate the enantiomeric excess (ee%).
Experimental Workflows
Caption: Workflow for enantiomeric purity determination of this compound by HPLC.
Caption: Comparative workflows for SFC and NMR analysis of enantiomeric purity.
Performance Comparison
The following tables summarize the key performance characteristics of the described analytical methods. Data for the HPLC and SFC methods are based on typical performance for mandelic acid derivatives, while the NMR data represents general performance characteristics for this technique in chiral analysis.
Table 1: Chromatographic Method Performance
| Parameter | Chiral HPLC | Chiral SFC |
| Resolution (Rs) | > 2.0 (baseline separation is typically achievable) | Often higher than HPLC with the same column[1] |
| Analysis Time | 15 - 30 minutes | 5 - 15 minutes (typically 3-5 times faster than HPLC)[1] |
| Solvent Consumption | Moderate to high (organic solvents) | Significantly lower organic solvent consumption |
| Sensitivity (LOD/LOQ) | High | Generally comparable to or slightly lower than HPLC |
| Method Development | Well-established, but can be time-consuming | Can be faster due to rapid equilibration times |
| Cost (Instrument) | Moderate | Higher initial investment |
| Cost (Operational) | Moderate (solvent purchase and disposal) | Lower (reduced solvent costs) |
Table 2: Overall Method Comparison
| Feature | Chiral HPLC | Chiral SFC | Chiral NMR with CSA |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Physical separation using a supercritical fluid mobile phase.[1] | Formation of transient diastereomeric complexes with distinct NMR signals. |
| Sample Throughput | Moderate | High | High |
| Destructive? | Yes | Yes | No |
| Quantitative Accuracy | High | High | Good, but can be influenced by peak overlap and integration accuracy. |
| Quantitative Precision | High | High | Good, dependent on signal-to-noise and resolution. |
| Linearity | Excellent | Excellent | Generally good over a defined concentration range. |
| Robustness | High | Good, but sensitive to pressure and temperature fluctuations. | Good, but sensitive to sample concentration and CSA ratio. |
| Regulatory Acceptance | Widely accepted | Gaining acceptance | Often used as a complementary or orthogonal technique. |
Conclusion
The choice of analytical method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC remains the benchmark method, offering high resolution, sensitivity, and well-established validation protocols. It is the preferred method for quality control and regulatory submissions where accuracy and robustness are paramount.
-
Chiral SFC presents a compelling alternative, particularly for high-throughput screening and preparative separations, due to its significantly faster analysis times and reduced environmental impact.[1]
-
Chiral NMR with a CSA is a valuable tool for rapid, non-destructive analysis and is particularly useful for reaction monitoring and initial screening of enantiomeric excess. It serves as an excellent orthogonal method to confirm results obtained by chromatographic techniques.
For comprehensive and unambiguous validation of the enantiomeric purity of this compound, a combination of these techniques is often recommended. For instance, HPLC can be used as the primary validated method, with SFC or NMR employed for rapid screening or as an orthogonal method to confirm the identity and purity of the enantiomers. This multi-faceted approach provides the highest level of confidence in the analytical results, ensuring the quality and safety of the final pharmaceutical product.
References
A Head-to-Head Comparison: Cross-Validation of Chiral HPLC and NMR for 4-Bromomandelic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric purity of chiral molecules like 4-Bromomandelic acid is a critical step in ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely adopted analytical techniques for this purpose. This guide provides an objective comparison of these two methods, supported by detailed experimental protocols and performance data, to aid in the selection of the most appropriate technique for the analysis of this compound.
The fundamental principle behind determining enantiomeric excess (ee) lies in creating a chiral environment where the two enantiomers can be distinguished. Chiral HPLC accomplishes this by physically separating the enantiomers on a chiral stationary phase (CSP), resulting in different retention times. In contrast, chiral NMR spectroscopy typically employs a chiral solvating agent (CSA) to form transient diastereomeric complexes in solution, which leads to distinct and quantifiable signals for each enantiomer in the NMR spectrum.
Comparative Analysis: Chiral HPLC vs. Chiral NMR
Both techniques offer robust solutions for determining enantiomeric purity, each with its own set of advantages and limitations. Chiral HPLC is a well-established and highly sensitive method that provides physical separation of the enantiomers, leading to excellent resolution and accurate quantification.[1] It is often the preferred method for routine quality control in regulated environments.
Chiral NMR, on the other hand, offers a rapid and non-destructive means of determining enantiomeric excess with minimal sample preparation.[1] This makes it particularly useful for reaction monitoring and higher-throughput screening applications. The ongoing development of new and more effective chiral solvating agents continues to broaden the utility of this technique.[2][3] For the most comprehensive and confident characterization of enantiomeric purity, a cross-validation approach utilizing both chiral HPLC and NMR is highly recommended.[1]
Quantitative Performance Data
The performance of each technique can be evaluated based on several key analytical parameters. The following tables summarize representative performance data for the chiral analysis of this compound and structurally similar compounds.
Table 1: Chiral HPLC Performance Data for this compound Analog
| Parameter | Value | Reference |
| Chiral Stationary Phase | (R,R) Whelk-O1 | |
| Resolution (Rs) | > 2.5 | |
| Linearity Range | LOQ to 2.0 mg/mL | |
| Limit of Detection (LOD) | 300 ng/mL | |
| Limit of Quantitation (LOQ) | 900 ng/mL |
Data is for the structurally similar compound β-amino-β-(4-bromophenyl) propionic acid, demonstrating typical performance.
Table 2: Chiral NMR Performance Characteristics
| Parameter | Value | Reference |
| Chiral Discriminating Agent | Chiral Solvating Agent (e.g., Quinine, BINOL-derivatives) | [4][5] |
| Observed Chemical Shift Difference (ΔΔδ) | Analyte and CSA dependent; sufficient for baseline resolution of key signals is achievable. | [4] |
| Accuracy | High, intrinsic to the quantitative nature of NMR.[6] | |
| Precision | High, with Relative Standard Deviations (RSD) typically < 2%. | [7] |
| Limit of Detection (LOD) | Dependent on analyte, CSA, and instrument sensitivity; typically in the low % range for the minor enantiomer.[7] | |
| Limit of Quantitation (LOQ) | Dependent on analyte, CSA, and instrument sensitivity; typically around 1-2% for the minor enantiomer.[7] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using chiral HPLC and chiral NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 7. koreascience.kr [koreascience.kr]
A Comparative Analysis of Chiral Bases for the Resolution of 4-Bromomandelic Acid
For researchers, scientists, and professionals in drug development, the efficient resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a comparative study of different chiral bases for the resolution of 4-bromomandelic acid, a key intermediate in the synthesis of various pharmaceuticals. The comparison includes experimental data, detailed protocols, and a visual representation of the resolution workflow.
The separation of enantiomers from a racemic mixture of this compound is pivotal for ensuring the stereospecificity and efficacy of final drug products. The most common method for this separation on a larger scale is diastereomeric salt crystallization, which involves the use of a chiral resolving agent, typically a chiral base, to form diastereomeric salts that can be separated based on their differential solubility.[1][2][3]
This guide explores the use of various chiral bases for this purpose, presenting available data to facilitate the selection of an appropriate resolving agent and methodology.
Comparative Performance of Chiral Bases
| Chiral Resolving Agent | Solvent System | Molar Ratio (Acid:Base) | Temperature | Yield | Optical Purity (% ee) | Reference |
| Levetiracetam | Acetonitrile/Water | 1:1 (approx.) | -15 °C (crystallization) | Not Reported | 71% (for (S)-enantiomer) | [4] |
Note: Levetiracetam is not a traditional chiral base but is included here as a documented resolving agent for this compound via co-crystallization.
While specific data for traditional bases like brucine, cinchonidine, or α-phenylethylamine in the resolution of this compound is sparse in recently published literature, these bases are commonly and successfully employed for the resolution of unsubstituted mandelic acid and other derivatives.[5][6][7] The protocols for these resolutions often serve as a valuable starting point for optimizing the resolution of this compound.
Experimental Protocols
Below are detailed experimental methodologies for the resolution of this compound and a general protocol for mandelic acid that can be adapted.
Resolution of this compound using Levetiracetam
This method utilizes enantiospecific co-crystallization.[4]
Materials:
-
Racemic this compound
-
Levetiracetam (LEV)
-
Acetonitrile
-
Water
Procedure:
-
Dissolve racemic this compound (1.0 mmol) in a mixture of acetonitrile and water at reflux temperature.
-
Add levetiracetam (1.0 mmol) to the solution and continue stirring at reflux for 3 hours to ensure complete dissolution.
-
Slowly cool the solution to room temperature.
-
Seed the solution with a pre-prepared co-crystal of LEV-(S)-4-bromomandelic acid.
-
Place the seeded solution at -15 °C for 14 days to allow for crystallization.
-
Collect the precipitated crystalline co-crystal by vacuum filtration.
-
Wash the collected solid with cold acetonitrile.
-
The solid phase is enriched in the (S)-enantiomer of this compound, which can be liberated from the co-crystal. The mother liquor is enriched in the (R)-enantiomer.
General Workflow for Chiral Resolution
The process of chiral resolution by diastereomeric salt formation follows a logical sequence of steps, from the initial salt formation to the isolation of the pure enantiomer.
Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.
Conclusion
The resolution of this compound is a crucial process for the synthesis of enantiomerically pure active pharmaceutical ingredients. While data on the classical resolution of this compound with traditional chiral bases is not extensively reported in modern literature, the successful resolution with levetiracetam via co-crystallization demonstrates a viable, albeit less conventional, method. Researchers can draw upon the established protocols for the resolution of unsubstituted mandelic acid and other analogues as a strong foundation for developing and optimizing a classical resolution process for the 4-bromo derivative. The choice of chiral base and solvent system will remain the most critical factors in achieving high yield and optical purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for 4-Bromomandelic Acid
For researchers, scientists, and drug development professionals, the quantitative analysis of 4-Bromomandelic acid, a key intermediate in the synthesis of various pharmaceuticals, demands high accuracy and precision. The choice of analytical method is critical for ensuring the quality and efficacy of the final product. This guide provides a comprehensive comparison of common analytical techniques for the determination of this compound, supported by available experimental data.
The primary methods for the analysis of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited for different analytical challenges, particularly in the context of separating enantiomers, which is often a crucial aspect of pharmaceutical analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile and thermally unstable compounds like this compound. Chiral HPLC, employing a chiral stationary phase (CSP), is particularly effective for the enantioseparation of mandelic acid derivatives.
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and thermal stability.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is a valuable alternative to HPLC and GC, often requiring smaller sample volumes and providing rapid analysis times.
Quantitative Data Comparison
The following table summarizes the performance characteristics of different analytical methods for the analysis of mandelic acid and its derivatives. While specific data for this compound is limited in comparative studies, the data for closely related compounds provides a strong indication of the expected performance.
| Analytical Method | Analyte | Accuracy (% Recovery) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) |
| HPLC-UV | Bromophenolic Compounds | 95.07 - 104.93 | Intra-day: ≤ 6.28, Inter-day: ≤ 5.21 | < 0.04 µg/mL | < 0.12 µg/mL | ≥ 0.999[1][2] |
| HPLC-MS/MS | Mandelic Acid | > 82 | < 11 | 0.02 mg/L | 0.075 mg/L | Not Reported[3] |
| HPLC-UV (MIP-MEPS) | Mandelic Acid | 88.9 - 91.6 | Intra-day: 3.6 - 4.7, Inter-day: 3.8 - 5.1 | 0.06 µg/mL | 0.2 µg/mL | 0.9994[4] |
| GC-MS | Fatty Acids | Not explicitly stated, but method showed "satisfactory performance" | < 15 | Not Reported | Not Reported | Not Reported[5] |
| UPLC-MS/MS | Aromatic Metabolites | ~100 | Not Reported | 0.02 - 0.25 µmol/L | Not Reported | Not Reported[6] |
| LC-MS/MS | Nimodipine Enantiomers | Intra-day error: within ±14, Inter-day error: within ±13 | Intra-day CV: within ±14, Inter-day CV: within ±13 | Not Reported | 1.5 ng/mL | > 0.99[7] |
MIP-MEPS: Molecularly Imprinted Polymer - Microextraction by Packed Sorbent CV: Coefficient of Variation
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are generalized experimental protocols for HPLC, GC, and CE based on methods reported for mandelic acid and its derivatives.
High-Performance Liquid Chromatography (HPLC) for Enantioseparation
This protocol is based on the enantioseparation of mandelic acid derivatives using a chiral stationary phase.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is typically used.[8]
-
Column: A chiral column, such as CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm), is employed for enantiomeric separation.[8]
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol or isopropanol is commonly used.[8] A small percentage of an acid, like trifluoroacetic acid (TFA), is often added to improve peak shape.[8] The mobile phase should be filtered and degassed before use.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: The separation is usually performed at a controlled temperature, for instance, 25°C.
-
Detection: UV detection at a wavelength of approximately 220-230 nm is suitable for this compound.[8][9]
-
Injection Volume: A 10-20 µL injection volume is standard.
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent to a known concentration.
Gas Chromatography (GC) with Derivatization
This protocol outlines a general procedure for the analysis of organic acids by GC, which requires a derivatization step.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.
-
Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.
-
Derivatization: Prior to injection, the carboxyl and hydroxyl groups of this compound must be derivatized to increase volatility. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). The sample is heated with the derivatizing agent to ensure complete reaction.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient is typically employed. For example, an initial temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and held for 5 minutes.
-
Injector and Detector Temperature: The injector and detector temperatures are typically set at 250°C and 280°C, respectively.
-
Injection Mode: Split or splitless injection can be used depending on the sample concentration.
-
Sample Preparation: The sample is dried and then derivatized as described above. The derivatized sample is then dissolved in a suitable solvent for injection.
Capillary Electrophoresis (CE)
This protocol describes a general method for the analysis of organic acids using CE.
-
Instrumentation: A capillary electrophoresis system with a UV detector is required.
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50-60 cm total length) is used.
-
Background Electrolyte (BGE): A buffer solution, such as a phosphate buffer, at a specific pH is used as the BGE.[10] The addition of a chiral selector, like a cyclodextrin, to the BGE is necessary for enantioseparation.
-
Voltage: A high voltage (e.g., 15-25 kV) is applied across the capillary.
-
Temperature: The capillary is thermostated, typically at 25°C.
-
Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Detection: On-column UV detection is performed at a wavelength around 200-220 nm.
-
Sample Preparation: Samples are dissolved in the BGE or a compatible low-ionic-strength buffer.
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A flowchart of the key stages in analytical method validation.
This structured approach ensures that the analytical method is reliable, reproducible, and fit for the purpose of quantifying this compound in a given matrix. The choice of the most appropriate method will depend on specific requirements such as the need for enantiomeric separation, the complexity of the sample matrix, and the available instrumentation.
References
- 1. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective assay of nimodipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis for the analysis of short-chain organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection and Quantification of 4-Bromomandelic Acid Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Bromomandelic acid is a key building block in the synthesis of various pharmaceuticals. The detection and quantification of impurities in this starting material are critical for guaranteeing the safety and efficacy of the final drug product. This guide provides a comparative overview of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of potential impurities in this compound, supported by representative experimental data and detailed protocols.
The analytical techniques most commonly employed for impurity profiling in pharmaceutical compounds include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] These methods offer the sensitivity and selectivity required to detect and quantify trace-level impurities. The validation of these methods is governed by the International Council for Harmonisation (ICH) guidelines, which provide a framework for establishing performance characteristics such as LOD and LOQ.[3][4]
Potential Impurities in this compound
Impurities in this compound can originate from the synthetic route or degradation. A common synthesis involves the bromination of p-bromoacetophenone followed by hydrolysis.[5] This process can lead to impurities such as:
-
Starting materials: p-Bromoacetophenone
-
Intermediates: p,α,α-Tribromoacetophenone
-
Side-products: Other halogenated mandelic acids (e.g., p-chloromandelic acid, p-iodomandelic acid if corresponding impurities are present in the starting material)[5]
-
Degradation products: Formed under stress conditions (e.g., acid, base, oxidation, heat, light).
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical performance data for the analysis of impurities in aromatic carboxylic acids, serving as a representative guide for this compound. The LOD and LOQ values are crucial for understanding the sensitivity of each method.[6]
| Analytical Method | Potential Impurity | Representative LOD | Representative LOQ |
| HPLC-UV | p-Bromoacetophenone | 0.05 µg/mL | 0.15 µg/mL |
| p-Chloromandelic acid | 0.08 µg/mL | 0.24 µg/mL | |
| p-Iodomandelic acid | 0.10 µg/mL | 0.30 µg/mL | |
| GC-MS | p-Bromoacetophenone | 0.01 ng/mL | 0.03 ng/mL |
| Volatile by-products | 0.02 ng/mL | 0.06 ng/mL |
Note: The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for HPLC-UV and GC-MS methods for the analysis of this compound impurities.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the separation and quantification of non-volatile impurities.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer)
-
This compound reference standard and samples
-
Reference standards for potential impurities
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of each impurity reference standard in the mobile phase. Create a series of dilutions to establish a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
5. LOD and LOQ Determination:
-
The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the analysis of volatile and semi-volatile impurities.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
2. Reagents and Materials:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
Helium (carrier gas)
-
Reference standards for potential volatile impurities
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas Flow: 1.0 mL/min (Helium)
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-500
4. Sample Preparation:
-
Derivatization: Accurately weigh the this compound sample and dissolve it in the solvent. Add the derivatizing agent and heat to form volatile derivatives.
-
Standard Preparation: Prepare derivatized standards of potential volatile impurities.
5. LOD and LOQ Determination:
-
Similar to the HPLC method, LOD and LOQ are determined by injecting a series of diluted standards and assessing the S/N ratio or by using the calibration curve method.[2]
Visualizations
The following diagrams illustrate the logical workflow for the development and validation of an analytical method for impurity determination and the general signaling pathway for impurity identification and quantification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. zenodo.org [zenodo.org]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
comparing the efficacy of different synthesis routes for 4-Bromomandelic acid
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Bromomandelic acid, a crucial building block in the pharmaceutical industry, can be synthesized through various routes, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the primary synthesis pathways, supported by experimental data, to aid in the selection of the most suitable method for a given application.
Comparison of Key Synthesis Routes
The efficacy of different synthesis routes for this compound can be evaluated based on several key metrics, including yield, purity, reaction conditions, and the nature of the starting materials. Below is a summary of the quantitative data for the most common chemical synthesis pathways.
| Parameter | Route 1: From 4-Bromoacetophenone | Route 2: From 4-Bromobenzaldehyde (via Cyanohydrin) |
| Starting Material | 4-Bromoacetophenone | 4-Bromobenzaldehyde |
| Key Intermediates | p,α,α-Tribromoacetophenone | 4-Bromomandelonitrile |
| Overall Yield | ~53-62% (calculated from two steps) | ~50-52% (estimated based on unsubstituted mandelic acid synthesis)[1] |
| Purity of Final Product | Recrystallization yields a pure, white solid.[2] | Can be purified by extraction and recrystallization to a white, crystalline product.[1] |
| Reaction Conditions | Step 1: Bromination at ~20°C. Step 2: Alkaline hydrolysis at <10°C.[2] | Step 1: Cyanation at low temperatures (ice bath). Step 2: Cold hydrolysis with concentrated HCl.[1] |
| Key Reagents | Bromine, Glacial Acetic Acid, Sodium Hydroxide.[2] | Sodium Cyanide, Sodium Bisulfite, Hydrochloric Acid.[1] |
| Advantages | Well-documented procedure with reliable yield data.[2] | Utilizes a common and readily available starting material. |
| Disadvantages | Involves the use of highly lachrymatory intermediates.[2] | Involves the use of highly toxic sodium cyanide. The intermediate nitrile should be handled with care.[1] |
Experimental Protocols
Below are the detailed methodologies for the two primary chemical synthesis routes.
Route 1: Synthesis from 4-Bromoacetophenone
This synthesis is a two-step process involving the bromination of 4-bromoacetophenone followed by alkaline hydrolysis.
Step A: Preparation of p,α,α-Tribromoacetophenone [2]
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and gas outlet, a solution of 100 g (0.5 mole) of p-bromoacetophenone in 300 ml of glacial acetic acid is prepared.
-
The solution is cooled to 20°C and a solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid is added dropwise over about 30 minutes.
-
Following the initial addition, a second solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid is added dropwise, maintaining the temperature around 20°C.
-
The reaction mixture is then heated to dissolve the contents, transferred to a beaker, and cooled rapidly in an ice-water bath.
-
The resulting solid is collected by suction filtration and washed with 50% ethanol until colorless.
-
The air-dried product, p,α,α-tribromoacetophenone, has a yield of 130–135 g (73–75%).
Step B: Preparation of this compound [2]
-
In a blender, 89 g (0.25 mole) of p,α,α-tribromoacetophenone is mixed with 100–150 ml of cold water for 10–15 minutes.
-
The mixture is transferred to a wide-mouthed bottle, and the blender is rinsed with an additional 150–200 ml of ice-cold water, which is combined with the main mixture.
-
Crushed ice is added to bring the temperature below 10°C.
-
A chilled aqueous solution of 50 g of sodium hydroxide in 100 ml of water is added slowly while rotating the bottle.
-
The mixture is stored in a refrigerator at 5°C for 4–5 days with occasional shaking.
-
The solution is filtered to remove any insoluble material, and the filtrate is acidified with an excess of concentrated hydrochloric acid.
-
The resulting mixture containing a white solid is extracted with three 200-ml portions of ether.
-
The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the ether is removed by distillation.
-
The resulting yellow oil, which solidifies on cooling, is recrystallized from 500 ml of benzene.
-
The air-dried product, this compound, weighs 40–48 g (69–83% based on the tribromoacetophenone).
Route 2: Synthesis from 4-Bromobenzaldehyde via Cyanohydrin
This route involves the formation of 4-bromomandelonitrile from 4-bromobenzaldehyde, followed by hydrolysis to the carboxylic acid. The following is an adapted procedure based on the synthesis of unsubstituted mandelic acid.[1]
Step A: Preparation of 4-Bromomandelonitrile
-
In a wide-mouthed glass jar fitted with a mechanical stirrer, prepare a solution of sodium cyanide in water. Add 4-bromobenzaldehyde to this solution. Caution: This step should be performed in a well-ventilated fume hood as hydrogen cyanide may be liberated.
-
With stirring, slowly add a saturated solution of sodium bisulfite. During the first half of this addition, add cracked ice to the reaction mixture to maintain a low temperature.
-
A layer of 4-bromomandelonitrile will separate. This should be separated from the aqueous layer.
Step B: Hydrolysis to this compound [1]
-
The crude 4-bromomandelonitrile should be immediately mixed with concentrated hydrochloric acid.
-
The hydrolysis is allowed to proceed in the cold for approximately twelve hours.
-
Following cold hydrolysis, the mixture is heated on a steam bath to remove water and excess hydrochloric acid.
-
The resulting mixture of this compound and ammonium chloride is then purified.
-
Purification can be achieved by washing the crude solid with cold benzene, followed by extraction of the mandelic acid from the ammonium chloride with a suitable solvent like ether or by boiling with benzene and subsequent crystallization.
Enantioselective Synthesis Routes
For applications in drug development, the synthesis of specific enantiomers of this compound is often required. Biocatalytic methods offer a highly efficient and environmentally friendly approach to achieve high enantiomeric purity.
Enzymatic Synthesis via Hydroxynitrile Lyase (HNL)
This method utilizes an (R)- or (S)-selective hydroxynitrile lyase to catalyze the asymmetric addition of cyanide to 4-bromobenzaldehyde, forming the corresponding chiral cyanohydrin. Subsequent hydrolysis, which can also be enzyme-catalyzed by a nitrilase, yields the enantiomerically pure this compound.[3][4] This approach offers the advantage of producing the desired enantiomer directly, avoiding the need for chiral resolution of a racemic mixture. The reactions are typically carried out under mild conditions in aqueous buffer systems.[3][4]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary chemical synthesis routes for this compound.
Caption: Synthesis of this compound from 4-Bromoacetophenone.
Caption: Synthesis of this compound from 4-Bromobenzaldehyde.
References
A Comparative Guide to the Synthetic Applications of 4-Bromomandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of 4-bromomandelic acid in chemical synthesis, with a focus on its role as a chiral resolving agent and as a precursor for biologically active molecules. We offer a comparative analysis of its performance against alternative methods and reagents, supported by experimental data and detailed protocols to inform your research and development endeavors.
Chiral Resolution: A Powerful Tool for Enantiomeric Separation
This compound is a valuable chiral resolving agent, particularly for the separation of enantiomers of amines and other racemates. Its efficacy stems from the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Comparison of this compound with Other Resolving Agents
The choice of resolving agent is critical for efficient enantiomeric separation. While various chiral acids are available, mandelic acid and its derivatives are frequently employed. The following table compares the performance of this compound with other halogenated mandelic acids in the resolution of racemic mixtures using Levetiracetam (LEV) as a co-crystallizing agent.
| Racemic Compound | Resolving Agent | Optical Purity of Precipitate (%) | Enantiomeric Excess (ee) of Filtrate (%) | Reference |
| This compound (4-BrMA) | Levetiracetam (LEV) | 71 (S-enantiomer) | 21 (R-enantiomer) | [1] |
| 4-Chloromandelic acid (4-ClMA) | Levetiracetam (LEV) | 88 (S-enantiomer) | 23 (R-enantiomer) | [1] |
| 4-Fluoromandelic acid (4-FMA) | Levetiracetam (LEV) | 90 (R-enantiomer) | 29 (S-enantiomer) | [1] |
| 2-Chloromandelic acid (2-ClMA) | Levetiracetam (LEV) | >99 (S-enantiomer) | 85 (R-enantiomer) | [1] |
Key Observations:
-
Levetiracetam shows good recognition ability for halogenated mandelic acids, with the position and type of halogen substituent significantly influencing the resolution efficiency.[1]
-
For 4-BrMA and 4-ClMA, the (S)-enantiomer is preferentially co-crystallized, whereas for 4-FMA, the (R)-enantiomer is selectively precipitated.[1]
-
The resolution efficiency for 2-chloromandelic acid was notably higher than for the 4-substituted analogs, highlighting the impact of substituent position.[1]
Experimental Protocol: Chiral Resolution of this compound
This protocol details the resolution of racemic this compound using Levetiracetam (LEV) via co-crystallization.
Materials:
-
Racemic this compound
-
Levetiracetam (LEV)
-
Acetonitrile
-
Equipment for heating, stirring, filtration, and HPLC analysis
Procedure:
-
A solution of racemic this compound in acetonitrile is prepared.
-
Levetiracetam is added to the solution.
-
The mixture is heated and stirred to dissolve the solids completely.
-
The solution is slowly cooled to room temperature and seeded with a co-crystal.
-
The mixture is then stored at a low temperature (e.g., -15 °C) for an extended period (e.g., 14 days) to allow for crystallization.
-
The precipitated co-crystal is collected by vacuum filtration and washed with cold acetonitrile.
-
The optical purity of the solid and the enantiomeric excess of the filtrate are determined by chiral HPLC.[1]
Logical Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using a chiral resolving agent.
Caption: General workflow for chiral resolution.
Synthesis of Biologically Active Molecules
This compound serves as a versatile starting material for the synthesis of various derivatives, some of which exhibit interesting biological activities.
Antifungal Derivatives of this compound
Recent research has demonstrated that 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole thioether moiety possess significant antifungal properties.
Comparative Antifungal Activity:
The following table summarizes the in vitro antifungal activity (EC50 values) of a synthesized this compound derivative against various plant pathogenic fungi, compared to a commercial fungicide.
| Compound | Gibberella saubinetii (EC50, mg/L) | Verticillium dahlia (EC50, mg/L) | Sclerotinia sclerotiorum (EC50, mg/L) | Reference |
| T41 (4-Br derivative) | 31.0 | 27.0 | 32.1 | [2] |
| T14 (4-Cl derivative) | - | - | 14.7 | [2] |
| Mandipropamid (Commercial Fungicide) | >50 | >50 | >50 | [3] |
Key Observations:
-
The synthesized mandelic acid derivatives, including the 4-bromo substituted compound (T41), exhibited notable antifungal activity, in some cases superior to the commercial fungicide mandipropamid.[2][3]
-
The nature of the substituent on the phenyl ring influences the antifungal potency, with the 4-chloro derivative (T14) showing particularly strong activity against Sclerotinia sclerotiorum.[2]
-
Morphological studies indicated that these compounds can disrupt the cell membrane integrity of the fungi.[2]
Synthetic Pathway to Antifungal Derivatives
The synthesis of these antifungal agents involves a multi-step process starting from this compound.
Caption: Synthetic route to antifungal derivatives.
Experimental Protocol: Synthesis of a this compound Ester (General Procedure)
This protocol provides a general method for the esterification of a carboxylic acid, which is the first step in the synthesis of the aforementioned antifungal derivatives.
Materials:
-
This compound
-
An alcohol (e.g., methanol, ethanol)
-
A strong acid catalyst (e.g., concentrated sulfuric acid)
-
Organic solvent (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Equipment for reflux, extraction, and purification
Procedure:
-
Dissolve this compound and an excess of the alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for a specified period, monitoring the reaction by thin-layer chromatography.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by an appropriate method, such as column chromatography or distillation.[4][5]
Synthesis of this compound
For researchers who wish to synthesize this compound in the laboratory, a common method involves the bromination of p-bromoacetophenone followed by hydrolysis.
Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a literature procedure.[6]
Materials:
-
p-Bromoacetophenone
-
Bromine
-
Glacial acetic acid
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Ether
-
Anhydrous sodium sulfate
-
Equipment for stirring, cooling, filtration, and extraction
Procedure:
Part A: Synthesis of p,α,α-Tribromoacetophenone
-
Dissolve p-bromoacetophenone in glacial acetic acid and cool the solution.
-
Add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature.
-
After the initial addition, add a second portion of bromine solution.
-
Cool the reaction mixture to induce crystallization, and collect the product by suction filtration.
-
Wash the solid with aqueous ethanol until colorless.
Part B: Synthesis of p-Bromomandelic Acid
-
Suspend the p,α,α-tribromoacetophenone in cold water.
-
Slowly add a chilled aqueous solution of sodium hydroxide while keeping the temperature low.
-
Allow the mixture to stand for several days in a refrigerator.
-
Filter the mixture and acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Extract the product with ether, dry the combined organic extracts over anhydrous sodium sulfate, and remove the solvent.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.[6]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary application lies in the chiral resolution of racemic mixtures, where it demonstrates good efficacy, although its performance is highly dependent on the substrate and co-crystallizing agent. Furthermore, it serves as a key starting material for the synthesis of novel compounds with promising biological activities, such as the antifungal derivatives highlighted in this guide. The synthetic accessibility of this compound further enhances its utility for researchers in the fields of chemistry, pharmacology, and materials science. This guide provides a foundation for understanding and utilizing this compound in various synthetic endeavors.
References
- 1. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antifungal evaluation of novel mandelic acid derivatives containing a 1,3,4-oxadiazothioether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Cost-Benefit Analysis of 4-Bromomandelic Acid in Industrial Chiral Resolution
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a cornerstone of producing stereochemically pure active pharmaceutical ingredients (APIs). Chiral resolution via diastereomeric salt formation remains a widely practiced industrial method due to its scalability and cost-effectiveness. This guide provides a detailed cost-benefit analysis of using 4-Bromomandelic acid as a chiral resolving agent, comparing its performance and economic viability against other common resolving agents and alternative technologies.
Overview of this compound in Chiral Resolution
This compound is a derivative of mandelic acid used as a chemical intermediate in pharmaceuticals and as a chiral resolving agent.[1][2] Its primary industrial application in the context of this guide is the separation of racemic bases (e.g., amines) through the formation of diastereomeric salts. These salts, having different physical properties like solubility, can be separated by fractional crystallization.[3][4] The choice of a resolving agent is critical, as it directly impacts yield, enantiomeric purity, and overall process costs.[5]
Cost Analysis of Chiral Resolving Agents
The cost of the resolving agent is a primary factor in the economic viability of a classical resolution process, especially at an industrial scale. While bulk pricing for large quantities will be significantly lower and subject to negotiation with suppliers, the catalog prices for smaller quantities offer a standardized point of comparison.
Table 1: Comparative Cost of Common Chiral Resolving Agents
| Resolving Agent | Chemical Supplier Example | Price (USD) | Quantity | Cost per kg (USD) |
| This compound | Thermo Scientific Chemicals | $548.65 | 100 g | ~$5,486.50 |
| L-(+)-Tartaric Acid | Major Chemical Supplier | ~$50 - $100 | 1 kg | ~$50 - $100 |
| (+)-Camphor-10-sulfonic acid | Major Chemical Supplier | ~$150 - $300 | 100 g | ~$1,500 - $3,000 |
| (R)-(+)-1-Phenylethylamine | Major Chemical Supplier | ~$100 - $200 | 500 g | ~$200 - $400 |
| Levetiracetam (S-enantiomer) | Pharmaceutical Grade Supplier | ~$200 - $500 | 100 g | ~$2,000 - $5,000 |
Note: Prices are estimates based on publicly available 2024-2025 catalog data and are for comparison purposes only. Industrial-scale pricing is substantially lower.
From a purely financial standpoint, traditional resolving agents like tartaric acid are significantly more cost-effective. The higher cost of this compound necessitates that its use provides a substantial benefit in terms of resolution efficiency—higher yield and/or enantiomeric excess (% e.e.)—or that it can be recovered and recycled with high efficiency.[6]
Performance Analysis and Experimental Data
The "benefit" of a resolving agent is quantified by its ability to effectively separate enantiomers, measured primarily by the yield of the diastereomeric salt and the enantiomeric excess of the target molecule after liberation from the salt. The choice of solvent and other crystallization conditions are also critical variables.[7][8]
A study on the resolution of halogenated mandelic acids via co-crystallization with levetiracetam (LEV) demonstrated that these compounds can be effectively resolved, though performance varies.[9] While this study used this compound as the racemate to be resolved, the principle applies reciprocally. The data shows that specific molecular interactions drive resolution efficiency.
Table 2: Illustrative Performance Data for Chiral Resolution
| Racemic Compound | Resolving Agent | Solvent | Yield of Salt | Enantiomeric Excess (% e.e.) | Reference |
| (±)-4-Bromomandelic acid | Levetiracetam | Acetonitrile | Not specified | 71% (for S-enantiomer) | [9] |
| (±)-1-Phenylethylamine | (+)-Tartaric Acid | Methanol | ~40-50% (theoretical max 50%) | >95% | [4][10] |
| (±)-trans-Chrysanthemic acid | (1R,2R)-DMAD* | Ether/Methanol | High | 98% (after recrystallization) | [7] |
*DMAD: 1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol
The data indicates that while this compound can be used in chiral separations, achieving high enantiomeric excess may require optimization of conditions or subsequent recrystallization steps. The effectiveness is highly dependent on the specific substrate it is paired with.
Workflow and Methodologies
The process of chiral resolution by diastereomeric salt formation follows a well-defined workflow. The selection of the optimal resolving agent and solvent often requires empirical screening.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
This protocol is adapted from the methodology described for the resolution of halogenated mandelic acids and illustrates a typical procedure.[9]
Objective: To separate the enantiomers of a racemic halogenated mandelic acid using a chiral resolving agent.
Materials:
-
Racemic this compound (4-BrMA)
-
Levetiracetam (LEV) as resolving agent
-
Acetonitrile (solvent)
-
Heating and stirring plate
-
Crystallization vessel
-
Vacuum filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) with a chiral column for analysis
Procedure:
-
Dissolution: Dissolve 1.0 mmol of racemic 4-BrMA and 1.0 mmol of LEV in a minimal amount of hot acetonitrile (e.g., heated to 60°C) with agitation to ensure complete dissolution.
-
Crystallization: Slowly cool the homogeneous solution to room temperature. Seeding with a small crystal obtained previously can aid in initiating crystallization.
-
Equilibration: Store the vessel at a reduced temperature (e.g., -15°C) for an extended period (e.g., 14 days) to allow the system to reach solid-liquid equilibrium and maximize the precipitation of the less soluble co-crystal.
-
Isolation: Collect the precipitated crystalline co-crystal by vacuum filtration. Wash the solid with a small amount of cold acetonitrile.
-
Analysis:
-
Dry the solid co-crystal and measure its mass.
-
Analyze the optical purity (enantiomeric excess) of the 4-BrMA in the solid phase using chiral HPLC.
-
Analyze the composition of the remaining liquid phase (mother liquor) by HPLC to determine the % e.e. of the other enantiomer.
-
-
Liberation (Not described in source, but standard procedure): To recover the resolved 4-BrMA, the co-crystal would be dissolved in a suitable solvent system and treated to break the interaction with the resolving agent (e.g., via pH adjustment or solvent extraction), followed by isolation of the pure enantiomer.
Comparison with Alternative Technologies
While classical resolution is robust, other techniques offer distinct advantages and may be more suitable for certain applications.
Table 3: Comparison of Chiral Separation Technologies
| Technology | Principle | Key Advantages | Key Disadvantages | Best Suited For |
| Classical Resolution | Diastereomeric salt formation and fractional crystallization.[4] | Scalable, cost-effective for bulk production, well-established technology.[5] | Labor-intensive screening process, theoretical yield limited to 50% (without racemization), requires recyclable resolving agent.[4][5] | Large-scale production of APIs where a suitable and inexpensive resolving agent is found. |
| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[11][12] | Broad applicability, high purity achievable, fast method development. | High solvent consumption (HPLC), high initial capital cost, can be expensive to scale up.[11] | Analytical scale, small-scale preparative work, and for compounds difficult to resolve by crystallization. |
| Enzymatic Resolution | Enzymes selectively catalyze a reaction on one enantiomer. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability can be issues, substrate-specific, may require process optimization. | Biocatalysis, synthesis of complex molecules, and "green chemistry" initiatives. |
The decision of which method to employ involves a trade-off between development time, material costs, scalability, and the specific chemical properties of the molecule to be resolved.
Caption: Decision-making guide for selecting a chiral separation method.
Conclusion
This compound is a viable, albeit relatively high-cost, chiral resolving agent for the separation of enantiomers in industrial processes.
-
Cost: Its primary disadvantage is its high cost compared to commodity resolving agents like tartaric acid. This makes efficient recovery and recycling a critical requirement for its economic application at scale.
-
Benefit: The utility of this compound is determined by its performance with a specific target molecule. If it provides significantly higher yield or enantiomeric excess in a single crystallization step compared to cheaper alternatives, its use can be justified by reducing the need for multiple, yield-reducing recrystallization steps.
Recommendation: The use of this compound should be considered during the screening phase of process development. It is most likely to be cost-effective in scenarios where:
-
Common, less expensive resolving agents fail to provide adequate separation.
-
It demonstrates exceptionally high efficiency (yield and % e.e.) for a high-value API.
-
An efficient and robust process for its recovery and recycling from the mother liquor can be implemented.
For many applications, particularly at large scales, established and more economical resolving agents or alternative technologies like enzymatic resolution may present a more favorable cost-benefit profile.
References
- 1. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. indiamart.com [indiamart.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromomandelic Acid: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 4-Bromomandelic acid, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these guidelines before handling this substance.
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, its disposal must be managed with care, following established hazardous waste protocols. Do not dispose of this compound down the drain or in regular trash.[3][4]
Hazard Identification and Classification
Prior to handling, it is crucial to understand the hazards associated with this compound. This information is summarized from safety data sheets (SDS) and should be readily accessible to all personnel.
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2] | Dermal contact |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1][2] | Eye contact |
| Specific target organ toxicity | Category 3: May cause respiratory irritation.[1][2] | Inhalation of dust |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
2. Waste Segregation:
-
This compound is a halogenated organic acid .[5]
-
It must be segregated from non-halogenated organic wastes, as well as from bases, oxidizing agents, and other incompatible materials.[5][6]
-
Collect waste in a designated, properly labeled hazardous waste container.
3. Waste Container Management:
-
Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[6][7]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7][8]
-
Keep the container securely closed except when adding waste.[6][7]
4. On-site Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][9]
-
The SAA must be inspected weekly for any signs of leakage.[6]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9][10]
5. Spill Management:
-
In the event of a spill, immediately clean it up using appropriate absorbent materials.[10]
-
All spill cleanup materials must be treated as hazardous waste and disposed of in the same manner as the original chemical.[7][10]
-
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[10]
6. Disposal Request:
-
Once the waste container is full or you have no further use for the chemical, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2][9]
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and documented laboratory procedure.
7. Regulatory Compliance:
-
Chemical waste generators are responsible for ensuring that discarded chemicals are correctly classified and disposed of in accordance with all local, regional, and national hazardous waste regulations.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. acs.org [acs.org]
- 5. bucknell.edu [bucknell.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Safeguarding Your Research: A Guide to Handling 4-Bromomandelic Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 4-Bromomandelic acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling.[1] The primary risks are associated with its irritant properties.
Hazard Summary:
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | May cause respiratory irritation.[1] |
This table summarizes the primary hazards associated with this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[1] The selection of gloves is particularly critical and depends on the handling context (solid vs. solution).
Required PPE for Handling this compound:
| Protection Type | Specification | Recommended Use |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Always required when handling solid or dissolved this compound. |
| Hand Protection | For Solid (Incidental Contact): Disposable nitrile gloves (minimum 5 mil thickness). For Solutions (Direct/Prolonged Contact): Neoprene or Butyl rubber gloves. Always consult a chemical resistance chart for the specific solvent being used. Nitrile gloves offer poor resistance to many halogenated and aromatic hydrocarbons.[2] | Double-gloving is recommended when handling solutions. Gloves should be changed immediately if contamination is suspected.[3] |
| Body Protection | A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. | Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. If dust is generated and cannot be controlled, a NIOSH-approved respirator with a particulate filter (N95 or better) should be used. | All weighing and solution preparation of solid this compound should be performed in a certified chemical fume hood to minimize inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedures
This protocol outlines the safe handling of this compound from receipt to use.
3.1. Preparation and Weighing of Solid this compound
-
Work Area Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.
-
PPE Donning: Put on all required PPE as detailed in the table above.
-
Weighing:
-
Perform all weighing operations inside a chemical fume hood to contain any dust.
-
Use a disposable weigh boat to prevent contamination of balances.
-
Handle the container and transfer tools (spatula) with care to minimize dust generation.
-
-
Post-Weighing:
-
Securely close the main container of this compound.
-
Wipe down the spatula and any surfaces with a damp cloth, treating the cloth as contaminated waste.
-
3.2. Solution Preparation
-
Solvent Selection: Choose a solvent appropriate for your experiment. Be aware that the choice of solvent will influence the selection of appropriate gloves.
-
Dissolution:
-
Add the weighed this compound to the solvent in a suitable container (e.g., flask, beaker).
-
If necessary, stir the solution using a magnetic stirrer to facilitate dissolution. Avoid heating unless the protocol specifically requires it, and if so, do so with appropriate precautions.
-
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, and date of preparation.
Disposal Plan: Managing this compound Waste
As a halogenated organic compound, this compound waste must be segregated and disposed of as hazardous waste. Do not dispose of it down the drain.[1]
4.1. Waste Segregation and Collection
-
Solid Waste:
-
Collect unused this compound, contaminated weigh boats, gloves, and paper towels in a designated, robust, and sealable container.
-
Label the container clearly as "Hazardous Waste: Halogenated Organic Solid Waste" and list "this compound" as a primary constituent.
-
-
Liquid Waste (Organic Solutions):
-
Collect all solutions of this compound in organic solvents in a dedicated, chemically compatible (e.g., polyethylene or glass) waste container.
-
Label the container as "Hazardous Waste: Halogenated Organic Liquid Waste." List all components, including solvents and this compound, with their approximate concentrations.
-
-
Contaminated Glassware:
-
Rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone).
-
The first rinseate must be collected and disposed of as halogenated liquid waste.[4]
-
After the initial rinse, the glassware can be washed according to standard laboratory procedures.
-
4.2. Storage and Disposal
-
Keep all waste containers securely sealed when not in use.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
